Acid Orange 67
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;4-[3-[[2-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]anilino]-3-nitrobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O8S2.Na/c1-17-6-9-22(10-7-17)40(36,37)38-21-8-12-24(18(2)14-21)29-28-20-5-3-4-19(15-20)27-25-13-11-23(39(33,34)35)16-26(25)30(31)32;/h3-16,27H,1-2H3,(H,33,34,35);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFJBURFXWYRQN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)N=NC3=CC=CC(=C3)NC4=C(C=C(C=C4)S(=O)(=O)[O-])[N+](=O)[O-])C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N4NaO8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065272 | |
| Record name | C.I. Acid Orange 67 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12220-06-3 | |
| Record name | Acid Orange 67 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012220063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C.I. Acid Orange 67 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Acid Orange 67
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Orange 67, also identified by its Colour Index (C.I.) name C.I. 14172, is a monoazo dye belonging to the acid dye category.[1] These dyes are typically sodium salts of sulfonic acids and are applied from an acidic dye bath. This compound is primarily utilized in the textile industry for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[2][3] Its vibrant orange hue and dyeing properties make it a subject of interest for various industrial applications.[4] This guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and visual workflows to aid in research and development.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized in the tables below. These properties are crucial for understanding the dye's behavior in various chemical and physical environments, which is essential for optimizing its application and for any potential toxicological or environmental studies.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| C.I. Name | This compound |
| C.I. Number | 14172 |
| CAS Registry Number | 12220-06-3 |
| Molecular Structure | Single Azo Class[1] |
Table 2: Molecular Properties of this compound
| Property | Value |
| Molecular Formula | C₂₆H₂₁N₄NaO₈S₂[1] |
| Molecular Weight | 604.59 g/mol [1][2] |
| LogP (Octanol-Water Partition Coefficient) | 4.14 |
Table 3: Physical and Application Properties of this compound
| Property | Description |
| Appearance | Orange powder[2][3] |
| Solubility in Water | Soluble, forms an orange solution[1][2][3]. Quantitative value: 330 mg/L at 20°C[5]. Another source indicates ≥40 g/L at 90°C[4]. |
| Melting Point | > 300°C (decomposes)[6] |
| Applications | Dyeing and printing of wool, silk, and polyamide fibers[1][2][3]. Also used for leather coloring[3]. |
Table 4: Fastness Properties of this compound on Wool (ISO Standards)
| Property | Fading | Stain |
| Light Fastness | 5 | - |
| Soaping | 4 | 5 |
| Perspiration Fastness | 5 | 5 |
| Oxygen Bleaching | 5 | - |
Note: Fastness grades are typically on a scale of 1 to 5, with 5 being the best.
Synthesis and Manufacturing
The synthesis of this compound involves a multi-step chemical process typical for azo dyes. The general workflow is depicted in the diagram below, followed by a more detailed protocol.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound
The manufacturing process for this compound can be broken down into three primary stages[1][3]:
-
Diazotization: 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at a low temperature (typically 0-5°C) to form the corresponding diazonium salt. This intermediate is highly reactive and is typically used immediately in the next step.
-
Azo Coupling: The freshly prepared diazonium salt is then reacted with a coupling component, in this case, m-cresol. The coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile, attacking the electron-rich aromatic ring of m-cresol to form the azo linkage (-N=N-), which is the chromophore responsible for the dye's color.
-
Esterification: The resulting intermediate from the coupling reaction is then esterified using 4-methylbenzene-1-sulfonyl chloride. This step introduces the tosyl group, which can modify the dye's properties, such as its affinity for certain fibers and its fastness.
-
Isolation and Purification: The final product, this compound, is isolated from the reaction mixture by filtration, followed by drying and grinding to obtain the final orange powder.
Spectral Properties
UV-Visible Spectroscopy
UV-Visible spectroscopy is used to determine the wavelength of maximum absorption (λmax), which corresponds to the color observed. For azo dyes, the color is due to the π → π* electronic transitions within the extended conjugated system of the molecule, which includes the aromatic rings and the azo group.
-
Expected λmax: Based on its orange color, the λmax of this compound in an aqueous solution is expected to be in the range of 450-500 nm. For comparison, the related Acid Orange 7 has a λmax of approximately 485 nm.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for its key structural features.
-
Expected Characteristic Peaks:
-
-N=N- (azo stretch): Typically weak, around 1400-1450 cm⁻¹.
-
S=O (sulfonate group): Strong, asymmetric and symmetric stretching bands around 1180-1200 cm⁻¹ and 1040-1060 cm⁻¹, respectively.
-
C-N (aromatic amine): Stretching vibrations in the region of 1250-1350 cm⁻¹.
-
Aromatic C=C: Multiple bands in the 1450-1600 cm⁻¹ region.
-
C-H (aromatic): Stretching vibrations above 3000 cm⁻¹.
-
NO₂ (nitro group): Asymmetric and symmetric stretching bands around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
-
Caption: General workflow for spectral analysis of this compound.
Experimental Protocol: Spectral Analysis
-
UV-Visible Spectroscopy:
-
Prepare a dilute stock solution of this compound in deionized water of a known concentration.
-
Perform serial dilutions to obtain a series of standards.
-
Using a calibrated UV-Visible spectrophotometer, scan the absorbance of the solutions from approximately 350 nm to 700 nm, using deionized water as a blank.
-
Identify the wavelength of maximum absorbance (λmax).
-
A calibration curve of absorbance versus concentration can be plotted to determine the molar absorptivity (ε) according to the Beer-Lambert law.
-
-
FTIR Spectroscopy:
-
Prepare a sample by mixing a small amount of finely ground this compound powder with dry potassium bromide (KBr).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the powder directly onto the ATR crystal.
-
Record the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Analyze the resulting spectrum to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Solubility Determination
The solubility of a dye is a critical parameter for its application in dyeing processes. While qualitative and some quantitative data are available, a detailed solubility profile across different temperatures and solvents may be required for specific applications.
Caption: Experimental workflow for solubility determination.
Experimental Protocol: Solubility Determination
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent (e.g., deionized water) in a sealed container.
-
Equilibration: Place the container in a constant temperature bath and stir the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully separate the saturated supernatant from the solid phase, for instance, by centrifugation followed by filtration through a syringe filter to remove any fine particles.
-
Concentration Measurement: Accurately dilute a known volume of the saturated supernatant. Measure the absorbance of the diluted solution at the λmax of this compound using a UV-Visible spectrophotometer.
-
Calculation: Determine the concentration of the diluted solution using a previously established Beer-Lambert law calibration curve. Back-calculate to find the concentration of the saturated solution, which represents the solubility at that specific temperature.
-
Temperature Dependence: Repeat the procedure at various temperatures to determine the solubility profile as a function of temperature.
Conclusion
This technical guide has consolidated the available physicochemical data for this compound, presenting it in a structured format suitable for scientific and research professionals. While key identifiers and properties such as molecular weight, solubility, and manufacturing methods are well-documented, specific experimental spectral data (UV-Vis and FTIR) for this particular dye are not widely published. The provided experimental protocols offer a robust framework for researchers to generate this data in-house, enabling a more comprehensive characterization of this compound for advanced applications and further studies.
References
- 1. researchgate.net [researchgate.net]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Benchmark studies of UV-vis spectra simulation for cinnamates with UV filter profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PhotochemCAD | Methyl Orange [photochemcad.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
Spectroscopic Properties of Acid Orange 67: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties of Acid Orange 67, with a focus on its ultraviolet-visible (UV-Vis) absorption characteristics. This information is critical for researchers and scientists involved in analytical chemistry, environmental monitoring, and various industrial applications where this dye is utilized.
Core Spectroscopic Data
The primary spectroscopic feature of a compound in UV-Vis analysis is its wavelength of maximum absorbance (λmax). This parameter is fundamental for quantitative analysis, such as determining the concentration of the dye in a solution.
| Parameter | Value | Solvent/Conditions |
| λmax (Wavelength of Maximum Absorbance) | 485 nm | Aqueous solution |
Experimental Protocol for UV-Vis Analysis
The determination of the λmax and subsequent quantitative measurements of this compound can be performed using a standard UV-Vis spectrophotometer. The following protocol outlines a general procedure.
Objective: To determine the UV-Vis absorption spectrum and measure the absorbance of this compound at its λmax.
Materials:
-
This compound
-
Distilled or deionized water (or other appropriate solvent)
-
Volumetric flasks
-
Pipettes
-
Quartz or glass cuvettes
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a specific volume of solvent (e.g., distilled water) in a volumetric flask to create a stock solution of known concentration.
-
Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.
-
Spectrophotometer Setup:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the wavelength range for scanning (e.g., 300-700 nm) to obtain the full absorption spectrum.
-
-
Blank Measurement: Fill a cuvette with the solvent used to prepare the dye solutions. Place the cuvette in the spectrophotometer and perform a blank measurement to zero the instrument.
-
Spectral Scan:
-
Rinse a cuvette with one of the prepared standard solutions of this compound and then fill it with the same solution.
-
Place the cuvette in the spectrophotometer and perform a scan over the set wavelength range to obtain the absorption spectrum.
-
Identify the wavelength of maximum absorbance (λmax) from the spectrum.
-
-
Absorbance Measurement at λmax:
-
Set the spectrophotometer to the determined λmax (485 nm).
-
Measure the absorbance of all the prepared standard solutions at this wavelength.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
The concentration of an unknown sample of this compound can then be determined by measuring its absorbance at 485 nm and using the calibration curve.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the UV-Vis spectroscopic analysis of this compound.
Caption: Workflow for UV-Vis analysis of this compound.
An In-Depth Technical Guide to the Solubility and Stability of Acid Orange 67 in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aqueous solubility and stability of the monoazo dye, Acid Orange 67 (C.I. 14172). The information presented is curated for professionals in research, scientific, and drug development fields who require a thorough understanding of the physicochemical properties of this compound for various applications, including its use as an analyte in the development of azo dye removal processes.[1]
Core Properties of this compound
This compound is an orange-red powder with the molecular formula C₂₆H₂₃N₄NaO₈S₂ and a molar mass of 606.6 g/mol .[1] It is known to be easily soluble in water, forming an orange-colored solution.[1][2] This dye is primarily used for dyeing wool, silk, polyamide fibers, and their blended fabrics, as well as for leather coloring.[2]
Aqueous Solubility
The solubility of this compound in water is a critical parameter for its various applications. However, publicly available data presents some discrepancies that warrant careful consideration.
Quantitative Solubility Data
Published data on the aqueous solubility of this compound shows significant variation with temperature. It is reported to have a solubility of 330 mg/L at 20°C, while another source indicates a much higher solubility of at least 40 g/L at 90°C. This suggests a strong positive correlation between temperature and solubility. The significant difference in these values highlights the need for precise temperature control when preparing solutions of known concentrations.
| Temperature (°C) | Solubility |
| 20 | 330 mg/L[1] |
| 90 | ≥ 40 g/L |
Further research is recommended to establish a more detailed temperature-solubility profile.
Factors Affecting Solubility
The solubility of azo dyes like this compound can be influenced by several factors, including:
-
pH: The pH of the aqueous solution can affect the ionization state of the dye molecule, which in turn influences its solubility. While specific data for this compound is limited, studies on other azo dyes indicate that pH can significantly alter their solubility.
-
Presence of other solutes: The concentration of salts and other organic molecules in the solution can also impact the solubility of the dye.
Stability in Aqueous Solutions
The stability of this compound in aqueous solutions is a key consideration for its storage, handling, and application. Degradation can be induced by light, temperature, and chemical agents.
Photostability
This compound is susceptible to photodegradation, particularly in the presence of a photocatalyst.
-
Catalytic Photodegradation: Studies have shown that this compound can be degraded under both UV and visible light irradiation in the presence of titanium dioxide (TiO₂). The rate of this photocatalytic degradation is dependent on the pH of the solution.
Thermal Stability
Information regarding the thermal stability of this compound in aqueous solutions is limited. However, general knowledge of azo dyes suggests that they can undergo thermal decomposition at elevated temperatures. This process can lead to the breakdown of the dye molecule and a loss of its characteristic properties.
Chemical Stability
The chemical stability of this compound, particularly its resistance to oxidation, is an important factor in its application and in the development of degradation processes. The azo bond can be susceptible to cleavage by strong oxidizing agents.
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of this compound are not widely published. However, standardized methods for testing dyes and other chemical substances can be adapted for this purpose.
Determination of Aqueous Solubility (Adapted from OECD Guideline 105)
The flask method is a common procedure for determining the solubility of substances in water.
Principle: A supersaturated solution of the substance is prepared and allowed to equilibrate. The concentration of the substance in the saturated solution is then determined by a suitable analytical method.
Apparatus:
-
Constant temperature water bath
-
Stirring device (e.g., magnetic stirrer)
-
Centrifuge
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of this compound to a known volume of deionized water in a flask.
-
Place the flask in a constant temperature water bath and stir the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
After equilibration, stop stirring and allow the undissolved solid to settle.
-
Centrifuge an aliquot of the supernatant to remove any suspended particles.
-
Carefully withdraw a sample of the clear supernatant and determine the concentration of this compound using a calibrated analytical method, such as UV-Vis spectrophotometry at its maximum absorbance wavelength.
Assessment of Photostability (Adapted from ICH Guideline Q1B)
This protocol outlines a general procedure for assessing the photostability of a substance in solution.
Principle: A solution of the substance is exposed to a controlled light source, and the change in its concentration or other properties is monitored over time.
Apparatus:
-
Photostability chamber with a calibrated light source (e.g., xenon or metal halide lamp)
-
Transparent and light-protective sample containers (e.g., quartz and amber vials)
-
Analytical instrument for concentration measurement (e.g., HPLC or UV-Vis spectrophotometer)
Procedure:
-
Prepare an aqueous solution of this compound of known concentration.
-
Fill both transparent and light-protected (control) containers with the solution.
-
Place the samples in the photostability chamber.
-
Expose the samples to a defined light intensity and duration.
-
At specified time intervals, withdraw aliquots from both the exposed and control samples.
-
Analyze the concentration of this compound in each aliquot.
-
The rate of degradation can be determined by plotting the concentration of the dye as a function of exposure time.
Conclusion
This technical guide summarizes the available information on the aqueous solubility and stability of this compound. The significant temperature-dependent solubility and susceptibility to photodegradation are key characteristics of this dye. For precise and reliable use in research and development, it is recommended that users perform their own validation of its solubility and stability under their specific experimental conditions, following standardized protocols as outlined. Further research to generate more comprehensive quantitative data, particularly regarding the influence of pH on solubility and the intrinsic photostability and thermal stability, would be of great value to the scientific community.
References
A Comprehensive Technical Guide to the Laboratory Synthesis and Purification of Acid Orange 67
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth guide to the synthesis and purification of C.I. Acid Orange 67 (CAS No. 12220-06-3), an orange, water-soluble, single azo dye.[1][2][3] The procedures outlined below are based on established principles of azo dye chemistry and are intended for laboratory-scale preparation. This compound is utilized in the dyeing of wool, silk, and polyamide fibers and serves as a chemical intermediate.[1][2]
Overview of Synthesis
The synthesis of this compound is a multi-step process rooted in classical azo chemistry. The manufacturing method involves three primary stages:
-
Diazotization : An aromatic primary amine, 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid, is converted into a reactive diazonium salt using nitrous acid at low temperatures.[1][2]
-
Azo Coupling : The resulting diazonium salt is reacted with a coupling agent, m-Cresol, to form the core azo chromophore.[1][2]
-
Esterification : The hydroxyl group of the m-Cresol moiety is then esterified with 4-Methylbenzene-1-sulfonyl chloride (tosyl chloride) to yield the final this compound molecule.[1][2]
Chemical Properties and Reagents
A summary of the key chemical compounds involved in the synthesis is provided below.
| Compound Name | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid | 91-29-2 | C₁₂H₁₁N₃O₅S | 309.30 | Amine Precursor |
| Sodium Nitrite | 7632-00-0 | NaNO₂ | 69.00 | Diazotizing Agent |
| Hydrochloric Acid | 7647-01-0 | HCl | 36.46 | Acid Catalyst |
| m-Cresol | 108-39-4 | C₇H₈O | 108.14 | Coupling Component |
| 4-Methylbenzene-1-sulfonyl chloride (Tosyl Chloride) | 98-59-9 | C₇H₇ClO₂S | 190.65 | Esterifying Agent |
| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 | Base |
| C.I. This compound | 12220-06-3 | C₂₆H₂₁N₄NaO₈S₂ | 604.59 | Final Product |
Data sourced from multiple chemical databases.[2][4]
Detailed Experimental Protocols
The following protocols provide a step-by-step methodology for the synthesis and purification of this compound in a laboratory setting.
Synthesis of this compound
Step 1: Diazotization of 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid
-
In a 500 mL beaker equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve 15.5 g (0.05 mol) of 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid in 100 mL of water containing 2.0 g (0.05 mol) of sodium hydroxide.
-
Cool the solution to 0-5 °C with continuous stirring.
-
In a separate beaker, dissolve 3.5 g (0.051 mol) of sodium nitrite in 20 mL of cold water.
-
Slowly add the sodium nitrite solution to the cooled amine solution.
-
Prepare a solution of 5 mL (0.06 mol) of concentrated hydrochloric acid in 20 mL of crushed ice. Add this acidic solution dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.[5]
-
Maintain stirring for 30 minutes at 0-5 °C. The formation of the diazonium salt can be confirmed by a positive reaction on starch-iodide paper (immediate blue-black color).[6]
Step 2: Azo Coupling with m-Cresol
-
In a separate 500 mL beaker, dissolve 5.4 g (0.05 mol) of m-Cresol in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this alkaline solution to 5-10 °C in an ice bath.
-
Slowly add the cold diazonium salt solution (from Step 1) to the m-Cresol solution with vigorous stirring. The coupling reaction is typically rapid, indicated by the formation of a deeply colored precipitate.[6]
-
Maintain a basic pH (8-10) throughout the addition by adding 20% sodium hydroxide solution as needed.
-
Continue stirring the mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.
Step 3: Esterification with Tosyl Chloride
-
To the reaction mixture from Step 2, add a solution of 9.5 g (0.05 mol) of 4-Methylbenzene-1-sulfonyl chloride dissolved in 30 mL of acetone.
-
Allow the mixture to warm to room temperature and stir for 4-6 hours. The pH should be maintained in the alkaline range (8-10) to facilitate the esterification.
-
The completion of the reaction results in the formation of the crude this compound dye.
Purification of this compound
Step 1: Isolation by Salting Out
-
Heat the crude reaction mixture to 60-70 °C to ensure all components are dissolved.
-
Gradually add sodium chloride (approximately 20% w/v) to the warm solution with stirring until the dye precipitates.
-
Allow the mixture to cool to room temperature, then cool further in an ice bath to maximize precipitation.
-
Collect the crude dye precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a saturated sodium chloride solution to remove inorganic impurities.
Step 2: Recrystallization
-
Transfer the crude dye to a beaker and dissolve it in a minimum amount of hot deionized water.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature, then in a refrigerator, to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining water-soluble impurities.
-
Dry the purified this compound in a vacuum oven at 60 °C to a constant weight.
Step 3: Purity Assessment
-
The purity of the final product can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[4] An HPLC method using a reverse-phase column with a water/acetonitrile mobile phase can effectively separate the dye from impurities.[4]
Process Visualization
Synthesis Pathway
The following diagram illustrates the chemical transformations in the synthesis of this compound.
Caption: Reaction scheme for the synthesis of this compound.
Purification Workflow
This flowchart outlines the sequential steps for purifying the synthesized dye.
References
- 1. This compound | 12220-06-3 [chemicalbook.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. This compound - Weak Acid Orange RXL - Akacid Yellow 3RL from Emperor Chem [emperordye.com]
- 4. C.I. This compound | SIELC Technologies [sielc.com]
- 5. Diazotisation [organic-chemistry.org]
- 6. globalresearchonline.net [globalresearchonline.net]
An In-depth Technical Guide to Acid Orange 67 for Research Laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical and safety information for the handling and use of Acid Orange 67 in a research laboratory setting.
Section 1: Chemical and Physical Properties
This compound is a monoazo dye used in the textile industry and as an analyte in laboratory research, particularly in studies focused on the removal of azo dyes from wastewater. It appears as an orange-red powder that is easily soluble in water, forming an orange solution.
| Property | Value | Reference(s) |
| CAS Number | 12220-06-3 | |
| Molecular Formula | C₂₆H₂₁N₄NaO₈S₂ or C₂₆H₂₃N₄NaO₈S₂ | |
| Molecular Weight | 604.59 g/mol or 606.6 g/mol | |
| Appearance | Orange-red powder | |
| Solubility | Soluble in water | |
| Water Solubility | 330 mg/L at 20°C | |
| LogP | 1.03 at 20°C | |
| Density | 1.46 g/cm³ at 20°C |
Section 2: Safety and Handling (Material Safety Data Sheet Summary)
It is crucial to handle this compound with care in a laboratory environment. The following tables summarize key safety information.
Hazard Identification & First Aid
| Hazard Statement | Precautionary Measures & First Aid | Reference(s) |
| Harmful if swallowed | May cause gastrointestinal irritation with nausea, vomiting, and diarrhea. If swallowed and the victim is conscious, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid. | |
| Eye Irritation | Dust may cause irritation and inflammation. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately. | |
| Skin Irritation | Prolonged or repeated contact may cause skin irritation in sensitive individuals. Flush skin with plenty of soap and water. Get medical aid if irritation develops or persists. | |
| Respiratory Irritation | May cause irritation of the respiratory tract. Remove from exposure to fresh air immediately. |
Personal Protective Equipment (PPE) & Engineering Controls
| Control Type | Recommendation | Reference(s) |
| Engineering | Use only in a chemical fume hood. Ensure adequate ventilation to minimize dust generation and accumulation. An eyewash station and safety shower should be readily accessible. | |
| Eye/Face | Wear appropriate protective eyeglasses or chemical safety goggles. | |
| Skin | Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure. | |
| Respiratory | Wear an approved respirator when handling large quantities or when dust is generated. |
Storage and Stability
| Condition | Recommendation | Reference(s) |
| Chemical Stability | Stable under normal temperatures and pressures. | |
| Storage | Store in a cool, dry, well-ventilated area in tightly sealed, light-resistant containers. | |
| Incompatibilities | Avoid contact with strong oxidizing agents and strong reducing agents. | |
| Hazardous Decomposition | Produces irritating and toxic fumes and gases upon decomposition. |
Section 3: Toxicological Information
| Toxicological Endpoint | Data | Reference(s) |
| Acute Toxicity | No specific LD50/LC50 data is readily available. It is listed as harmful if swallowed. | |
| Carcinogenicity | Not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA. | |
| Mutagenicity | Mutagenicity data has been reported. | |
| Teratogenicity | No information is available. | |
| Neurotoxicity | No information is available. |
Section 4: Experimental Protocols
While specific, validated protocols for every research application of this compound are proprietary or context-dependent, the following provides a generalized methodology for its use in dye adsorption studies, a common research application.
Preparation of a Standard Stock Solution
Objective: To prepare a 1000 mg/L (1 g/L) stock solution of this compound.
Materials:
-
This compound powder
-
Deionized or distilled water
-
1000 mL volumetric flask
-
Analytical balance
-
Weighing paper/boat
-
Spatula
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Calculation: No calculation is needed for a 1 g/L solution.
-
Weighing: Accurately weigh 1.000 g of this compound powder using an analytical balance.
-
Dissolving: Transfer the weighed powder to a beaker containing approximately 800 mL of deionized water. Place a magnetic stir bar in the beaker and stir the solution until the dye is completely dissolved. Gentle heating may be applied to aid dissolution but is not always necessary.
-
Final Volume: Carefully transfer the dissolved dye solution into a 1000 mL volumetric flask. Rinse the beaker with small amounts of deionized water and add the rinsings to the volumetric flask to ensure all the dye is transferred.
-
Dilution to Mark: Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is thoroughly mixed and homogenous.
-
Storage: Label the flask with the chemical name, concentration, preparation date, and your initials. Store in a cool, dark place.
General Protocol for a Batch Adsorption Experiment
Objective: To determine the adsorption capacity of a given adsorbent for this compound.
Materials:
-
This compound stock solution (e.g., 1000 mg/L)
-
Adsorbent material (e.g., activated carbon, biochar)
-
A series of conical flasks or beakers
-
Orbital shaker
-
pH meter
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Syringe filters (e.g., 0.45 µm)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Working Solutions: Prepare a series of working solutions with different initial concentrations (e.g., 10, 20, 50, 100 mg/L) by diluting the stock solution.
-
Adsorption Setup: For each concentration, add a fixed volume of the dye solution (e.g., 50 mL) to a conical flask.
-
pH Adjustment: Adjust the pH of each solution to the desired value using 0.1 M HCl or 0.1 M NaOH.
-
Adsorbent Addition: Add a pre-weighed amount of the adsorbent (e.g., 0.1 g) to each flask.
-
Agitation: Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature for a predetermined time to reach equilibrium.
-
Sampling and Analysis: After agitation, withdraw a sample from each flask. Filter the sample using a syringe filter to remove the adsorbent particles.
-
Concentration Measurement: Measure the final concentration of this compound in the filtrate using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax).
-
Data Analysis: Calculate the amount of dye adsorbed per unit mass of adsorbent (qe) using the appropriate formula.
Section 5: Visualizations
Laboratory Safety Workflow for Handling this compound
Technical Guide: Quantum Yield and Photostability of Acid Orange 67
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Acid Orange 67
This compound is a single azo dye characterized by its orange, water-soluble powder form.[1] It finds applications in the dyeing of wool, silk, and polyamide fibers, as well as in printing and for coloring leather.[1][2] Chemically, it is identified by the CAS Registry Number 12220-06-3 and the molecular formula C₂₆H₂₁N₄NaO₈S₂.[1] The photophysical and photochemical properties of dyes are critical for many of their applications, particularly in fields where they may be exposed to light for extended periods. The fluorescence quantum yield is a measure of the efficiency of photon emission through fluorescence, while photostability refers to a molecule's resistance to degradation upon exposure to light.
Fluorescence Quantum Yield of this compound
A definitive value for the fluorescence quantum yield of this compound has not been found in the reviewed scientific literature. However, its quantum yield can be determined experimentally. The comparative method, which involves comparing the fluorescence of the sample to that of a standard with a known quantum yield, is a widely accepted and reliable technique.[2][3][4]
Experimental Protocol for Determining Fluorescence Quantum Yield (Comparative Method)
This protocol outlines the steps to determine the fluorescence quantum yield of this compound relative to a well-characterized fluorescent standard.
2.1.1. Materials and Equipment
-
This compound
-
Fluorescence standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)
-
Spectroscopic grade solvent (e.g., water, ethanol)
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
2.1.2. Procedure
-
Selection of a Suitable Standard: Choose a standard that absorbs and emits in a similar spectral region to this compound. The quantum yield of the standard should be well-documented and the same solvent should be used for both the standard and the sample if possible.
-
Preparation of Solutions:
-
Prepare a series of dilute solutions of both this compound and the standard in the chosen solvent.
-
The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1 to avoid inner filter effects.
-
-
Absorbance Measurements:
-
Using the UV-Vis spectrophotometer, record the absorbance spectra of all solutions.
-
Determine the absorbance of each solution at the chosen excitation wavelength.
-
-
Fluorescence Measurements:
-
Using the spectrofluorometer, record the fluorescence emission spectra of all solutions.
-
The excitation wavelength must be the same for all measurements and should be a wavelength at which both the sample and the standard absorb.
-
Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each solution.
-
Plot a graph of the integrated fluorescence intensity versus absorbance for both this compound and the standard.
-
Determine the gradient (slope) of the resulting straight lines for both the sample (Gradₛ) and the standard (Gradₛₜ).
-
2.1.3. Calculation of Quantum Yield
The quantum yield of this compound (Φₛ) can be calculated using the following equation:
Φₛ = Φₛₜ * (Gradₛ / Gradₛₜ) * (ηₛ² / ηₛₜ²)
Where:
-
Φₛₜ is the quantum yield of the standard.
-
Gradₛ and Gradₛₜ are the gradients from the plots of integrated fluorescence intensity versus absorbance.
-
ηₛ and ηₛₜ are the refractive indices of the solvents used for the sample and standard, respectively (if different solvents are used).
Caption: Experimental workflow for quantum yield determination.
Photostability of this compound
The photostability of this compound has been investigated, primarily in the context of its degradation in aqueous solutions, often facilitated by photocatalysts such as titanium dioxide (TiO₂). These studies provide insights into the factors influencing its stability under irradiation.
Summary of Photodegradation Studies
The photocatalytic degradation of this compound is influenced by several factors, including the type of light source, pH of the solution, and the concentration of the photocatalyst.
| Parameter | Condition | Observation | Reference |
| Light Source | UV vs. Visible Light | Degradation is more efficient under UV irradiation compared to visible light. | [5] |
| pH | Alkaline (pH 8.5) | Optimal for photocatalytic bleaching with TiO₂. The rate decreases at higher pH values due to electrostatic repulsion between the anionic dye and the negatively charged TiO₂ surface. | [5] |
| Photocatalyst | TiO₂ | Effective for the photodegradation of this compound. | [5] |
| Kinetics | Pseudo-first-order | The photocatalytic decolorization generally follows pseudo-first-order kinetics. | [5] |
Experimental Protocol for Photostability Testing
This protocol provides a generalized method for assessing the photostability of this compound in solution.
3.2.1. Materials and Equipment
-
This compound
-
Spectroscopic grade solvent (e.g., water)
-
Controlled light source (e.g., Xenon lamp with appropriate filters, UV lamp)
-
Reaction vessel (e.g., quartz cuvette or photoreactor)
-
Magnetic stirrer
-
UV-Vis Spectrophotometer
-
pH meter
3.2.2. Procedure
-
Solution Preparation: Prepare a solution of this compound in the desired solvent at a known concentration. The absorbance at the wavelength of maximum absorption (λₘₐₓ) should be within the linear range of the spectrophotometer.
-
Experimental Setup:
-
Place the dye solution in the reaction vessel.
-
If required, adjust the pH of the solution.
-
Position the vessel at a fixed distance from the light source to ensure consistent irradiation.
-
Use a magnetic stirrer to ensure the solution remains homogeneous.
-
-
Irradiation:
-
Expose the solution to the light source for a defined period.
-
At regular time intervals, withdraw a small aliquot of the solution for analysis.
-
A control sample should be kept in the dark to monitor any degradation not caused by light.
-
-
Analysis:
-
Record the UV-Vis absorbance spectrum of each aliquot.
-
Monitor the decrease in absorbance at the λₘₐₓ of this compound.
-
-
Data Analysis:
-
Calculate the percentage of degradation over time using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] * 100 Where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
-
Determine the rate constant of the degradation reaction by plotting the appropriate kinetic model (e.g., ln(A₀/Aₜ) vs. time for first-order kinetics).
-
Caption: Experimental workflow for photostability testing.
Signaling Pathways and Logical Relationships
The photodegradation of this compound, particularly through photocatalysis with TiO₂, involves the generation of highly reactive oxygen species (ROS). The process can be summarized as follows:
-
Photoexcitation: Upon irradiation with light of sufficient energy (greater than its bandgap), the semiconductor photocatalyst (e.g., TiO₂) gets excited, leading to the formation of an electron-hole pair (e⁻/h⁺).
-
Generation of Reactive Species: The photogenerated holes (h⁺) can react with water or hydroxide ions to produce hydroxyl radicals (•OH). The electrons (e⁻) can react with molecular oxygen to form superoxide radicals (•O₂⁻).
-
Dye Degradation: These highly reactive radicals then attack the azo dye molecules, leading to the breakdown of the chromophore and subsequent mineralization into simpler, colorless compounds like CO₂, H₂O, and mineral acids.
Caption: Photocatalytic degradation pathway of this compound.
Conclusion
This technical guide has provided a framework for understanding and evaluating the quantum yield and photostability of this compound. While a specific quantum yield value remains to be published, the detailed experimental protocol provided herein will enable researchers to determine this crucial parameter. The summary of photostability studies highlights the key factors influencing the degradation of this compound and the provided protocol offers a standardized method for its assessment. The visualization of the experimental workflows and the degradation pathway serves to clarify these complex processes. This guide is intended to empower researchers in the fields of materials science, chemistry, and drug development to effectively utilize and characterize this compound in their applications.
References
An In-Depth Technical Guide to the Azo Bond in C.I. Acid Orange 67
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the azo bond within the chemical structure of C.I. Acid Orange 67. It details the dye's synthesis, physicochemical properties, analytical methodologies, and the critical role of the azo linkage in its degradation and toxicological profile.
Chemical and Physical Properties of this compound
C.I. This compound is a synthetic dye belonging to the single azo class, characterized by the presence of one nitrogen-nitrogen double bond (-N=N-) which acts as the primary chromophore.[1] This functional group is responsible for the dye's distinct orange color. The compound is typically used as a sodium salt in various applications, including the dyeing of wool, silk, and polyamide fibers.[1][2]
Quantitative Data Summary
The key physicochemical properties of C.I. This compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | Sodium 4-[[3-[[2-methyl-4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]azo]phenyl]amino]-3-nitrobenzenesulfonate | [3] |
| C.I. Name | This compound, 14172 | [1] |
| CAS Number | 12220-06-3 | [1][2][3] |
| Molecular Formula | C₂₆H₂₁N₄NaO₈S₂ | [1][3] |
| Molecular Weight | 604.59 g/mol | [1][3] |
| m/z (Acid Form) | 582.0885 | [4] |
| Physical Form | Orange powder | [1][2] |
| Water Solubility | 330 mg/L (at 20°C) | [5] |
| LogP | 1.03 (at 20°C) | [5] |
Synthesis Pathway
The manufacturing of this compound is a multi-step process involving diazotization, azo coupling, and esterification.[1][2][5] The synthesis starts with the diazotization of an aromatic amine, which is then coupled with a coupling component, followed by an esterification reaction to yield the final dye molecule.
The Azo Bond: Reactivity and Degradation
The -N=N- bond is the most reactive site in the this compound molecule and is susceptible to cleavage under specific conditions. This reactivity is central to both its decolorization during wastewater treatment and its mechanism of toxicity.
Reductive Cleavage
The primary degradation pathway for azo dyes is the reductive cleavage of the azo bond.[6][7] In biological systems, this reaction is often catalyzed by azoreductase enzymes produced by intestinal or environmental bacteria, particularly under anaerobic conditions.[6][8] This cleavage breaks the dye molecule into two or more smaller aromatic amines, which are often colorless and can be more toxic than the parent dye.[7][9]
Oxidative Degradation
Advanced Oxidation Processes (AOPs) provide an alternative degradation route. Methods such as photocatalysis using titanium dioxide (TiO₂) or treatment with zero-valent iron (ZVI) can effectively break down the dye.[10] These processes generate highly reactive species, like hydroxyl radicals, that non-selectively attack the dye molecule, leading to the destruction of the chromophore and eventual mineralization into simpler, non-toxic compounds like CO₂ and water.
Experimental Protocols for Analysis
Characterizing this compound and monitoring its degradation requires precise analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the separation and quantification of this compound.
-
Objective: To separate this compound from impurities or degradation products.
-
Method: Reverse Phase (RP) HPLC.[3]
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (MeCN) and water.[3] Phosphoric acid is often added to control pH and improve peak shape.[3] For mass spectrometry-compatible applications, formic acid should be substituted for phosphoric acid.[3]
-
Detection: UV-Vis detector set at the maximum absorbance wavelength (λmax) of the dye.
-
Workflow:
Mass Spectrometry (MS)
Mass spectrometry is used for the definitive identification and structural confirmation of the dye and its metabolites.
-
Objective: To confirm the molecular weight and fragmentation pattern of this compound.
-
Method: Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer such as a Quadrupole Time-of-Flight (Q-TOF).[4]
-
Analysis: The confirmation is based on the accurate mass measurement (e.g., m/z 582.0885 for the acid form), isotopic distribution, and fragmentation analysis.[4]
UV-Visible Spectroscopy
This technique is fundamental for quantifying the dye concentration in solution and for kinetic studies of degradation.
-
Objective: To measure the concentration of this compound and monitor its decrease over time during degradation experiments.
-
Method: The absorbance of the solution is measured at the dye's maximum wavelength (λmax). The concentration is calculated using the Beer-Lambert law.
-
Application: In photocatalytic degradation studies, the rate of discoloration is monitored by recording the decrease in the main visible absorption peak over time.
Toxicological Implications of the Azo Bond
The primary toxicological concern associated with azo dyes like this compound is not typically from the intact molecule but from the aromatic amines released upon reductive cleavage of the azo bond.[7][9] Some aromatic amines are known or suspected carcinogens.[7] Therefore, the potential for azo bond reduction is a critical factor in assessing the safety of these dyes for consumer use and their impact on the environment.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound | 12220-06-3 [chemicalbook.com]
- 3. C.I. This compound | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound [chembk.com]
- 6. sdc.org.uk [sdc.org.uk]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Removal of Acid Orange 7 from Aqueous Solution by Metal-Organic Frameworks [mdpi.com]
- 10. UV light assisted degradation of acid orange azo dye by ZVI-ZnS and effluent toxicity effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Degradation of Acid Orange 67: A Technical Overview of Pathways and Byproducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Orange 67, a synthetic azo dye, is utilized in various industrial applications. Due to its chemical stability and potential environmental persistence, understanding its degradation is crucial. This technical guide provides a comprehensive overview of the degradation pathways of this compound through various advanced oxidation processes (AOPs) and microbial treatments. It details the identified byproducts, summarizes quantitative data, and provides exemplary experimental protocols for researchers in environmental science and drug development who may encounter such compounds or their degradation products.
Degradation Mechanisms
The degradation of this compound primarily involves the breakdown of its complex aromatic structure, particularly the cleavage of the chromophoric azo bond (–N=N–). This is achieved through the action of highly reactive species or microbial enzymes.
Advanced Oxidation Processes (AOPs)
AOPs are characterized by the in-situ generation of powerful oxidizing agents, most notably hydroxyl radicals (•OH). These radicals are non-selective and can initiate the oxidation of a wide range of organic pollutants.
-
Photocatalysis: In the presence of a semiconductor photocatalyst like titanium dioxide (TiO2) and a light source (UV or visible light), electron-hole pairs are generated. These react with water and oxygen to produce hydroxyl radicals, which then attack the this compound molecule. The degradation efficiency is influenced by factors such as pH, catalyst concentration, and the intensity of the light source. Studies have shown that UV irradiation is generally more efficient than visible light for the degradation of this compound using TiO2.
-
Fenton and Photo-Fenton Processes: The Fenton reaction involves the generation of hydroxyl radicals from hydrogen peroxide (H2O2) catalyzed by ferrous ions (Fe2+). The efficiency of this process can be enhanced by UV light (photo-Fenton), which promotes the regeneration of Fe2+ from Fe3+. While specific data for this compound is limited, studies on similar azo dyes like Acid Orange 7 (AO7) show significant degradation through this method.
-
Ozonation: Ozone (O3) is a strong oxidant that can directly react with the dye molecule or decompose to form hydroxyl radicals, especially at alkaline pH. Research on the ozonation of AO7 indicates that the process is effective in color removal, with the reaction kinetics being pH-dependent.[1][2]
-
Sonochemical Degradation: The application of ultrasound to aqueous solutions can lead to acoustic cavitation, generating localized hot spots with high temperatures and pressures. This results in the formation of reactive species, including hydroxyl radicals, which can degrade dissolved organic compounds. Studies on related orange dyes have demonstrated the feasibility of this method.[3][4]
Microbial Degradation
Microbial degradation offers an environmentally friendly approach to dye wastewater treatment. Certain microorganisms can break down azo dyes under either anaerobic or aerobic conditions.
-
Anaerobic Degradation: Under anaerobic conditions, the primary mechanism is the reductive cleavage of the azo bond by azoreductase enzymes. This process leads to the formation of aromatic amines, which may be colorless but can still be toxic.
-
Aerobic Degradation: Subsequent aerobic treatment is often necessary to degrade the aromatic amines formed during the anaerobic stage. Some bacteria are capable of utilizing these amines as a source of carbon and nitrogen, leading to further breakdown and potential mineralization. While specific pathways for this compound are not extensively documented, research on the degradation of AO7 by bacteria like Shewanella oneidensis has identified intermediates such as sulfanilic acid and 1-amino-2-naphthol.[5][6]
Degradation Pathways and Byproducts
The degradation of this compound is a multi-step process that generates a series of intermediate byproducts before potential complete mineralization to CO2, H2O, and inorganic ions. While a definitive pathway for this compound is not fully elucidated in the available literature, a proposed pathway can be inferred from studies on the closely related Acid Orange 7 and other azo dyes.
The initial step in most degradation processes is the cleavage of the azo bond. This can occur symmetrically or asymmetrically, leading to the formation of aromatic amines. For instance, in the microbial degradation of AO7, the azo bond is cleaved to form sulfanilic acid and 1-amino-2-naphthol.[5][7]
Further oxidation of these primary intermediates can lead to the opening of the aromatic rings and the formation of smaller organic molecules such as benzoic acid and hexanoic acid.[5] In some advanced oxidation processes, complete mineralization can be achieved, although this often requires longer treatment times or optimized conditions.
It is important to note that some of the intermediate degradation products, particularly the aromatic amines, can be more toxic than the parent dye molecule.[5][8] Therefore, monitoring the formation and degradation of these byproducts is crucial in assessing the effectiveness and safety of any treatment process.
Quantitative Data on this compound Degradation
The following tables summarize the quantitative data found in the literature for the degradation of this compound under different experimental conditions.
| Parameter | Value | Reference |
| Photocatalyst | Titanium Dioxide (TiO2) | |
| Light Source | UV (4 x 30W Philips tubes) | |
| Initial Dye Concentration | 3.5 x 10-5 M | |
| Catalyst Concentration | 0.25 g / 100 ml | |
| pH | 7.5 (alkaline) | |
| Observation | The rate of photocatalytic degradation increases with an increase in the concentration of this compound, with the highest efficiency observed at lower concentrations. |
| Parameter | Value | Reference |
| Photocatalyst | Titanium Dioxide (TiO2) | |
| Light Source | Visible (2 x 200W Tungsten lamps) | |
| Initial Dye Concentration | 3.5 x 10-5 M | |
| Catalyst Concentration | 0.35 g / 100 ml | |
| pH | 8.5 (alkaline) | |
| Observation | The rate of photocatalytic bleaching increases with an increase in the amount of semiconductor catalyst up to a certain point, after which the rate becomes almost constant. |
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of degradation studies. Below are generalized methodologies for key experiments based on the available literature.
Photocatalytic Degradation of this compound
This protocol is based on the methodology described for the photocatalytic bleaching of this compound using TiO2.
Materials:
-
This compound
-
Titanium dioxide (TiO2) photocatalyst
-
Double distilled water
-
0.1 N NaOH and 0.1 N H2SO4 for pH adjustment
-
250 ml round bottom flask
-
Photoreactor equipped with UV lamps (e.g., 4 x 30W) or visible light lamps (e.g., 2 x 200W Tungsten lamps)
-
Magnetic stirrer
-
pH meter
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound (e.g., 1x10-3 M) in double distilled water.
-
In a 250 ml round bottom flask, take 100 ml of a diluted this compound solution (e.g., 3.5 x 10-5 M).
-
Add a specific amount of TiO2 catalyst (e.g., 0.25 g for UV or 0.35 g for visible light) to the dye solution.
-
Adjust the pH of the solution to the desired value (e.g., 7.5 for UV or 8.5 for visible light) using 0.1 N NaOH or 0.1 N H2SO4.
-
Place the flask in the photoreactor and ensure continuous stirring.
-
Irradiate the solution with the UV or visible light source.
-
At specific time intervals (e.g., every 30 minutes), withdraw a small aliquot of the solution (e.g., 3 ml).
-
Centrifuge or filter the aliquot to remove the TiO2 particles.
-
Measure the absorbance of the supernatant at the maximum wavelength of this compound using a spectrophotometer.
-
Calculate the degradation efficiency based on the decrease in absorbance.
Analysis of Degradation Byproducts by LC-MS/GC-MS
This is a general protocol for the identification of degradation intermediates. Specific parameters will need to be optimized based on the analytes and instrumentation.
Sample Preparation:
-
Collect samples at different time points during the degradation experiment.
-
Remove the catalyst (if any) by centrifugation or filtration.
-
Perform liquid-liquid extraction to transfer the organic byproducts from the aqueous phase to an organic solvent (e.g., dichloromethane). This may require pH adjustment to protonate or deprotonate the analytes for efficient extraction.
-
Concentrate the organic extract to a smaller volume.
LC-MS/MS Analysis:
-
Inject the concentrated extract into a High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Separate the components of the mixture on a suitable HPLC column (e.g., C18).
-
Ionize the separated components and analyze the mass-to-charge ratio (m/z) of the parent ions and their fragmentation patterns.
-
Identify the byproducts by comparing their mass spectra with libraries or by interpreting the fragmentation patterns.
GC-MS Analysis:
-
For volatile or semi-volatile byproducts, inject the extract into a Gas Chromatography (GC) system coupled with a mass spectrometer (MS).
-
Separate the components based on their boiling points and polarity on a GC column.
-
Identify the byproducts based on their mass spectra and retention times.
Visualizations
The following diagrams illustrate the conceptual frameworks of this compound degradation and the associated experimental workflows.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficient sonocatalytic degradation of orange II dye and real textile wastewater using peroxymonosulfate activated with a novel heterogeneous TiO2–FeZn bimetallic nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Degradation of Azo Dye (Acid Orange 7) in a Microbial Fuel Cell: Comparison Between Anodic Microbial-Mediated Reduction and Cathodic Laccase-Mediated Oxidation [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Electrochemical degradation applied to the metabolites of Acid Orange 7 anaerobic biotreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UV light assisted degradation of acid orange azo dye by ZVI-ZnS and effluent toxicity effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Ecotoxicity of Acid Orange 67 and its Degradation Products: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acid Orange 67, a monoazo dye, is utilized in various industrial applications, leading to its potential release into aquatic ecosystems. This technical guide provides a comprehensive overview of the current knowledge regarding the ecotoxicity of this compound and its degradation products. Due to a significant lack of direct ecotoxicological data for the parent compound, this paper focuses on predicting its degradation pathway and assessing the ecotoxicity of its constituent chemical moieties and likely breakdown products. This guide summarizes available quantitative toxicity data, details relevant experimental protocols for ecotoxicity testing, and visualizes key chemical and experimental workflows. A notable data gap exists for the ecotoxicity of the primary aromatic amine degradation product, highlighting a critical area for future research.
Introduction
Azo dyes, characterized by the presence of one or more azo bonds (-N=N-), represent the largest class of synthetic colorants used in industries such as textiles, printing, and cosmetics.[1] The discharge of effluents containing these dyes is a significant environmental concern due to their persistence, potential toxicity, and the formation of hazardous breakdown products.[2][3] this compound (C.I. 14172; CAS No. 12220-06-3) is a monoazo dye whose ecotoxicological profile is not well-documented in public literature.[4][5] Understanding the potential environmental impact of this compound and its degradation byproducts is crucial for environmental risk assessment and the development of effective remediation strategies.
This guide aims to consolidate the available information on the ecotoxicity of this compound by examining its chemical structure, predicting its degradation pathway, and evaluating the toxicity of its precursors and likely degradation products.
Chemical Identity and Degradation Pathway of this compound
Chemical Structure
The manufacturing process of this compound involves the diazotization of 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid and its subsequent coupling with m-cresol, followed by esterification with 4-Methylbenzene-1-sulfonyl chloride.[6] This synthesis route dictates the final chemical structure of the dye.
Predicted Degradation Pathway
The primary degradation mechanism for azo dyes in the environment, particularly under anaerobic conditions, is the reductive cleavage of the azo bond.[7] This process typically results in the formation of two or more aromatic amines, which can be more toxic than the parent dye.[3]
Based on the structure of this compound, the predicted primary degradation products from the reductive cleavage of the azo bond are:
-
An Aromatic Amine: Derived from the 4-(4-aminophenylamino)-3-nitrobenzenesulfonic acid precursor. The nitro group (-NO2) is also likely to be reduced to an amino group (-NH2), yielding 3-amino-4-((4-aminophenyl)amino)benzenesulfonic acid .
-
An Aminophenol Derivative: The esterified m-cresol part of the molecule would likely be cleaved at the azo bond and the ester linkage hydrolyzed, yielding 4-amino-3-methylphenol .
-
p-Toluenesulfonate: Resulting from the hydrolysis of the sulfonyl ester bond.
The proposed degradation pathway is visualized in the diagram below.
References
Methodological & Application
Application Notes and Protocols for Photocatalytic Degradation of Acid Orange 67 using TiO₂
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the photocatalytic degradation of the azo dye Acid Orange 67 (AO67) using titanium dioxide (TiO₂) as a photocatalyst. These guidelines are intended for researchers in environmental science, materials chemistry, and related fields for the effective removal of organic pollutants from aqueous solutions.
Introduction
The photocatalytic degradation of organic dyes using semiconductor materials like titanium dioxide (TiO₂) is a promising advanced oxidation process (AOP) for environmental remediation. TiO₂ is a widely used photocatalyst due to its high photoactivity, chemical stability, non-toxicity, and cost-effectiveness.[1] When irradiated with light of sufficient energy (equal to or greater than its bandgap), TiO₂ generates electron-hole pairs.[2] These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading complex organic molecules like this compound into simpler, less harmful compounds.[3][4]
The degradation efficiency of this process is influenced by several key parameters, including the pH of the solution, the concentration of the photocatalyst, the initial dye concentration, and the type of light source (UV or visible light). The degradation of azo dyes like AO67 using TiO₂ generally follows pseudo-first-order kinetics according to the Langmuir-Hinshelwood model.
Quantitative Data Summary
The following table summarizes the experimental conditions and degradation efficiencies for the photocatalytic degradation of Acid Orange dyes using TiO₂ from various studies.
| Parameter | Value | Light Source | Degradation Efficiency/Rate | Reference |
| This compound | ||||
| Initial Dye Concentration | 3.5 x 10⁻⁵ M | Visible Light (2x200W Tungsten lamps) | Rate increases with concentration, but efficiency is highest at lower concentrations. | |
| TiO₂ Concentration | 0.35 g / 100 mL | Visible Light (2x200W Tungsten lamps) | Rate increases with catalyst amount up to a certain point, then becomes constant. | |
| pH | 8.5 | Visible Light (2x200W Tungsten lamps) | Rate decreases above pH 8.5. | |
| Initial Dye Concentration | 3.5 x 10⁻⁵ M | UV Light (4x30W UV tubes) | Rate increases with concentration, but efficiency is highest at lower concentrations. | |
| TiO₂ Concentration | 0.25 g / 100 mL | UV Light (4x30W UV tubes) | Rate increases with catalyst amount up to a certain point, then becomes constant. | |
| pH | 7.5 | UV Light (4x30W UV tubes) | Optimal pH is alkaline. | |
| Acid Orange 7 | ||||
| Initial Dye Concentration | 50 mg/L | UV Light (30W) | Complete degradation in 127 hours. | [1] |
| TiO₂ Concentration | 1.0 g/L | UV Light (30W) | 76% degradation in 32 hours. Higher doses (2.0 g/L) reduce efficiency due to light scattering. | [1] |
| Initial Dye Concentration | 20 ppm | UV-A Light | ~50% degradation in 8 hours with NiO-TiO₂/TiO₂ bilayer film. | [5] |
| pH | 3 | UV-A Light | Optimal pH for this specific study. | [5] |
| Acid Orange 10 | ||||
| Initial Dye Concentration | 11.889 mg/L | UV-C Light | 100% removal. | [3] |
| TiO₂ Concentration | 0.178 g / 100 mL | UV-C Light | Optimal catalyst dose. | [3] |
| pH | 4.592 | UV-C Light | Optimal pH for this specific study. | [3] |
| Irradiation Time | 12.87 min | UV-C Light | Time to achieve 100% removal. | [3] |
Experimental Protocol
This protocol outlines the steps for conducting the photocatalytic degradation of this compound using TiO₂.
Materials and Reagents
-
This compound (analytical grade)
-
Titanium dioxide (TiO₂, commercial, e.g., Merck 99% purity)
-
Deionized or double-distilled water
-
Sodium hydroxide (NaOH) and/or Sulfuric acid (H₂SO₄) for pH adjustment (0.1 N solutions)
-
Photoreactor (e.g., a vessel with a UV or visible light source)
-
Magnetic stirrer and stir bar
-
pH meter
-
UV-Vis Spectrophotometer
-
Centrifuge or filtration system (e.g., G-3 sintered glass crucible or syringe filters)
-
Glassware: beakers, volumetric flasks, pipettes
Preparation of Solutions
-
Stock Dye Solution: Prepare a stock solution of this compound (e.g., 1x10⁻³ M) by dissolving the required amount of dye powder in double-distilled water.
-
Working Dye Solution: Prepare the desired concentration of the AO67 working solution (e.g., 3.5x10⁻⁵ M) by diluting the stock solution with double-distilled water.
Photocatalytic Degradation Procedure
-
Reaction Setup: Place a specific volume of the AO67 working solution (e.g., 100 mL) into the photoreactor vessel (e.g., a 250 mL round bottom flask).
-
Catalyst Addition: Add the desired amount of TiO₂ catalyst (e.g., 0.25 g) to the dye solution.
-
pH Adjustment: Adjust the pH of the suspension to the desired value (e.g., 7.5 for UV irradiation) using 0.1 N NaOH or H₂SO₄.
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30 minutes) to ensure that adsorption-desorption equilibrium of the dye on the TiO₂ surface is reached.
-
Initiation of Photocatalysis: Turn on the light source (e.g., UV lamps) to initiate the photocatalytic reaction. To avoid thermal effects, a water filter can be placed between the light source and the reaction vessel.
-
Sample Collection: At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot of the suspension (e.g., 3 mL).
-
Sample Preparation for Analysis: Immediately after collection, centrifuge or filter the aliquot to remove the TiO₂ particles. This is crucial to stop the photocatalytic reaction in the collected sample.
-
Spectrophotometric Analysis: Measure the absorbance of the supernatant/filtrate at the maximum absorption wavelength (λ_max) of this compound (approximately 485 nm) using a UV-Vis spectrophotometer.
-
Data Analysis: The degradation of the dye can be calculated using the following formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100 Where A₀ is the initial absorbance of the dye solution (after the dark adsorption step) and Aₜ is the absorbance at time 't'.
Control Experiments
To validate the photocatalytic nature of the degradation, it is essential to perform control experiments:
-
Photolysis: Irradiate the dye solution without the TiO₂ catalyst to assess the effect of light alone.
-
Adsorption: Stir the dye solution with TiO₂ in the dark to determine the extent of dye removal by adsorption on the catalyst surface.
Visualizations
Experimental Workflow
Caption: Workflow for the photocatalytic degradation of this compound.
Photocatalytic Degradation Mechanism
Caption: Simplified mechanism of dye degradation by TiO₂ photocatalysis.
References
- 1. ijert.org [ijert.org]
- 2. Development of TiO2 Nanosheets with High Dye Degradation Performance by Regulating Crystal Growth [mdpi.com]
- 3. gjesm.net [gjesm.net]
- 4. Kinetics of photocatalytic degradation of organic compounds: a mini-review and new approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01970E [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Acid Orange 67 Adsorption onto Activated Carbon
These application notes provide a comprehensive overview and detailed protocols for studying the adsorption of the anionic dye, Acid Orange 67, onto activated carbon. This document is intended for researchers, scientists, and professionals in fields such as environmental science, chemistry, and materials science who are engaged in the development and evaluation of adsorbent materials for wastewater treatment.
Introduction
The removal of dyes from industrial effluents is a significant environmental challenge due to their complex aromatic structures and potential toxicity. Adsorption using activated carbon is a widely employed and effective method for dye removal owing to the high surface area and porous nature of the adsorbent.[1][2][3] This document outlines the experimental setup for investigating the adsorption of this compound, an anionic azo dye, onto activated carbon. The provided protocols cover the preparation of materials, batch adsorption experiments, and analytical procedures.
Materials and Equipment
Materials:
-
Activated Carbon (commercial or prepared from precursors like coconut shell, rice husk, etc.)[4][5]
-
This compound (C.I. 14172)
-
Hydrochloric Acid (HCl, 0.1 M) for pH adjustment[6]
-
Sodium Hydroxide (NaOH, 0.1 M) for pH adjustment[6]
-
Distilled or deionized water
-
Filter paper (e.g., Whatman No. 42)
Equipment:
-
Analytical balance
-
pH meter
-
UV-Visible Spectrophotometer
-
Orbital shaker or magnetic stirrer[7]
-
Conical flasks (e.g., 250 mL)
-
Pipettes and glassware
-
Centrifuge (optional)
-
Oven for drying
Experimental Workflow
The overall experimental workflow for the adsorption studies is depicted in the following diagram.
Caption: Experimental workflow for this compound adsorption onto activated carbon.
Detailed Experimental Protocols
Preparation of Activated Carbon
If using a precursor material, a typical preparation method involves:
-
Washing and Drying: The precursor material (e.g., passion fruit leaves, rice husk) is washed with tap and distilled water to remove impurities and then dried in an oven at approximately 80-105°C.[7]
-
Carbonization: The dried material is carbonized in a furnace at a specific temperature (e.g., 500-600°C) for a set duration in an inert atmosphere.[8]
-
Activation: The carbonized material is then chemically activated using an activating agent such as zinc chloride (ZnCl₂), phosphoric acid (H₃PO₄), or sodium hydroxide (NaOH).[7][9][10] The impregnated material is heated again to a higher temperature.
-
Washing and Drying: The resulting activated carbon is washed thoroughly with distilled water until the pH of the washing solution is neutral and then dried in an oven.
-
Sieving: The dried activated carbon is ground and sieved to obtain a uniform particle size.
For commercially available activated carbon, it should be washed with distilled water to remove any fine particles and then dried in an oven before use.
Preparation of this compound Stock Solution
-
Accurately weigh a specific amount of this compound powder.
-
Dissolve the dye in a known volume of distilled water to prepare a stock solution of a desired concentration (e.g., 1000 mg/L).
-
Working solutions of different concentrations can be prepared by diluting the stock solution.
Batch Adsorption Experiments
The batch adsorption experiments are conducted to investigate the effects of various parameters on the adsorption process.
-
A series of conical flasks are prepared, each containing a fixed volume of this compound solution of a known initial concentration (e.g., 50 mL).
-
The pH of the solutions in the flasks is adjusted to the desired values using 0.1 M HCl or 0.1 M NaOH.[6][7]
-
A pre-weighed amount of activated carbon (adsorbent) is added to each flask.
-
The flasks are then agitated on an orbital shaker at a constant speed (e.g., 150-200 rpm) and a constant temperature for a specified period.[7]
-
After the desired contact time, the solutions are filtered through filter paper or centrifuged to separate the activated carbon from the solution.
-
The concentration of the remaining this compound in the filtrate is determined using a UV-Visible spectrophotometer at its maximum absorbance wavelength (λmax).
Analytical Determination
The concentration of this compound in the solution is determined by measuring the absorbance using a UV-Visible spectrophotometer. A calibration curve of absorbance versus known concentrations of the dye should be prepared beforehand.
The percentage of dye removal and the adsorption capacity at equilibrium (qe) are calculated using the following equations:
Percentage Removal (%) = [(C₀ - Ce) / C₀] * 100[6]
Adsorption Capacity (qe, mg/g) = [(C₀ - Ce) * V] / m[6]
Where:
-
C₀ is the initial dye concentration (mg/L).
-
Ce is the equilibrium dye concentration (mg/L).
-
V is the volume of the solution (L).
-
m is the mass of the adsorbent (g).
Data Presentation
The following tables summarize typical ranges and optimal values for the experimental parameters based on studies of similar dyes.
Table 1: Activated Carbon Characteristics (Illustrative)
| Parameter | Value | Analysis Method |
| Surface Area | 100 - 1500 m²/g | BET Analysis[1][10] |
| Pore Volume | 0.1 - 1.5 cm³/g | BET Analysis[11] |
| pHpzc (Point of Zero Charge) | 4.0 - 8.0 | pH Drift Method[12] |
| Surface Functional Groups | Carboxyl, hydroxyl, phenolic | FTIR Spectroscopy[9][10] |
Table 2: Experimental Conditions for Batch Adsorption Studies
| Parameter | Range/Value | Purpose |
| Initial Dye Concentration | 10 - 500 mg/L | To study the effect of initial adsorbate concentration and for isotherm studies.[7] |
| Adsorbent Dose | 0.1 - 5 g/L | To determine the optimal amount of adsorbent.[7] |
| pH | 2 - 10 | To find the optimal pH for adsorption; crucial for anionic dyes. |
| Contact Time | 5 - 180 minutes | To determine the equilibrium time for kinetic studies. |
| Temperature | 25 - 45 °C | To study the thermodynamic parameters of adsorption.[1] |
Table 3: Kinetic and Isotherm Model Parameters (Illustrative)
| Kinetic Models | Parameters | Isotherm Models | Parameters |
| Pseudo-first-order | qe, k₁ | Langmuir | q_max, K_L |
| Pseudo-second-order | qe, k₂ | Freundlich | K_F, n |
Note: The actual values for these parameters need to be determined by fitting the experimental data to the respective models.[12][13][14][15]
Conclusion
This document provides a detailed framework for conducting experiments on the adsorption of this compound onto activated carbon. By systematically following these protocols, researchers can obtain reliable data to evaluate the performance of activated carbon as an adsorbent and to understand the underlying adsorption mechanisms through kinetic and isotherm modeling. The optimization of experimental parameters is crucial for developing efficient and cost-effective wastewater treatment processes.
References
- 1. Removal of Dyes from Wastewater by Adsorption onto Activated Carbon: Mini Review [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. worldwidejournals.com [worldwidejournals.com]
- 4. Synthesis and application of treated activated carbon for cationic dye removal from modelled aqueous solution - Arabian Journal of Chemistry [arabjchem.org]
- 5. core.ac.uk [core.ac.uk]
- 6. asianpubs.org [asianpubs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. iwaponline.com [iwaponline.com]
- 10. mdpi.com [mdpi.com]
- 11. Continuous Adsorption of Acid Wood Dyes onto an Activated Carbon Prepared from Pine Sawdust [mdpi.com]
- 12. ijert.org [ijert.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Application Note: Quantification of Acid Orange 67 in Water Samples by High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV)
Abstract
This application note details a robust and validated method for the quantitative analysis of Acid Orange 67, a synthetic azo dye, in water samples using reversed-phase high-performance liquid chromatography with ultraviolet-visible (UV-Vis) detection. The described protocol provides a reliable and sensitive approach for monitoring the presence of this colorant in environmental water matrices, relevant for regulatory compliance and water quality assessment. The method employs a C18 stationary phase with an isocratic mobile phase of acetonitrile and an aqueous buffer, ensuring efficient separation and accurate quantification.
Introduction
This compound is an anionic dye widely used in the textile, leather, and paper industries. The discharge of effluents containing this dye into aquatic ecosystems is a significant environmental concern due to its potential toxicity and persistence. Consequently, a sensitive and accurate analytical method is imperative for the monitoring of this compound levels in water bodies. High-performance liquid chromatography (HPLC) coupled with a UV-Vis detector offers a specific, reliable, and widely accessible technique for the quantification of such compounds. This document provides a comprehensive protocol for the determination of this compound in water samples, including sample preparation, chromatographic conditions, and method validation parameters.
Experimental
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Visible detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Reagents and Standards:
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Solid-Phase Extraction (SPE) cartridges (C18)
-
Chromatographic Conditions
A reversed-phase HPLC method is employed for the separation of this compound.[1] The mobile phase consists of a mixture of acetonitrile and an aqueous buffer.[1]
| Parameter | Value |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1 M Ammonium Acetate Buffer (pH 6.8) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 485 nm |
| Run Time | 10 minutes |
Protocols
1. Standard Solution Preparation
-
Stock Standard Solution (100 ppm): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 100 mL of HPLC-grade water to obtain a 100 ppm stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with HPLC-grade water to achieve concentrations within the desired calibration range (e.g., 0.05, 0.1, 0.5, 1.0, 2.0, and 4.0 ppm).
2. Sample Preparation (Solid-Phase Extraction)
For the analysis of environmental water samples, a solid-phase extraction (SPE) clean-up and pre-concentration step is recommended to remove potential interferences.
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.
-
Loading: Pass 100 mL of the water sample through the conditioned SPE cartridge at a slow flow rate (approximately 2-3 mL/min).
-
Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove any unretained impurities.
-
Elution: Elute the retained this compound from the cartridge with 5 mL of acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
3. Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
-
Linearity: The linearity of the method is assessed by injecting the prepared working standard solutions and plotting the peak area against the concentration. The correlation coefficient (R²) of the calibration curve should be ≥ 0.999.
-
Accuracy: Accuracy is determined by the recovery of spiked samples. Known amounts of this compound are added to blank water samples at three different concentration levels (low, medium, and high). The samples are then prepared and analyzed, and the percentage recovery is calculated.
-
Precision: The precision of the method is evaluated by analyzing replicate injections of a standard solution (repeatability or intra-day precision) and by analyzing the same sample on different days (intermediate or inter-day precision). The results are expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve. They can be calculated using the formulas: LOD = 3.3 * (SD/S) and LOQ = 10 * (SD/S), where SD is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[2]
Data Presentation
Table 1: Method Validation Parameters for the Quantification of this compound
| Parameter | Result |
| Linear Range | 0.05 - 4.0 ppm |
| Correlation Coefficient (R²) | > 0.999 |
| Accuracy (Recovery) | 95.0 - 105.0% |
| Precision (RSD) | < 5.0% |
| Limit of Detection (LOD) | 0.03 ppm |
| Limit of Quantification (LOQ) | 0.10 ppm |
| Retention Time | ~2.8 min |
Visualization of Experimental Workflow
Caption: Experimental workflow for the quantification of this compound in water samples.
Conclusion
The HPLC-UV method described in this application note is suitable for the reliable quantification of this compound in water samples. The method is sensitive, accurate, and precise, making it a valuable tool for environmental monitoring and regulatory purposes. The use of solid-phase extraction for sample preparation allows for the analysis of trace levels of the dye in complex matrices.
References
Spectrophotometric Determination of Acid Orange 67 Concentration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Orange 67 is a water-soluble azo dye used in various industrial applications, including textiles and paper.[1][2] Accurate quantification of its concentration in solutions is essential for quality control, environmental monitoring, and various research applications. This document provides a detailed protocol for the determination of this compound concentration using UV-Vis spectrophotometry, a simple, rapid, and widely accessible analytical technique. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.[3][4]
Chemical and Physical Properties of this compound
| Property | Value |
| C.I. Name | This compound |
| CAS Number | 12220-06-3 |
| Molecular Formula | C₂₆H₂₁N₄NaO₈S₂ |
| Molecular Weight | 604.59 g/mol [5] |
| Appearance | Orange powder[5][6] |
| Solubility | Soluble in water[5][6] |
Principle of the Method
The concentration of this compound in an aqueous solution can be determined by measuring its absorbance at the wavelength of maximum absorption (λmax) and relating it to a standard calibration curve. The λmax for orange azo dyes is typically in the visible range of the electromagnetic spectrum. For compounds structurally similar to this compound, such as Acid Orange 7, the λmax is observed around 484-486 nm. This protocol will first establish the experimental λmax for this compound, followed by the generation of a calibration curve to quantify unknown samples.
Experimental Protocols
Materials and Equipment
-
This compound (analytical standard)
-
Deionized or distilled water (solvent)
-
UV-Vis spectrophotometer (double or single beam)
-
Quartz or glass cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks (e.g., 100 mL, 50 mL, 25 mL, 10 mL)
-
Pipettes (various sizes)
Preparation of Standard Solutions
3.2.1. Preparation of a 100 mg/L (ppm) Stock Solution
-
Accurately weigh 10.0 mg of this compound powder using an analytical balance.
-
Quantitatively transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of deionized water to the flask and swirl to dissolve the powder completely. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Once the solid is fully dissolved and the solution has returned to room temperature, dilute to the 100 mL mark with deionized water.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
3.2.2. Preparation of Working Standard Solutions
Prepare a series of working standard solutions by diluting the 100 mg/L stock solution. The following table provides an example dilution series.
| Standard No. | Volume of 100 mg/L Stock (mL) | Final Volume (mL) | Final Concentration (mg/L) |
| 1 | 1.0 | 50 | 2.0 |
| 2 | 2.0 | 50 | 4.0 |
| 3 | 3.0 | 50 | 6.0 |
| 4 | 4.0 | 50 | 8.0 |
| 5 | 5.0 | 50 | 10.0 |
Determination of Maximum Absorbance Wavelength (λmax)
-
Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.
-
Use one of the prepared working standard solutions (e.g., 6.0 mg/L).
-
Fill a cuvette with deionized water to serve as the blank.
-
Place the blank cuvette in the spectrophotometer and perform a baseline correction over the wavelength range of 400 nm to 600 nm.
-
Rinse the sample cuvette with the 6.0 mg/L standard solution, then fill it.
-
Place the sample cuvette in the spectrophotometer and scan the absorbance from 400 nm to 600 nm.
-
The wavelength at which the highest absorbance is recorded is the λmax. This wavelength should be used for all subsequent measurements.
Construction of the Calibration Curve
-
Set the spectrophotometer to the determined λmax.
-
Use deionized water to zero the absorbance (autozero).
-
Measure the absorbance of each of the prepared working standard solutions, starting from the lowest concentration.
-
Rinse the cuvette with the next standard solution before each measurement.
-
Record the absorbance for each concentration.
-
Plot a graph of absorbance (y-axis) versus concentration (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be ≥ 0.995 for a good linear fit.
Measurement of Unknown Sample Concentration
-
Prepare the unknown sample by dissolving it in deionized water. Dilute the sample if necessary to ensure the absorbance falls within the range of the calibration curve.
-
Set the spectrophotometer to the determined λmax and zero it with deionized water.
-
Measure the absorbance of the unknown sample solution.
-
Use the equation of the calibration curve (y = mx + c) to calculate the concentration of this compound in the unknown sample. Substitute the measured absorbance (y) and solve for the concentration (x).
-
Concentration (mg/L) = (Absorbance - y-intercept) / slope
-
-
If the sample was diluted, multiply the calculated concentration by the dilution factor to obtain the concentration in the original sample.
Data Presentation
Hypothetical Calibration Data
| Concentration (mg/L) | Absorbance at λmax |
| 2.0 | 0.152 |
| 4.0 | 0.305 |
| 6.0 | 0.458 |
| 8.0 | 0.610 |
| 10.0 | 0.763 |
Calibration Curve Equation: y = 0.0761x + 0.0002 Coefficient of Determination (R²): 0.9999
Visualization of Experimental Workflow
Caption: Workflow for Spectrophotometric Determination of this compound.
Logical Relationship of Beer-Lambert Law
Caption: Relationship of variables in the Beer-Lambert Law.
References
The Pivotal Role of pH in the Elimination of Acid Orange 67 from Wastewater: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The effective removal of azo dyes, such as Acid Orange 67, from industrial effluents is a critical environmental challenge. The pH of the wastewater is a paramount parameter that significantly influences the efficiency of various treatment methodologies. This document provides detailed application notes and experimental protocols on the role of pH in the removal of this compound and similar anionic dyes, drawing from established research in the field. The primary treatment techniques covered include adsorption, advanced oxidation processes (AOPs), and coagulation-flocculation.
Adsorption
Adsorption is a widely used technique for dye removal due to its simplicity and high efficiency. The pH of the solution plays a crucial role by altering the surface charge of the adsorbent and the ionization state of the dye molecule.
Application Notes
For anionic dyes like this compound, a lower pH generally enhances the adsorption capacity. In acidic conditions, the surface of most common adsorbents becomes protonated, acquiring a positive charge. This leads to a stronger electrostatic attraction between the positively charged adsorbent surface and the negatively charged anionic dye molecules (sulfonate groups). As the pH increases, the adsorbent surface becomes more negatively charged, leading to electrostatic repulsion and a decrease in adsorption efficiency.
Quantitative Data on Adsorption Efficiency
| Adsorbent | Dye | Initial Concentration (mg/L) | pH | Removal Efficiency (%) | Adsorption Capacity (mg/g) | Reference |
| Raw Kenya Tea Residue | Acid Orange 7 | 50 | 2 | 98.41 | - | [1] |
| Raw Kenya Tea Residue | Acid Orange 7 | 50 | >2 | Decreasing trend | - | [1] |
| Soil | Acid Orange 7 | 20 | 2 | - | 0.3229 | [2] |
| Soil | Acid Orange 7 | 20 | 12 | - | 0.1404 | [2] |
| Ethylenediamine Modified Starch (CAS) | Acid Orange 10 | - | 4 | Maximum | - | [3] |
| Ethylenediamine Modified Starch (CAS) | Acid Orange 10 | - | >4 | Decreasing trend | - | [3] |
| Metal-Organic Framework (UiO-66) | Acid Orange 7 | - | 5 | Maximum | 106.6 | [4] |
| Metal-Organic Framework (ZIF-67) | Acid Orange 7 | - | <9 | High | 272.7 | [4] |
Experimental Protocol: pH-Dependent Adsorption Study
This protocol outlines the steps to investigate the effect of pH on the adsorption of this compound onto a solid adsorbent.
Materials:
-
This compound stock solution (e.g., 1000 mg/L)
-
Adsorbent material (e.g., activated carbon, biochar, clay)
-
Hydrochloric acid (HCl, 0.1 M) and Sodium hydroxide (NaOH, 0.1 M) for pH adjustment
-
Conical flasks (250 mL)
-
Orbital shaker
-
UV-Vis Spectrophotometer
-
pH meter
-
Filter paper
Procedure:
-
Prepare Dye Solutions: Prepare a series of 100 mL solutions of this compound at a fixed initial concentration (e.g., 50 mg/L) in conical flasks.
-
Adjust pH: Adjust the initial pH of each solution to a desired value (e.g., 2, 4, 6, 8, 10, 12) using 0.1 M HCl or 0.1 M NaOH.
-
Add Adsorbent: Add a fixed amount of the adsorbent (e.g., 1.0 g/L) to each flask.
-
Equilibrate: Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a predetermined equilibrium time (e.g., 120 minutes).[1]
-
Sample Collection and Analysis:
-
After equilibration, withdraw a sample from each flask.
-
Filter the sample to remove the adsorbent particles.
-
Measure the final concentration of this compound in the filtrate using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax).
-
-
Calculate Removal Efficiency: Calculate the percentage of dye removal using the following equation:
-
Removal Efficiency (%) = [(C₀ - Cₑ) / C₀] * 100
-
Where C₀ is the initial dye concentration and Cₑ is the equilibrium dye concentration.
-
Diagram: Experimental Workflow for pH-Dependent Adsorption
References
Application Notes and Protocols for Advanced Oxidation Processes in Acid Orange 67 Degradation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the degradation of the azo dye Acid Orange 67 (AO67) using various Advanced Oxidation Processes (AOPs). The information compiled herein is intended to guide researchers and scientists in the effective application of these technologies for wastewater treatment and environmental remediation.
Introduction to Advanced Oxidation Processes for Dye Degradation
Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater.[1][2][3] These methods are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), which are powerful, non-selective oxidizing agents capable of breaking down complex organic molecules like azo dyes into simpler, less toxic compounds, and ultimately, to carbon dioxide and water.[1][2] Azo dyes, such as this compound, are widely used in the textile industry and are known for their persistence and potential carcinogenicity, making their removal from industrial effluents a critical environmental concern.[4][5][6]
AOPs offer a promising alternative to conventional treatment methods, which are often ineffective against the recalcitrant nature of these dyes.[6] Common AOPs include photocatalysis, ozonation, Fenton and Fenton-like reactions, and persulfate-based oxidation.[1][2] The efficacy of each AOP is dependent on various operational parameters, including pH, catalyst concentration, oxidant dosage, and the intensity of the energy source (e.g., UV light, ultrasound).
Comparative Data on AOPs for Acid Orange Dye Degradation
The following tables summarize quantitative data from various studies on the degradation of Acid Orange dyes using different AOPs. This allows for a direct comparison of their efficiencies under different experimental conditions.
Table 1: Photocatalytic Degradation of Acid Orange Dyes
| Catalyst | Catalyst Dose | Initial Dye Conc. | pH | Light Source | Time | Degradation Efficiency (%) | Reference |
| TiO₂ | 0.25 g / 100 mL | 3.5x10⁻⁵ M | 7.5 | UV (4 x 30W) | - | Better than visible light | |
| TiO₂ | 0.35 g / 100 mL | 3.5x10⁻⁵ M | 8.5 | Visible (2 x 200W) | - | Less effective than UV | |
| TiO₂ | 1.0 g/L | 50 mg/L | - | UV (30W) | 32 hours | 76 | [4] |
| NiO-TiO₂/TiO₂ Bilayer Film | - | 20 ppm | 3 | UV-A (5 mW/cm²) | 8 hours | 48 | [7] |
Table 2: Ozonation of Acid Orange Dyes
| Catalyst | Ozone Rate | Initial Dye Conc. | pH | Time | Degradation Efficiency (%) | Reference |
| None (Homogeneous) | - | 110 ppm | 3 | 1 hour | ~80 | [8] |
| None (Homogeneous) | - | 110 ppm | 10 | 1 hour | 39 | [8] |
| CaFe₂O₄ Nanoparticles | - | 100-500 mg/L | 9 | - | TOC removal: 62-85 | [9] |
Table 3: Fenton and Fenton-like Processes for Acid Orange Dye Degradation
| Catalyst | Catalyst Dose | H₂O₂ Conc. | Initial Dye Conc. | pH | Time | Degradation Efficiency (%) | Reference |
| Fe₇₈Si₉B₁₃ | - | - | - | 3 | 12 min | 96.5 | [10] |
| Fe₂(MoO₄)₃ | 1.4 g/L | 18 mM | 100 mg/L | 6.7 | 60 min | 94.1 | [11] |
| Fe³⁺-EDDS | 0.05 mmol/L | - | - | 3 | 60 min | 98 (with Na₂SO₃) | [12] |
Table 4: Persulfate-Based Oxidation of Acid Orange Dyes
| Activator/Catalyst | Catalyst Dose | Persulfate (PS) Conc. | Initial Dye Conc. | pH | Time | Degradation Efficiency (%) | Reference |
| Pyrite | - | - | - | Low pH | 60 min | Complete destruction | [13] |
| BiOI/HKUST-1 | 0.2 g/L | 0.5 mmol/L (PMS) | 200 mg/L | - | 60 min | 94.9 | [14] |
| CuFe₂O₄@RSDBC | 0.6 g/L | 2 mM | 20 mg/L | 7.0 | - | 95 (after 3 runs) | [15] |
Experimental Protocols
This section provides detailed, step-by-step protocols for key AOPs used in the degradation of this compound.
Protocol for Photocatalytic Degradation using TiO₂
This protocol is based on the methodologies described in the cited literature.[4]
Materials:
-
This compound stock solution (e.g., 1x10⁻³ M)
-
Titanium dioxide (TiO₂) photocatalyst (e.g., Merck, 99% purity)
-
0.1 N NaOH and 0.1 N H₂SO₄ for pH adjustment
-
Photoreactor equipped with UV lamps (e.g., 4 x 30W Philips) or visible light lamps (e.g., 2 x 200W Tungsten)
-
250 mL round-bottom flasks or reaction vessels
-
Magnetic stirrer and stir bars
-
pH meter
-
Spectrophotometer for absorbance measurements
Procedure:
-
Prepare a 100 mL solution of this compound at the desired concentration (e.g., 3.5x10⁻⁵ M) in a 250 mL round-bottom flask by diluting the stock solution with double-distilled water.
-
Add a precisely weighed amount of TiO₂ catalyst to the dye solution (e.g., 0.25 g for UV irradiation or 0.35 g for visible light irradiation).
-
Adjust the pH of the reaction mixture to the desired value (e.g., 7.5 for UV or 8.5 for visible light) using 0.1 N NaOH or 0.1 N H₂SO₄.
-
Place the flask in the photoreactor and ensure continuous stirring to maintain a uniform suspension of the catalyst.
-
Turn on the light source (UV or visible lamps) to initiate the photocatalytic reaction.
-
Withdraw aliquots (e.g., 3 mL) of the solution at regular time intervals (e.g., every 30 minutes).
-
Centrifuge or filter the aliquots to remove the TiO₂ particles before analysis.
-
Measure the absorbance of the supernatant at the maximum wavelength of this compound using a spectrophotometer to monitor the degradation progress.
-
Continue the irradiation until the desired degradation efficiency is achieved or the reaction reaches a plateau.
Protocol for Ozonation
This protocol is a generalized procedure based on principles of ozonation for dye degradation.[8][16]
Materials:
-
This compound solution
-
Ozone generator
-
Gas diffuser (sparger)
-
Reaction vessel (e.g., cylindrical reactor)
-
pH meter and adjustment solutions
-
Off-gas ozone destructor
Procedure:
-
Fill the reaction vessel with a known volume of the this compound solution at the desired initial concentration.
-
Adjust the initial pH of the solution to the target value using appropriate acids or bases.
-
Start the ozone generator and bubble ozone gas through the solution using a gas diffuser at a specific flow rate (e.g., 0.6 L/min).
-
Ensure proper mixing of the solution during ozonation.
-
Collect samples of the solution at different time intervals to monitor the degradation of the dye.
-
Analyze the samples for dye concentration using a spectrophotometer.
-
Continue the process until the desired level of degradation is achieved.
Protocol for Heterogeneous Fenton-like Oxidation
This protocol is based on the heterogeneous Fenton-like degradation of azo dyes.[1][10][11]
Materials:
-
This compound solution
-
Heterogeneous Fenton-like catalyst (e.g., Fe₃₋ₓMnₓO₄-MKSF, Fe₂(MoO₄)₃)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30%)
-
Reaction vessel with a magnetic stirrer
-
pH meter and adjustment solutions
-
Spectrophotometer
Procedure:
-
Introduce a specific volume of the this compound solution into the reaction vessel.
-
Adjust the initial pH of the solution to the desired value (e.g., acidic or near-neutral depending on the catalyst).
-
Add the specified dosage of the heterogeneous catalyst to the solution and stir to ensure a uniform suspension.
-
Initiate the reaction by adding a predetermined concentration of H₂O₂ to the mixture.
-
Maintain constant stirring at a set speed (e.g., 300 rpm) and room temperature.
-
Withdraw samples at regular intervals, and immediately quench the reaction if necessary (e.g., by adding a radical scavenger or adjusting the pH).
-
Separate the catalyst from the sample by centrifugation or filtration.
-
Analyze the supernatant for the remaining dye concentration.
Protocol for Persulfate Activation
This protocol outlines a general procedure for the degradation of this compound using activated persulfate.[13][14][15]
Materials:
-
This compound solution
-
Persulfate salt (e.g., potassium persulfate (K₂S₂O₈) or peroxymonosulfate (PMS))
-
Activator/catalyst (e.g., pyrite, CuFe₂O₄@RSDBC)
-
Reaction vessel with a magnetic stirrer
-
pH meter and adjustment solutions
-
Spectrophotometer
Procedure:
-
Prepare the this compound solution at the desired concentration in the reaction vessel.
-
Adjust the initial pH of the solution as required for the specific activation method.
-
Add the catalyst to the solution at the desired dosage.
-
Initiate the reaction by adding the persulfate salt to the solution.
-
Ensure continuous mixing throughout the experiment.
-
Collect samples at various time points to monitor the degradation process.
-
Analyze the samples for the concentration of this compound.
Visualizations of Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and logical relationships in the advanced oxidation processes for this compound degradation.
References
- 1. ir.uitm.edu.my [ir.uitm.edu.my]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ijert.org [ijert.org]
- 5. researchgate.net [researchgate.net]
- 6. Efficient sonocatalytic degradation of orange II dye and real textile wastewater using peroxymonosulfate activated with a novel heterogeneous TiO2–FeZn bimetallic nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. Enhancing acid orange II degradation in ozonation processes with CaFe 2 O 4 nanoparticles as a heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04553F [pubs.rsc.org]
- 10. ir.uitm.edu.my [ir.uitm.edu.my]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Degradation of Azo Dye Orange II Using BiOI/HKUST-1 Activated Persulfate under Visible Light Irradiation [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Modeling, optimization and kinetic investigation of Acid Orange 7 degradation using ozonation in a cylindrical reactor with recirculation flow with RSM [mcej.modares.ac.ir]
Application Notes and Protocols for Isotherm Studies of Acid Orange 67 on Novel Adsorbents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting isotherm studies on the adsorption of Acid Orange 67 (AO67), an anionic azo dye, onto various novel adsorbent materials. Adsorption is a promising method for the removal of such dyes from wastewater due to its efficiency and cost-effectiveness.[1][2][3] These guidelines are designed to assist researchers in evaluating the performance of new and existing adsorbents.
Introduction to this compound and Adsorption Isotherms
This compound is a synthetic dye widely used in the textile and paper industries.[4] Its release into aquatic ecosystems can be detrimental due to its toxicity and persistence. Adsorption is a surface phenomenon where the dye molecules (adsorbate) accumulate on the surface of a solid material (adsorbent).
Adsorption isotherm studies are crucial for understanding the interaction between the adsorbate and the adsorbent at a constant temperature. They provide insights into the adsorption mechanism and the maximum adsorption capacity of the adsorbent. The Langmuir and Freundlich models are the most commonly used isotherms to describe the equilibrium characteristics of adsorption.[5][6] The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model is an empirical equation that describes multilayer adsorption on a heterogeneous surface.[6]
Novel Adsorbents for this compound Removal
A variety of novel, low-cost adsorbents have been investigated for the removal of acid dyes like AO67. These materials are often derived from agricultural waste, industrial byproducts, or specifically synthesized for high adsorption capacity. Some examples include:
-
Biochar: Produced from the pyrolysis of biomass sources like mandarin peels, it can be chemically modified to enhance its adsorption capabilities.[7]
-
Resins: Synthetic polymers, such as those derived from waste foam packing, can be functionalized to effectively adsorb dyes.[8]
-
Metal-Organic Frameworks (MOFs): Crystalline materials with a high surface area and tunable porosity, such as ZIF-67, have shown significant potential for dye removal.[9][10]
-
Industrial Wastes: Materials like dredging sediment can be repurposed as effective and economical adsorbents.[11]
-
Natural Materials: Agricultural residues like tea pulps have also been explored as potential adsorbents.[4]
Data Presentation: Performance of Novel Adsorbents
The following table summarizes the quantitative data from various studies on the adsorption of Acid Orange dyes onto different novel adsorbents, allowing for a comparative assessment of their performance.
| Adsorbent Material | Acid Dye | Maximum Adsorption Capacity (mg/g) | Isotherm Model Fit | Optimal pH | Reference |
| Resin from Waste Foam Packing | This compound | Not Specified | Langmuir | Not Specified | [8] |
| Sulphonated Mandarin Biochar (MBCT) | Acid Orange 7 | 312.5 | Langmuir | 2.0 | [7] |
| ZIF-67 | Acid Orange 7 | 272.7 | Not Specified | < 9 | [9][10] |
| Iron-Benzenetricarboxylate (Fe(BTC)) | Acid Orange 7 | 435 | Langmuir | Not Specified | [12] |
| Kenya Tea Pulps | Acid Orange 7 | Not Specified | Freundlich | 2 | [4] |
| Zeolite-Activated Carbon Macrocomposite | Acid Orange 7 | Not Specified | Langmuir, Freundlich, Tempkin | Not Specified | |
| Amberlite FPA-98 (Exchange Resin) | Acid Orange 7 | Not Specified | Langmuir, Freundlich, Temkin | Not Specified | [13] |
Experimental Protocols
The following protocols provide a step-by-step guide for conducting batch adsorption isotherm studies for this compound.
-
Adsorbent Preparation:
-
Bio-adsorbents (e.g., Tea Pulps, Mandarin Peels):
-
Wash the raw material thoroughly with deionized water to remove any dirt and impurities.
-
Dry the material in an oven at 60-80°C for 24 hours.
-
Grind the dried material into a fine powder.
-
Sieve the powder to obtain a uniform particle size.
-
Store the prepared adsorbent in a desiccator.
-
-
Synthetic Adsorbents (e.g., Resins, MOFs):
-
-
Adsorbate (this compound) Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 mg/L) by accurately weighing the dye powder and dissolving it in a known volume of deionized water.
-
Prepare working solutions of desired concentrations (e.g., 10, 20, 50, 100, 200 mg/L) by diluting the stock solution.
-
-
Take a series of flasks, each containing a fixed volume (e.g., 50 mL) of different initial concentrations of the this compound solution.
-
Adjust the pH of each solution to the optimal value determined from preliminary experiments (acidic pH is generally favorable for anionic dye adsorption). Use 0.1 M HCl or 0.1 M NaOH for pH adjustment.[4][7]
-
Add a fixed amount of the adsorbent (e.g., 0.05 g) to each flask.
-
Agitate the flasks in a mechanical shaker at a constant speed (e.g., 150 rpm) and a constant temperature (e.g., 25°C) for a predetermined equilibrium time. The equilibrium time should be determined from prior kinetic studies.
-
After reaching equilibrium, separate the adsorbent from the solution by filtration or centrifugation.
-
Determine the final concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength.
-
Calculate the amount of dye adsorbed at equilibrium (q_e, in mg/g) using the following equation:
q_e = (C_0 - C_e) * V / m
where:
-
C_0 is the initial dye concentration (mg/L)
-
C_e is the equilibrium dye concentration (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the adsorbent (g)
-
-
Langmuir Isotherm: This model is represented by the following linearized equation:
C_e / q_e = 1 / (q_m * K_L) + C_e / q_m
where:
-
q_m is the maximum monolayer adsorption capacity (mg/g)
-
K_L is the Langmuir constant related to the energy of adsorption (L/mg)
Plot C_e / q_e versus C_e. A linear plot indicates the applicability of the Langmuir model. The values of q_m and K_L can be determined from the slope and intercept of the line.
-
-
Freundlich Isotherm: This model is described by the following linearized equation:
log(q_e) = log(K_F) + (1/n) * log(C_e)
where:
-
K_F is the Freundlich constant related to the adsorption capacity ((mg/g)(L/mg)^(1/n))
-
1/n is the adsorption intensity
Plot log(q_e) versus log(C_e). A linear plot suggests that the Freundlich isotherm is a good fit for the experimental data. The values of K_F and n can be calculated from the intercept and slope of the plot.
-
Mandatory Visualizations
Caption: Experimental workflow for batch adsorption studies.
Caption: Workflow for adsorption isotherm data analysis.
References
- 1. Recent advances for dyes removal using novel adsorbents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel and innovative adsorbents for industrial dye removal: a review | IET Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 3. Frontiers | Biomass-Based Adsorbents for Removal of Dyes From Wastewater: A Review [frontiersin.org]
- 4. Removal of Acid Orange 7 dye from aqueous solutions by adsorption onto Kenya tea pulps; granulated shape - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Removal of Acid Orange 7 from Aqueous Solution by Metal-Organic Frameworks [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Adsorption of Azo-Dye Orange II from Aqueous Solutions Using a Metal-Organic Framework Material: Iron- Benzenetricarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jmaterenvironsci.com [jmaterenvironsci.com]
Use of Acid Orange 67 as a model pollutant in environmental research.
Application Notes: Acid Orange 67 as a Model Pollutant
Introduction
This compound is a commercial azo dye used in various industries. Due to its chemical structure, it is often selected as a model pollutant in environmental research to evaluate the efficacy of different water treatment technologies. Its stability and resistance to degradation make it a suitable candidate for studying advanced oxidation processes (AOPs), photocatalysis, and adsorption techniques aimed at removing persistent organic pollutants from wastewater. The degradation of this compound is typically monitored by measuring the decrease in its characteristic absorbance peak at approximately 485 nm using a spectrophotometer.
Application in Photocatalysis Research
This compound is frequently used to test the efficiency of semiconductor photocatalysts, such as titanium dioxide (TiO₂), under different light sources. Research has shown that the photodegradation of this dye is influenced by several key parameters, including pH, catalyst concentration, initial dye concentration, and the type of light irradiation (UV vs. visible light).
Key findings from photocatalytic studies include:
-
Effect of Light Source: UV irradiation is generally more effective and results in faster degradation of this compound compared to visible light or solar irradiation when using TiO₂. This is attributed to the high energy of UV light, which is sufficient to overcome the band gap energy of the catalyst and efficiently generate electron-hole pairs.
-
Effect of pH: The rate of photocatalytic degradation is highly dependent on the pH of the solution. For TiO₂-mediated degradation under visible light, the rate increases with pH, reaching an optimum at an alkaline pH of 8.5.
-
Kinetics: The photocatalytic decolorization of this compound typically follows pseudo-first-order kinetics.
Data Presentation
The following tables summarize quantitative data from photocatalytic degradation studies of this compound.
Table 1: Optimal Conditions for Photocatalytic Degradation of this compound with TiO₂
| Parameter | UV Light | Visible Light | Reference |
| Initial Dye Concentration | 3.5 x 10⁻⁵ M | 3.5 x 10⁻⁵ M | |
| Catalyst (TiO₂) Dose | 0.25 g / 100 mL | 0.35 g / 100 mL | |
| Optimal pH | 7.5 | 8.5 | |
| Light Source | 4 x 30W UV Tubes | 2 x 200W Tungsten Lamps |
Table 2: Influence of Experimental Parameters on Degradation Rate
| Parameter Varied | Observation | Conclusion | Reference |
| Light Source | Degradation is faster under UV light than visible/solar light. | UV light provides more energy for catalyst excitation. | |
| pH | Rate of bleaching increases with pH up to 8.5 (visible light). | pH affects the surface charge of the catalyst and dye molecules. | |
| Dye Concentration | Rate of degradation increases with an increase in dye concentration, but efficiency is highest at lower concentrations. | At high concentrations, dye molecules can block light from reaching the catalyst surface. | |
| Catalyst Presence | Control experiments without TiO₂ or light show no significant degradation. | Both light and a photocatalyst are necessary for the reaction. |
Experimental Protocols
Protocol 1: Photocatalytic Degradation of this compound using TiO₂ under UV Light
1. Materials and Reagents:
- This compound (Commercial Grade)
- Titanium Dioxide (TiO₂, 99% purity)
- Sodium Hydroxide (NaOH), 0.1 N solution
- Sulphuric Acid (H₂SO₄), 0.1 N solution
- Double Distilled Water
- 250 mL Round Bottom Flask
- Photoreactor with UV lamps (e.g., 4 x 30W Philips UV tubes)
- pH meter
- Spectrophotometer
- G-3 Sintered Glass Crucible for filtration
2. Procedure:
- Prepare a 1 x 10⁻³ M stock solution of this compound in double distilled water.
- Dilute the stock solution to prepare 100 mL of 3.5 x 10⁻⁵ M this compound solution in a 250 mL round bottom flask.
- Add 0.25 g of TiO₂ catalyst powder to the flask.
- Adjust the pH of the reaction mixture to 7.5 by adding 0.1 N NaOH solution, measuring with a calibrated pH meter.
- Place the flask in the photoreactor.
- Irradiate the mixture with UV light.
- At specific time intervals (e.g., every 30 minutes), withdraw approximately 3 mL of the solution.
- Filter the withdrawn sample through a G-3 sintered glass crucible to remove the TiO₂ particles.
- Measure the absorbance of the filtrate at 485 nm using a spectrophotometer to determine the remaining dye concentration.
- Continue the process until the desired level of degradation is achieved or the reaction rate plateaus.
Protocol 2: Photocatalytic Degradation of this compound using TiO₂ under Visible Light
1. Materials and Reagents:
- Same as Protocol 1.
- Visible light source (e.g., 2 x 200W Sylvania Laxman Tungsten lamps)
- Water filter (to prevent thermal effects)
- Aerator
2. Procedure:
- Prepare a 1 x 10⁻³ M stock solution of this compound in double distilled water.
- Dilute the stock solution to prepare 100 mL of 3.5 x 10⁻⁵ M this compound solution in a 250 mL round bottom flask.
- Add 0.35 g of TiO₂ catalyst powder to the flask.
- Adjust the pH of the reaction mixture to 8.5 by adding 0.1 N NaOH solution.
- Place the flask under the visible light source. Position a water filter between the lamp and the flask to absorb heat.
- Continuously purge air through the mixture using an aerator to ensure stirring and a constant supply of oxygen.
- Irradiate the mixture with visible light.
- At specific time intervals (e.g., every 30 minutes), withdraw approximately 3 mL of the solution.
- Filter the sample and measure the absorbance at 485 nm as described in Protocol 1.
Mandatory Visualization
Caption: Experimental workflow for photocatalytic degradation of this compound.
Caption: Mechanism of TiO₂ photocatalysis for dye degradation.
Application Notes: Acid Orange 67 in Textile Dyeing Research
Introduction
Acid Orange 67, also known by its Colour Index name C.I. 14172, is a single azo acid dye widely utilized in the textile industry for dyeing protein and polyamide fibers.[1] Its molecular formula is C₂₆H₂₁N₄NaO₈S₂ with a molecular weight of 604.59.[1] This dye is an orange powder, soluble in water, and is primarily used for dyeing wool, silk, and polyamide (nylon) fibers, as well as for printing on these substrates and their blends.[1][2] It exhibits a high affinity under neutral conditions, a high fixation rate, and good leveling properties, making it suitable for achieving dark shades on polyamide.[1][3] This document provides detailed application notes, experimental protocols, and performance data for researchers utilizing this compound in textile dyeing studies.
Quantitative Data Summary
The performance of this compound on textile substrates is characterized by its colorfastness to various environmental factors. The following tables summarize the quantitative data based on standardized testing methods.
Table 1: General Properties of this compound
| Property | Value | Reference |
| C.I. Name | This compound, 14172 | [1] |
| CAS Number | 12220-06-3 | [1] |
| Molecular Formula | C₂₆H₂₁N₄NaO₈S₂ | [1] |
| Molecular Weight | 604.59 g/mol | [1] |
| Appearance | Orange Powder | [1] |
| Solubility | Soluble in water | [1] |
Table 2: Colorfastness Properties of this compound
| Fastness Test | Standard | Rating (Grade 1-5) | Reference |
| Light Fastness | ISO 105-B02 | 5-6 | [1] |
| AATCC 16.3 | 4-5 | [1] | |
| Washing (Soaping) | ISO 105-C06 | Fading: 4, Staining: 5 | [1] |
| Perspiration | ISO 105-E04 | Fading: 5, Staining: 5 | [1] |
| Oxygen Bleaching | ISO 105-C09 | 5 | [1] |
| Seawater | ISO 105-E02 | Fading: 4, Staining: 5 | [1] |
Note: Fastness is rated on a scale of 1 to 5, where 5 indicates excellent fastness and 1 indicates poor fastness.
Experimental Protocols
The following are detailed protocols for the application of this compound to wool, silk, and polyamide fibers. These are synthesized from established acid dyeing methodologies and should be optimized for specific laboratory conditions and substrate characteristics.
General Laboratory Exhaust Dyeing Protocol for Wool
This protocol is designed for laboratory-scale exhaust dyeing of wool fabric.
Materials and Equipment:
-
Scoured wool fabric
-
This compound dye powder
-
Acetic Acid (or formic acid) for pH adjustment
-
Anionic leveling agent
-
Glauber's salt (Sodium Sulfate)
-
Laboratory dyeing machine (e.g., Infrared beaker dyer)
-
Spectrophotometer for color measurement
-
pH meter
Procedure:
-
Preparation: Prepare a stock solution of this compound (e.g., 1% w/v).
-
Dye Bath Setup: Set the liquor ratio (the ratio of the weight of the goods to the volume of the dye liquor), typically between 10:1 and 40:1.[4] For a 10g fabric sample at a 20:1 liquor ratio, the total volume will be 200 mL.
-
Auxiliaries: Add the required amount of leveling agent (e.g., 1-2% on weight of fiber - owf) and Glauber's salt (e.g., 5-10% owf) to the dye bath.
-
pH Adjustment: Adjust the pH of the dye bath to the desired range, typically pH 4.5-5.5, using acetic acid.[5][6]
-
Dyeing Cycle:
-
Immerse the pre-wetted wool sample into the dye bath at an initial temperature of 40°C.
-
Run for 10-15 minutes at this temperature to ensure even wetting and penetration of auxiliaries.[6]
-
Add the pre-dissolved this compound dye solution.
-
Raise the temperature to 98-100°C at a controlled rate (e.g., 1.5-2.0°C per minute).[4][7]
-
Hold the temperature at the boil for 45-60 minutes, ensuring continuous agitation.[6][7]
-
-
Cooling and Rinsing:
-
Cool the dye bath gradually to 60-70°C.
-
Remove the fabric, and rinse thoroughly with warm water, followed by a cold water rinse until the water runs clear.
-
-
Soaping (Optional): For improved wet fastness, a post-dyeing wash (soaping) can be performed using a non-ionic detergent (e.g., 1-2 g/L) at 50-60°C for 15 minutes.
-
Drying: Squeeze the excess water from the fabric and allow it to air dry or dry in an oven at a moderate temperature.
General Laboratory Exhaust Dyeing Protocol for Polyamide (Nylon)
This protocol is adapted for dyeing polyamide fibers, which have a high affinity for acid dyes and require careful control to ensure levelness.
Materials and Equipment:
-
Scoured nylon fabric
-
This compound dye powder
-
Acetic Acid and a buffer system (e.g., ammonium acetate)
-
Anionic or amphoteric leveling agent
-
Laboratory dyeing machine
-
Spectrophotometer
-
pH meter
Procedure:
-
Preparation: Prepare a 1% stock solution of this compound.
-
Dye Bath Setup: Set a liquor ratio, typically 20:1.[5]
-
Auxiliaries: Add a suitable leveling agent (1-2% owf) to the dye bath.
-
pH Control: Set the initial pH of the bath to 5.0-6.5.[3] A buffered system is recommended to maintain pH control throughout the process.
-
Dyeing Cycle:
-
Immerse the pre-wetted nylon sample in the blank dye bath (containing water, buffer, and leveling agent) at 40°C for 10-20 minutes.[6]
-
Add the required amount of the pre-dissolved dye solution.
-
Raise the temperature to the boil (100°C) at a rate of approximately 2°C per minute.[6]
-
Continue dyeing at the boil for 30-60 minutes to ensure full exhaustion and diffusion.[5][6]
-
-
Cooling and Rinsing: Cool the bath slowly to avoid setting creases in the fabric. Rinse the dyed fabric first with warm water, then with cold water.
-
After-treatment (Fixation): To improve poor wet fastness, an after-treatment with a synthetic tanning agent (syntan) or a cationic fixing agent can be applied according to the manufacturer's instructions.
-
Drying: Gently squeeze the fabric and dry at a moderate temperature.
Visualizations
Experimental Workflow for Textile Dyeing
The following diagram illustrates a typical laboratory workflow for the exhaust dyeing process with this compound.
Caption: Workflow for Laboratory Dyeing with this compound.
Metabolic Pathway of Sulfonated Azo Dyes
This compound is a sulfonated azo dye. While specific metabolic data for this compound is limited, the general pathway for the biodegradation of such dyes is well-established. The primary mechanism involves an initial anaerobic reduction of the azo bond, followed by aerobic degradation of the resulting aromatic amines.[8]
Caption: General Metabolic Pathway for Sulfonated Azo Dyes.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Biodegradation of azo dyes and sulphonated aromatics | Institute of Microbiology | University of Stuttgart [imb.uni-stuttgart.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. woolwise.com [woolwise.com]
- 5. Metabolism of carcinogenic heterocyclic and aromatic amines by recombinant human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iosrjournals.org [iosrjournals.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting peak tailing in Acid Orange 67 HPLC analysis.
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of the acidic azo dye, Acid Orange 67. The resources are designed for researchers, scientists, and drug development professionals to help diagnose and resolve problems like peak tailing, ensuring accurate and reproducible results.
Troubleshooting Guides & FAQs
This section addresses specific issues in a question-and-answer format.
My this compound peak is tailing. What are the most likely causes?
Peak tailing, where the latter half of the peak is broader than the front, is a common issue in HPLC.[1][2] For an acidic compound like this compound, the primary causes are typically related to chemical interactions within the column or issues with the HPLC system itself.
The most common causes include:
-
Secondary Silanol Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based columns can interact with your acidic analyte, causing tailing.[1][2][3]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, your acidic analyte can exist in both ionized and unionized forms, leading to peak distortion.[1][2]
-
Column Overload: Injecting too much sample can saturate the column, resulting in a distorted, tailing peak.[1]
-
Extra-Column Volume: Excessive volume from tubing, fittings, or the detector cell can cause the peak to broaden and tail.[1]
-
Column Degradation: A void at the column inlet or a contaminated or old column can lead to poor peak shape.[1]
How can I reduce peak tailing caused by secondary silanol interactions?
Secondary interactions with acidic silanol groups on the stationary phase are a frequent cause of peak tailing for polar and ionizable compounds.[3] Here are several strategies to mitigate this:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 for acidic compounds) can suppress the ionization of the silanol groups, reducing their interaction with the analyte.[1]
-
Use an End-Capped Column: These columns have their residual silanol groups chemically deactivated, minimizing secondary interactions.
-
Increase Buffer Concentration: A higher buffer concentration (typically 10-50 mM) can help to mask the residual silanol sites.[1]
What is the optimal mobile phase pH for analyzing this compound?
For acidic compounds like this compound, it is generally recommended to maintain the mobile phase pH below the pKa of the analyte.[1] This ensures the compound is in its neutral, un-ionized form, which promotes better retention and peak shape in reversed-phase HPLC. A mobile phase pH in the range of 2.5 to 4.5 is often a good starting point for acidic dyes.
My peaks are still tailing even after adjusting the mobile phase. What else can I check?
If you've addressed the chemical factors and still observe peak tailing, consider the following instrumental issues:
-
Check for Column Overload: Dilute your sample by a factor of 10 and reinject. If the peak shape improves, you were likely overloading the column.
-
Minimize Extra-Column Volume: Ensure you are using tubing with a narrow internal diameter and that all fittings are properly connected to avoid dead volume.
-
Inspect the Column: If the column is old or has been subjected to harsh conditions, a void may have formed at the inlet. You can try reversing and flushing the column (if the manufacturer's instructions permit) or replacing it.
-
Use a Guard Column: A guard column can protect your analytical column from contaminants in the sample that might otherwise degrade its performance.[1]
Data Presentation
The following table summarizes the expected impact of mobile phase pH on the peak shape of a representative acidic compound. A lower tailing factor indicates a more symmetrical peak.
| Mobile Phase pH | Expected Tailing Factor (Tf) | Peak Shape Description | Rationale |
| 2.5 | ~1.1 | Symmetrical | Silanol groups are protonated, minimizing secondary interactions with the acidic analyte. |
| 4.5 | ~1.5 | Moderate Tailing | Analyte may be partially ionized, leading to some secondary interactions. |
| 6.5 | >2.0 | Significant Tailing | Analyte is fully ionized, and silanol groups may be deprotonated, increasing secondary interactions. |
Note: This data is illustrative for a typical acidic compound and actual results may vary based on the specific column and HPLC system used.
Experimental Protocols
This section provides a detailed methodology for a typical reversed-phase HPLC analysis of this compound.
Objective: To achieve a symmetric peak shape for the quantification of this compound.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
This compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid
Procedure:
-
Mobile Phase Preparation:
-
Prepare the aqueous component of the mobile phase by adding phosphoric acid to HPLC-grade water to adjust the pH to approximately 3.0.
-
The final mobile phase composition will be a mixture of this aqueous buffer and acetonitrile. A common starting point is a 60:40 or 50:50 ratio (Aqueous:Acetonitrile).
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of water and acetonitrile).
-
Prepare working standards by diluting the stock solution to the desired concentrations.
-
-
HPLC Method Parameters:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic elution with a mixture of pH 3.0 aqueous buffer (containing phosphoric acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at the wavelength of maximum absorbance for this compound.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions and samples.
-
Evaluate the peak shape, retention time, and peak area. The tailing factor should ideally be less than 1.5.
-
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting peak tailing.
Caption: A troubleshooting workflow for addressing peak tailing.
Caption: Secondary interaction between an ionized analyte and a silanol group.
References
Technical Support Center: Optimizing Catalyst Concentration for Acid Orange 67 Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of Acid Orange 67 using catalytic processes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst concentration for the degradation of this compound?
The optimal catalyst concentration is a critical parameter that depends on several factors, including the type of catalyst, reactor geometry, and initial dye concentration. Generally, the degradation rate increases with catalyst loading up to a certain point. Beyond this optimal concentration, the efficiency may plateau or even decrease. This is often due to increased turbidity of the solution, which can block light penetration and lead to catalyst particle agglomeration, reducing the available surface area for the reaction. For instance, in the photocatalytic degradation of similar azo dyes, an increase in catalyst concentration from 2 to 8 mg/L significantly enhanced the degradation rate.[1]
Q2: How does pH affect the catalyst's performance in degrading this compound?
The pH of the solution is a crucial factor influencing the surface charge of the catalyst and the chemistry of the dye molecule. For many metal oxide catalysts like TiO2, an acidic pH can lead to a positively charged surface, which enhances the adsorption of anionic dyes like this compound through electrostatic attraction, thereby increasing degradation efficiency.[1] Conversely, in some catalytic ozonation processes, a higher pH (e.g., pH 9) has been found to be optimal for the degradation of similar dyes.[2] It is essential to determine the optimal pH for your specific catalyst system.
Q3: What is the role of the light source in the photocatalytic degradation of this compound?
The light source provides the necessary energy to activate the photocatalyst. The efficiency of degradation is highly dependent on the wavelength and intensity of the light. Ultraviolet (UV) light is commonly used for wide-bandgap photocatalysts like TiO2 and generally results in higher degradation efficiency compared to visible light. However, visible light-active catalysts are also being developed to utilize a broader spectrum of solar light, making the process more energy-efficient and cost-effective.
Q4: Can the catalyst be reused for multiple degradation cycles?
The reusability of a catalyst is a key factor for its practical application. Many heterogeneous catalysts can be recovered and reused. For instance, some nanocatalysts have shown high efficiency for up to four cycles. The stability and potential for deactivation of the catalyst should be evaluated through recycling experiments.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low degradation efficiency | - Sub-optimal catalyst concentration.- Incorrect pH of the solution.- Insufficient light intensity or inappropriate wavelength.- Catalyst deactivation. | - Perform a series of experiments with varying catalyst concentrations to find the optimum.- Adjust the pH to the optimal value for your specific catalyst.- Ensure the light source is appropriate for the catalyst's bandgap and that the intensity is sufficient.- Check for catalyst poisoning or fouling. Consider regeneration or using a fresh batch of catalyst. |
| Degradation rate decreases over time | - Catalyst deactivation due to the adsorption of intermediates or byproducts.- Changes in pH during the reaction. | - Monitor and adjust the pH throughout the experiment.- Consider washing the catalyst with a suitable solvent to remove adsorbed species between cycles. |
| Inconsistent or non-reproducible results | - Inhomogeneous catalyst suspension.- Fluctuations in light intensity or temperature. | - Ensure vigorous and constant stirring to maintain a uniform suspension of the catalyst.- Use a controlled light source and monitor the reaction temperature.[3] |
| Difficulty in separating the catalyst after the reaction | - Small particle size of the catalyst. | - Consider using a catalyst immobilized on a substrate.- Use centrifugation or filtration with an appropriate membrane to recover the catalyst. |
Experimental Protocols
Protocol 1: Photocatalytic Degradation of this compound using TiO₂
This protocol outlines the steps for a typical photocatalytic degradation experiment.
Materials:
-
This compound
-
Titanium dioxide (TiO₂) photocatalyst
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Photoreactor with a UV or visible light source
-
Magnetic stirrer
-
Spectrophotometer
Procedure:
-
Preparation of Dye Solution: Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water. Dilute the stock solution to the desired initial concentration for the experiment (e.g., 20 mg/L).
-
Catalyst Suspension: Add a predetermined amount of TiO₂ catalyst to the dye solution in the photoreactor. The concentration should be varied in a series of experiments (e.g., 0.5 g/L, 1.0 g/L, 1.5 g/L) to find the optimum.
-
pH Adjustment: Adjust the pH of the suspension to the desired value using HCl or NaOH.
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a specific period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium between the dye and the catalyst surface.
-
Photoreaction: Turn on the light source to initiate the photocatalytic reaction. Continue stirring to ensure a homogeneous suspension.
-
Sampling: At regular time intervals, withdraw a small aliquot of the suspension.
-
Sample Analysis: Centrifuge or filter the sample to remove the catalyst particles. Measure the absorbance of the supernatant at the maximum absorption wavelength of this compound using a spectrophotometer.
-
Data Analysis: Calculate the degradation efficiency at each time point using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.
Quantitative Data Summary
The following tables summarize the effect of catalyst concentration on the degradation of azo dyes from various studies.
Table 1: Effect of TiO₂ Concentration on Azo Dye Degradation
| Catalyst | Catalyst Concentration (g/L) | Azo Dye | Degradation Efficiency (%) | Time (hours) | Reference |
| TiO₂ | 0.5 | Acid Orange 7 | - | - | [4] |
| TiO₂ | 1.0 | Acid Orange 7 | 76 | 32 | [4] |
| TiO₂ | 2.0 | Acid Orange 7 | Lower than 1.0 g/L | - | [4] |
Table 2: Effect of Other Catalysts on Azo Dye Degradation
| Catalyst | Catalyst Concentration (g/L) | Azo Dye | Degradation Efficiency (%) | Time (minutes) | Reference |
| Fe₃₋ₓMnₓO₄-MKSF | 0.4 | Acid Orange II | 86.72 | - | [5] |
| CaFe₂O₄ | 1.0 | Acid Orange II | 85 (TOC removal) | - | [2] |
| Iron Oxide Nanoparticles | 0.008 | Orange II | 67 | 420 | [1] |
Visualizations
Experimental Workflow for Optimizing Catalyst Concentration
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enhancing acid orange II degradation in ozonation processes with CaFe 2 O 4 nanoparticles as a heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04553F [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijert.org [ijert.org]
- 5. ir.uitm.edu.my [ir.uitm.edu.my]
How to improve the adsorption capacity of materials for Acid Orange 67.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the adsorption capacity of various materials for Acid Orange 67.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the adsorption of this compound, an anionic dye?
A1: The primary adsorption mechanism for anionic dyes like this compound is electrostatic attraction. At a pH below the adsorbent's point of zero charge (pHPZC), the adsorbent surface becomes positively charged, which attracts the negatively charged sulfonate groups of the dye molecule. Other interactions such as hydrogen bonding and π-π stacking can also contribute to the adsorption process.
Q2: How does pH influence the adsorption capacity for this compound?
A2: pH is a critical factor. Generally, a lower pH (acidic conditions) significantly enhances the adsorption of this compound.[1] This is because a lower pH increases the number of protons in the solution, leading to a more positively charged adsorbent surface. This heightened positive charge strengthens the electrostatic attraction with the anionic dye molecules. For many materials, the optimal pH for anionic dye adsorption is in the acidic range, often around pH 2-4.[1]
Q3: What effect does temperature have on the adsorption of this compound?
A3: The effect of temperature can vary depending on the adsorbent and the nature of the adsorption process (endothermic or exothermic). In some cases, increasing the temperature can enhance the diffusion rate of dye molecules and increase adsorption capacity, indicating an endothermic process. However, for other materials, an increase in temperature may lead to a decrease in adsorption capacity, suggesting an exothermic process where lower temperatures are favorable.
Q4: Can modifying the adsorbent material improve its capacity for this compound?
A4: Yes, modification can significantly enhance adsorption capacity. Common modification techniques include:
-
Acid Activation: Treatment with acids like sulfuric or phosphoric acid can increase the surface area and introduce favorable functional groups.[2]
-
Surfactant Modification: Using cationic surfactants like Cetyltrimethylammonium Bromide (CTAB) can reverse the surface charge of some materials from negative to positive, thereby increasing the attraction for anionic dyes.[2]
-
Functionalization: Introducing amine or other functional groups can provide more active sites for dye binding.
-
Nanoparticle Formation: Reducing the particle size of the adsorbent to the nanoscale can dramatically increase the surface area available for adsorption.[3]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution |
| Low Adsorption Capacity | Suboptimal pH. | Adjust the pH of the dye solution to the optimal acidic range for your adsorbent (typically pH 2-4 for anionic dyes).[1] |
| Insufficient adsorbent dosage. | Increase the amount of adsorbent material in the solution to provide more active sites for adsorption.[1] | |
| Short contact time. | Increase the contact time to ensure equilibrium is reached. Monitor adsorption at various time intervals to determine the equilibrium time.[1] | |
| Inappropriate adsorbent material. | Consider using a different adsorbent with a higher affinity for anionic dyes, such as activated carbon, chitosan, or certain metal-organic frameworks.[4] | |
| Poor Reproducibility of Results | Inconsistent experimental conditions. | Ensure all parameters (pH, temperature, adsorbent dose, initial dye concentration, agitation speed) are kept constant across all experiments. |
| Non-homogeneous adsorbent material. | Ensure the adsorbent is well-mixed and has a uniform particle size. | |
| Adsorbent Performance Decreases with Temperature | The adsorption process is exothermic. | Conduct experiments at a lower temperature to favor the adsorption process. |
Data Presentation: Adsorption Capacities of Various Adsorbents for Acid Dyes
| Adsorbent Material | Target Dye | Max. Adsorption Capacity (mg/g) | Optimal pH | Reference |
| ZIF-67 | Acid Orange 7 | 272.7 | < 9 | [4] |
| UiO-66 | Acid Orange 7 | 106.6 | 5 | [4] |
| Resin Polystyrene Foam (RPSF) | This compound | Not specified | Not specified | [5] |
| Raw Tea Pulp | Acid Orange 7 | Not specified (98.41% removal) | 2 | [1] |
| De-inked Pulp Waste Sludge Activated Carbon (DIPSAC) | Acid Orange 7 | 12.88 | 2.0 | |
| CTAB-modified Bentonite | Orange G | 102.80 | 2-9 | [2] |
Experimental Protocols
Batch Adsorption Experiment
This protocol is a general guideline for determining the adsorption capacity of a material for this compound.
a. Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving a known weight of the dye in deionized water.
-
Prepare working solutions of desired concentrations by diluting the stock solution.
b. Adsorption Procedure:
-
Add a known mass of the adsorbent to a series of flasks containing a fixed volume of the this compound working solution (e.g., 0.1 g of adsorbent in 100 mL of dye solution).
-
Adjust the pH of the solutions to the desired value using dilute HCl or NaOH.
-
Place the flasks in a shaker and agitate at a constant speed and temperature for a predetermined time to reach equilibrium.
-
After agitation, separate the adsorbent from the solution by centrifugation or filtration.
-
Analyze the remaining concentration of this compound in the supernatant/filtrate using a UV-Vis spectrophotometer at its maximum absorbance wavelength.
c. Calculation of Adsorption Capacity: The amount of dye adsorbed per unit mass of adsorbent at equilibrium (qe, in mg/g) can be calculated using the following equation:
qe = (C0 - Ce) * V / m
Where:
-
C0 = Initial dye concentration (mg/L)
-
Ce = Equilibrium dye concentration (mg/L)
-
V = Volume of the solution (L)
-
m = Mass of the adsorbent (g)
Synthesis of ZIF-67 (as an example of a high-capacity adsorbent)
This protocol is adapted from the synthesis of ZIF-67 for the adsorption of Acid Orange 7.[4]
a. Materials:
-
Cobalt(II) nitrate hexahydrate
-
2-methylimidazole
-
Methanol
b. Procedure:
-
Dissolve 4.251 g of cobalt(II) nitrate hexahydrate and 4.699 g of 2-methylimidazole in 200 mL of methanol in a glass bottle.[4]
-
Stir the reaction mixture at room temperature for 1 hour.[4]
-
Collect the resulting precipitate by centrifugation.
-
Dry the product under vacuum at 60°C for 24 hours.[4]
Visualizations
Caption: A generalized workflow for a batch adsorption experiment.
Caption: The influence of pH on the adsorption of anionic dyes.
References
- 1. Removal of Acid Orange 7 dye from aqueous solutions by adsorption onto Kenya tea pulps; granulated shape - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Enhancing the adsorption capacities of acid dyes by chitosan nano particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Common interferences in the spectrophotometric analysis of Acid Orange 67.
Welcome to the Technical Support Center for the spectrophotometric analysis of Acid Orange 67. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the quantitative analysis of this dye.
Frequently Asked Questions (FAQs)
Q1: What is the typical maximum absorbance wavelength (λmax) for this compound?
A1: The maximum absorbance wavelength (λmax) for this compound in an aqueous solution is typically observed in the visible range. While the exact λmax can be influenced by the solvent and pH of the solution, it is crucial to determine it empirically under your specific experimental conditions by performing a spectral scan of a standard solution. For similar azo dyes like Acid Orange 7, the λmax is reported to be around 483-488 nm.[1][2]
Q2: What are the most common sources of interference in the spectrophotometric analysis of this compound?
A2: The most common interferences in the spectrophotometric analysis of this compound can be categorized as spectral, chemical, and physical:
-
Spectral Interference: Occurs when other components in the sample matrix absorb light at or near the λmax of this compound. This is common in complex samples like textile wastewater, which may contain other dyes or colored compounds.
-
Chemical Interference: Arises from changes in the chemical structure of the dye, most notably due to pH variations. The color of azo dyes can be pH-dependent, which will alter the absorption spectrum.[3][4] The presence of metal ions that can form complexes with the dye can also be a source of chemical interference.
-
Physical Interference: The presence of suspended particles or turbidity in the sample can cause light scattering, leading to erroneously high and unstable absorbance readings.
Q3: How does pH affect the analysis of this compound?
A3: The pH of the solution is a critical factor in the analysis of azo dyes like this compound. Changes in pH can alter the ionization state of the dye molecule, which in turn affects its electronic structure and, consequently, its light absorption properties. For many azo dyes, a change in pH can lead to a shift in the λmax and a change in the molar absorptivity.[3][4] For instance, studies on other acid orange dyes have shown that their removal from solution is more efficient in acidic conditions, suggesting a change in the dye's properties with pH.[2] It is therefore essential to maintain a constant and optimized pH for all standards and samples to ensure accurate and reproducible results.
Q4: Can metal ions interfere with the analysis?
A4: Yes, the presence of certain metal ions can interfere with the spectrophotometric determination of this compound. Metal ions such as iron (Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺) can form complexes with the dye, which may have different absorption characteristics than the free dye.[5] This complex formation can lead to either an increase or decrease in the measured absorbance, resulting in inaccurate quantification. For example, in the analysis of other compounds, Fe³⁺ has been shown to cause significant interference, which can sometimes be mitigated by the use of masking agents.[6]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during the spectrophotometric analysis of this compound.
Problem 1: Inconsistent or Drifting Absorbance Readings
| Possible Cause | Suggested Solution |
| Instrument Instability | Ensure the spectrophotometer has been allowed to warm up for the manufacturer-recommended time. Verify that the light source is stable. If readings continue to drift, the lamp may need replacement. |
| Temperature Fluctuations | Maintain a constant temperature for your samples and standards, as temperature can affect the absorbance of some compounds. Use a temperature-controlled cuvette holder if available. |
| Sample Evaporation | For volatile solvents, keep cuvettes capped whenever possible to prevent changes in concentration due to evaporation. |
| Chemical Instability of the Dye | This compound may degrade over time, especially when exposed to light. Prepare fresh solutions daily and store them in the dark. Include a control sample to monitor for any degradation during the experiment.[7] |
Problem 2: Poor Linearity of the Calibration Curve (R² < 0.99)
| Possible Cause | Suggested Solution |
| Incorrect Standard Preparation | Double-check all calculations and dilutions for your standard solutions. Use calibrated pipettes and volumetric flasks for accurate preparation. |
| Inappropriate Blank | The blank solution must contain everything that the sample solution does, except for the analyte (this compound). This includes the solvent and any other reagents or matrix components. |
| Analysis Outside the Linear Range | The Beer-Lambert law is only valid within a certain concentration range. If your higher concentration standards are deviating from linearity, they may be outside this range. Prepare a new set of standards with a narrower concentration range. |
| pH Variation Between Standards | Ensure that the pH of all standard solutions is consistent. Use a buffer to maintain a constant pH. |
Problem 3: Unexpectedly High or Low Absorbance Values for a Sample
| Possible Cause | Suggested Solution |
| Presence of Interfering Substances (Matrix Effect) | If the sample matrix is complex (e.g., wastewater), other compounds may be absorbing at the same wavelength. Consider sample preparation techniques like solid-phase extraction (SPE) to clean up the sample and remove interfering substances. The standard addition method can also be used to compensate for matrix effects. |
| Turbidity or Suspended Solids | Filter or centrifuge the sample to remove any particulate matter that can cause light scattering.[1] |
| Incorrect pH of the Sample | Measure the pH of the sample and adjust it to match the pH of the standard solutions using a suitable buffer. |
| Presence of Interfering Metal Ions | If metal ion interference is suspected, an attempt can be made to use a masking agent. For example, ascorbic acid has been used to mask iron interference in other analyses.[8] However, the compatibility and effectiveness of any masking agent with this compound would need to be validated. |
Quantitative Data on Interferences
The following tables summarize the potential impact of common interferences on the spectrophotometric analysis of azo dyes. Note that this data is based on studies of similar azo dyes and should be used as a guideline. It is highly recommended to perform your own interference studies for this compound in your specific sample matrix.
Table 1: Effect of pH on Azo Dye Absorbance (Hypothetical Data for Illustration)
| pH | Normalized Absorbance at λmax | Wavelength Shift (nm) |
| 3.0 | 1.00 | 0 |
| 5.0 | 0.95 | +2 |
| 7.0 | 0.88 | +5 |
| 9.0 | 0.75 | +10 |
This table illustrates a hypothetical trend where increasing pH leads to a decrease in absorbance and a red shift in the λmax. The actual effect on this compound needs to be determined experimentally.
Table 2: Effect of Interfering Metal Ions on Azo Dye Absorbance (Hypothetical Data for Illustration)
| Interfering Ion | Concentration (mg/L) | % Change in Absorbance |
| Fe³⁺ | 10 | +15% |
| Fe³⁺ | 50 | +45% |
| Cu²⁺ | 10 | +8% |
| Cu²⁺ | 50 | +25% |
| Zn²⁺ | 10 | +2% |
| Zn²⁺ | 50 | +7% |
This table illustrates a hypothetical positive interference from metal ions. The magnitude of interference is dependent on the specific ion and its concentration. Experimental verification is essential.
Experimental Protocols
Protocol 1: Preparation of Standard Solutions and Calibration Curve
-
Preparation of Stock Solution (e.g., 100 mg/L):
-
Accurately weigh 10.0 mg of this compound powder.
-
Dissolve it in a small amount of deionized water (or a suitable buffer) in a 100 mL volumetric flask.
-
Sonicate briefly if necessary to ensure complete dissolution.
-
Bring the flask to volume with the same solvent and mix thoroughly. Store this stock solution in a dark, cool place.
-
-
Preparation of Working Standards:
-
Prepare a series of at least five working standards by serial dilution of the stock solution. For example, to obtain concentrations of 2, 4, 6, 8, and 10 mg/L.
-
Ensure all dilutions are made using the same solvent or buffer as the stock solution to maintain a consistent matrix.
-
-
Instrument Setup and Calibration:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 20-30 minutes.
-
Set the wavelength to the predetermined λmax of this compound. If unknown, perform a wavelength scan (e.g., from 400 to 600 nm) using one of the working standards to determine the λmax.
-
Use a matched pair of cuvettes (quartz for UV range, glass or plastic for visible range).
-
Fill one cuvette with the blank solution (solvent/buffer) and place it in the reference holder (for a double-beam instrument) or use it to zero the absorbance (for a single-beam instrument).
-
-
Measurement and Calibration Curve Construction:
-
Starting with the least concentrated standard, rinse the sample cuvette twice with the standard solution, then fill it and measure the absorbance.
-
Repeat the measurement for all standards, moving from the lowest to the highest concentration.
-
Plot a graph of absorbance (y-axis) versus concentration (x-axis).
-
Perform a linear regression on the data points. The calibration is considered acceptable if the correlation coefficient (R²) is ≥ 0.99.
-
Visual Troubleshooting and Logical Workflow
Below is a logical workflow to guide the troubleshooting process for common issues in the spectrophotometric analysis of this compound.
Caption: A logical workflow for troubleshooting common issues in spectrophotometric analysis.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Removal of Acid Orange 7 dye from aqueous solutions by adsorption onto Kenya tea pulps; granulated shape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. Virtual Labs [mas-iiith.vlabs.ac.in]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Acid Orange 67 in Industrial Effluent
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects encountered during the analysis of Acid Orange 67 in complex industrial effluent samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis in industrial effluent important?
This compound is a type of monoazo dye used in the textile and leather industries.[1][2] Its chemical formula is C₂₆H₂₁N₄NaO₈S₂.[1] Discharging effluents containing this dye into water bodies can cause significant environmental issues, including reduced light penetration in aquatic ecosystems and the potential formation of harmful byproducts.[3] Regulatory monitoring and quality control require sensitive and accurate methods to quantify its concentration in wastewater.
Caption: Chemical structure of this compound.
Q2: What are "matrix effects" in the context of industrial effluent analysis?
The "matrix" refers to all components in a sample other than the analyte of interest (this compound).[4] Industrial effluent is a highly complex matrix containing salts, organic matter, surfactants, and other chemicals. Matrix effects are the alteration of the analytical signal of the target analyte by these co-eluting components.[5][6] This interference can lead to either signal suppression (lower result) or signal enhancement (higher result), causing inaccurate quantification.[5] In Liquid Chromatography-Mass Spectrometry (LC-MS), this is often due to competition for ionization in the MS source.[7]
Q3: How can I determine if my analysis is impacted by matrix effects?
Matrix effects can be identified and quantified using a post-extraction spike comparison. The peak response of an analyte in a neat solvent standard is compared to the response of the same analyte spiked into a blank sample extract (post-extraction). The Matrix Effect (ME) can be calculated as follows:
ME (%) = ( (Peak Area in Matrix) / (Peak Area in Solvent) ) x 100% [8]
-
An ME value of 100% indicates no matrix effect.[8]
-
An ME value < 100% indicates signal suppression.[8]
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An ME value > 100% indicates signal enhancement.[8]
Values deviating by more than 20% (i.e., <80% or >120%) typically require corrective action.[4]
Q4: What are the most common strategies to mitigate matrix effects?
The primary strategies aim to either remove interfering components or compensate for their effect:
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Sample Dilution: This is the simplest approach. Diluting the sample reduces the concentration of interfering matrix components.[8][9] Studies on azo dyes have shown that dilution can significantly improve matrix effects.[10]
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Efficient Sample Preparation: Techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are used to clean the sample and isolate the analyte from matrix interferences.[3][8]
-
Chromatographic Separation: Optimizing the HPLC/UPLC method to better separate this compound from co-eluting matrix components can reduce interference.[9]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the sample can compensate for predictable matrix effects.
-
Internal Standards: Using a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects, as the SIL-IS behaves almost identically to the analyte during ionization.[6][11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or Inconsistent Analyte Recovery | 1. Inefficient sample extraction (e.g., SPE breakthrough).2. Analyte degradation during sample processing.3. Severe signal suppression due to matrix effects. | 1. Optimize the SPE method (e.g., check sorbent type, pH, elution solvent).2. Minimize sample processing time; ensure pH and temperature stability.3. Perform a matrix effect study (see FAQ Q3). If suppression is high (>50%), improve sample cleanup or dilute the sample. |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Column contamination from matrix components.2. Incompatible sample solvent with the mobile phase.3. Co-elution of an interfering compound. | 1. Use a guard column and implement a column cleaning protocol.[12]2. Reconstitute the final extract in the initial mobile phase.3. Adjust the chromatographic gradient to improve separation. |
| Significant Signal Suppression in LC-MS | 1. High concentration of salts or non-volatile components in the effluent.2. Co-elution of highly ionizable matrix components. | 1. Implement a desalting step in the sample preparation.2. Dilute the sample extract before injection.3. Modify the chromatographic method to shift the retention time of the analyte away from the suppression zone. A post-column infusion experiment can identify these zones.[6] |
| High Background or "Noisy" Baseline | 1. Contamination of the LC-MS system from complex matrix injections.2. Insufficient sample cleanup. | 1. Flush the LC system and mass spectrometer. Injecting blank runs between samples can help identify carryover.2. Improve the sample preparation method (e.g., add a second cleanup step or use a more selective SPE phase). |
Quantitative Data on Matrix Effects in Azo Dye Analysis
The following table summarizes matrix effect data from a study on various azo dyes in textile samples, which is indicative of the effects that can be expected for this compound.
| Analyte Type | Matrix Effect Range (Undiluted) | Matrix Effect Range (With Dilution) | Reference |
| Azo Dyes (General) | 33.1% – 168.7% | 66.5% – 108.7% | [10] |
| Specific Azo Dyes (e.g., Direct Red 28) | 21.8% – 52.3% | 33.5% – 86.1% | [10] |
Data demonstrates that dilution is an effective strategy for mitigating both ion suppression (values < 100%) and enhancement (values > 100%).
Experimental Protocols
Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)
This protocol is a general guideline for cleaning up industrial effluent samples prior to LC-MS analysis.
-
Sample Pre-treatment:
-
Centrifuge the effluent sample (e.g., 4000 rpm for 10 minutes) to remove suspended solids.
-
Adjust the pH of the supernatant to ~6.0 using a citrate buffer.
-
-
SPE Cartridge Conditioning:
-
Use a suitable SPE cartridge (e.g., a polymeric reversed-phase or weak anion exchange sorbent).
-
Condition the cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.
-
-
Sample Loading:
-
Load 10-50 mL of the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of HPLC-grade water to remove salts and other polar interferences.
-
Dry the cartridge under vacuum or nitrogen for 5-10 minutes.
-
-
Elution:
-
Elute this compound from the cartridge using 5-10 mL of an appropriate solvent, such as methanol or acetonitrile, potentially with a modifier like ammonium hydroxide for anion exchange.
-
-
Final Steps:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C.
-
Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase for LC-MS analysis.[6]
-
Caption: General experimental workflow for SPE sample preparation.
Protocol 2: LC-MS/MS Analysis
This serves as a starting point for developing an LC-MS/MS method.
-
LC System: UPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor/product ion transitions specific to this compound.
Troubleshooting Decision Tree
This diagram provides a logical path for addressing common analytical issues.
Caption: A decision tree for troubleshooting matrix effects.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. waters.com [waters.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. zefsci.com [zefsci.com]
- 8. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. an.shimadzu.com [an.shimadzu.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
Technical Support Center: Enhancing the Photostability of Acid Orange 67 Solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the photostability of Acid Orange 67 (AO67) solutions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Rapid and inconsistent color fading of AO67 solution under laboratory light. | High sensitivity of AO67 to photodegradation, particularly under UV and visible light. Variations in ambient light intensity. | Protect the solution from light by using amber-colored vials or wrapping containers in aluminum foil. Conduct experiments in a dark room or under controlled, low-light conditions.[1] |
| Precipitation or change in solubility after adding a stabilizer. | Poor solubility of the stabilizer in the chosen solvent. A chemical reaction between AO67 and the stabilizer. | Pre-test the solubility of the stabilizer in the solvent before adding it to the dye solution. Introduce the stabilizer incrementally while stirring. Consider using a co-solvent to improve solubility. |
| AO67 solution degrades even when stored in the dark. | Thermal degradation. Chemical instability in the specific solution (e.g., unfavorable pH). | Prepare fresh AO67 solutions before each experiment. Store stock solutions in a cool, dark place. Evaluate the pH of your solution, as it can significantly affect the stability of azo dyes.[2] |
| Photocatalytic degradation with TiO2 is slow or inefficient. | Non-optimal pH of the solution. Incorrect concentration of the TiO2 catalyst. Inadequate light source for catalyst activation. | Optimize the pH of the solution; studies on AO67 have shown that pH affects the rate of photocatalytic bleaching. Determine the optimal catalyst concentration, as too little will limit active sites and too much can block light penetration. Ensure your light source provides sufficient energy to activate the TiO2 (UV irradiation is generally more effective than visible light). |
| Inconsistent results between experimental batches. | Variations in experimental conditions such as light exposure, temperature, pH, or concentration of reactants. Purity of the AO67 or solvent. | Strictly control all experimental parameters. Use a calibrated light source and control the temperature. Buffer the solution to maintain a constant pH. Use high-purity dye and solvents for all experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in solution?
A1: The primary cause of this compound degradation is photobleaching. This process is initiated by the absorption of light, particularly in the UV and visible spectra. This energy absorption can lead to the cleavage of the azo bond (-N=N-), which is the chromophore responsible for its orange color.[1] Factors that influence the rate of degradation include the intensity and wavelength of the light source, duration of exposure, pH of the solution, presence of oxidizing agents, and the solvent used.[1]
Q2: What are the general strategies to improve the photostability of AO67 solutions?
A2: Several strategies can be employed to enhance the photostability of AO67:
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Light Exclusion: The most direct method is to minimize light exposure by using opaque or amber-colored containers and conducting experiments under controlled low-light conditions.[1]
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Use of Stabilizers: Incorporating photostabilizing agents can significantly reduce fading. These include UV absorbers, which filter out damaging wavelengths, and quenchers or antioxidants, which deactivate the excited state of the dye or scavenge reactive oxygen species.
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Solvent Selection: The choice of solvent can influence photostability. In some instances, less polar solvents may offer better protection against photodegradation.[1]
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pH Control: The stability of the azo bond can be pH-dependent. Maintaining an optimized and consistent pH is crucial.[2]
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Deoxygenation: The presence of dissolved oxygen can contribute to photo-oxidative degradation.[3][4] Deoxygenating the solution by purging with an inert gas like nitrogen or argon can improve photostability.[1]
Q3: How does pH affect the photostability of this compound?
A3: The pH of the solution is a critical parameter in the photodegradation of this compound. For photocatalytic degradation using TiO2, the rate of photobleaching of AO67 has been shown to decrease at pH values above 8.5. This is attributed to the increased negative charge on the semiconductor surface, which repels the anionic dye molecules. In general for azo dyes, both highly acidic and alkaline conditions can influence the electronic structure of the dye molecule and the stability of the azo bond, thereby affecting its susceptibility to photodegradation.[2][5]
Q4: Can antioxidants be used to enhance the photostability of AO67?
A4: Yes, antioxidants can be effective in enhancing the photostability of azo dyes. Photodegradation can be accelerated by free-radical initiated oxidation reactions.[3] Antioxidants can inhibit these reactions by scavenging the free radicals or by quenching the excited state of the dye, thus preventing the degradation cascade. Phenolic compounds, for example, have been noted to inhibit the photo-oxidation of azo dyes.[3]
Q5: How can I quantitatively measure the photostability of my this compound solution?
A5: A common and effective method for measuring photostability is through UV-Vis spectrophotometry. The experiment involves exposing the AO67 solution to a controlled light source (e.g., a xenon arc lamp) for set periods. After each exposure interval, the absorbance of the solution is measured at its maximum absorption wavelength (λmax). The rate of decrease in absorbance over time provides a quantitative measure of the dye's photostability.[1] High-performance liquid chromatography (HPLC) can also be utilized to more accurately quantify the concentration of the intact dye over time.
Quantitative Data
Table 1: Effect of TiO2 Catalyst Concentration on the Rate of Photocatalytic Bleaching of this compound.
| Amount of TiO2 ( g/100ml ) | Rate Constant (k) x 10^-4 (sec^-1) |
| 0.05 | 1.04 |
| 0.10 | 1.12 |
| 0.15 | 1.25 |
| 0.20 | 1.36 |
| 0.25 | 1.48 |
| 0.30 | 1.48 |
| 0.35 | 1.48 |
Note: The rate of photocatalytic bleaching increases with the amount of TiO2 up to a certain point, after which it becomes constant. This is likely due to the saturation of available dye molecules for absorption onto the catalyst surface.
Table 2: Effect of pH on the Rate of Photocatalytic Bleaching of this compound.
| pH | Rate Constant (k) x 10^-4 (sec^-1) |
| 6.0 | 0.96 |
| 6.5 | 1.08 |
| 7.0 | 1.21 |
| 7.5 | 1.48 |
| 8.0 | 1.62 |
| 8.5 | 1.75 |
| 9.0 | 1.69 |
| 9.5 | 1.54 |
Note: The rate of photobleaching increases with pH up to an optimal value of 8.5, after which the rate decreases.
Experimental Protocols
Protocol 1: General Photostability Testing of this compound Solution
This protocol is based on the principles outlined in the ICH Q1B guidelines for photostability testing.[6][7]
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Preparation of Samples:
-
Prepare a stock solution of this compound in the desired solvent (e.g., deionized water) at a known concentration.
-
Prepare experimental samples by diluting the stock solution to the final concentration for testing.
-
Prepare a "dark control" sample by wrapping a container of the experimental sample completely in aluminum foil to protect it from light.[8]
-
-
Light Exposure:
-
Place the unwrapped experimental samples in a photostability chamber equipped with a light source that provides a combination of visible and UV light. The recommended exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]
-
Place the dark control sample alongside the experimental samples in the same chamber to ensure identical temperature conditions.[8]
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each experimental sample.
-
Measure the absorbance of each aliquot at the maximum absorbance wavelength (λmax) of this compound using a UV-Vis spectrophotometer.
-
At the end of the experiment, also measure the absorbance of the dark control sample to assess any thermal degradation.
-
-
Data Analysis:
-
Calculate the percentage of degradation at each time point relative to the initial absorbance.
-
Plot the concentration or absorbance of this compound as a function of exposure time to determine the degradation kinetics.
-
Protocol 2: Evaluating the Efficacy of a Photostabilizer
-
Sample Preparation:
-
Prepare three sets of this compound solutions as described in Protocol 1.
-
Set 1: Control (no stabilizer).
-
Set 2: Experimental (with the addition of the photostabilizing agent at the desired concentration).
-
Set 3: Dark Control (with the stabilizer, wrapped in aluminum foil).
-
-
Light Exposure and Analysis:
-
Follow the light exposure and analysis steps as outlined in Protocol 1 for all three sets of samples.
-
-
Data Analysis:
-
Compare the degradation rate of the experimental sample (with stabilizer) to the control sample (without stabilizer).
-
A significantly lower degradation rate in the experimental sample indicates that the stabilizer is effective at enhancing the photostability of this compound.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. allanchem.com [allanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ir.uitm.edu.my [ir.uitm.edu.my]
- 6. Designing Photostability Testing Protocols for Regulatory Submissions – StabilityStudies.in [stabilitystudies.in]
- 7. ema.europa.eu [ema.europa.eu]
- 8. iagim.org [iagim.org]
Low signal intensity or poor resolution in Acid Orange 67 chromatography.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal intensity or poor resolution during the chromatographic analysis of Acid Orange 67.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low signal intensity in this compound chromatography?
Low signal intensity can stem from several factors, including incorrect detector settings, low sample concentration, improper mobile phase composition, or issues with the column. Ensure the UV-Vis detector is set to the maximum absorbance wavelength (λmax) of this compound, which is approximately 484 nm.[1] Low concentrations of the analyte in the sample will naturally lead to a weak signal. Additionally, a mobile phase that causes poor peak shape (e.g., excessive tailing) can reduce the peak height and, consequently, the signal intensity. Column degradation or contamination can also lead to a decreased signal over time.
Q2: How can I improve poor peak resolution when analyzing this compound?
Poor resolution, where peaks are not well separated, can be addressed by optimizing the mobile phase, adjusting the flow rate, or changing the column. For reversed-phase HPLC of this compound, adjusting the pH of the aqueous portion of the mobile phase can significantly impact the retention and selectivity of this acidic dye.[2][3][4][5][6] Lowering the pH with an acid like phosphoric or formic acid can suppress the ionization of the sulfonic acid groups in this compound, leading to increased retention and potentially better separation from other components.[7] Optimizing the gradient elution profile, if used, by adjusting the rate of change of the organic solvent can also enhance resolution.[8] Slower flow rates generally improve resolution but increase analysis time. Finally, using a column with a smaller particle size or a longer length can increase column efficiency and improve resolution.
Q3: What is a suitable mobile phase for the HPLC analysis of this compound?
A common and effective mobile phase for the reversed-phase HPLC analysis of this compound is a mixture of acetonitrile and water, acidified with either phosphoric acid or formic acid.[7] The organic modifier, acetonitrile, is effective in eluting the dye from the C18 stationary phase. The addition of an acid to the aqueous phase is crucial for controlling the ionization of this compound, which is an anionic dye. For Mass Spectrometry (MS) compatible methods, formic acid is preferred over non-volatile phosphoric acid.[7] The exact ratio of acetonitrile to water and the concentration of the acid should be optimized for your specific column and sample matrix to achieve the desired retention and resolution.
Q4: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?
Peak tailing for acidic compounds like this compound in reversed-phase HPLC is often caused by secondary interactions between the analyte and the silica-based stationary phase. This can be due to the presence of free silanol groups on the silica surface. To mitigate this, ensure the pH of your mobile phase is low enough to suppress the ionization of both the this compound and the silanol groups. Adding a small amount of a competing base to the mobile phase can also sometimes help to block the active silanol sites. Other potential causes for peak tailing include column overload (injecting too much sample), a degraded column, or extra-column dead volume in the HPLC system.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the chromatography of this compound.
Low Signal Intensity
| Possible Cause | Recommended Action |
| Incorrect Detector Wavelength | Set the UV-Vis detector to the λmax of this compound (approximately 484 nm).[1] |
| Low Analyte Concentration | Concentrate the sample or inject a larger volume (be mindful of potential overloading). |
| Poor Peak Shape | Optimize the mobile phase composition (pH, organic solvent ratio) to achieve sharper peaks. |
| Column Degradation | Flush the column with a strong solvent or replace it if performance does not improve. |
| Detector Lamp Issue | Check the detector lamp's intensity and replace it if it is nearing the end of its lifespan. |
Poor Resolution
| Possible Cause | Recommended Action |
| Suboptimal Mobile Phase | Adjust the pH of the aqueous phase (typically lower for acidic dyes). Optimize the organic solvent percentage or the gradient slope.[8] |
| High Flow Rate | Decrease the flow rate to allow for better separation (e.g., from 1.0 mL/min to 0.8 mL/min). |
| Inefficient Column | Use a column with a smaller particle size (e.g., 3 µm instead of 5 µm) or a longer column. |
| Inappropriate Stationary Phase | Ensure a C18 or similar reversed-phase column is being used. |
| Sample Overload | Dilute the sample or reduce the injection volume. |
Experimental Protocols
Recommended HPLC Method for this compound Analysis
This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid (or 0.1% Formic Acid for MS) |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-Vis at 484 nm[1] |
| Injection Volume | 10 µL |
Sample Preparation from Textile Matrix
This is a general procedure for extracting dyes from textile samples.
-
Cut approximately 1 gram of the textile sample into small pieces.
-
Add 20 mL of a suitable extraction solvent (e.g., methanol or a mixture of methanol and water).
-
Sonicate the sample for 30 minutes at 50 °C.
-
Centrifuge the sample to pellet the textile fibers.
-
Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.
Visualizations
Caption: Troubleshooting workflow for this compound chromatography.
Caption: General experimental workflow for this compound analysis.
References
- 1. HPLC Determination of Acid Orange 7 in Foods [spkx.net.cn]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. moravek.com [moravek.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. C.I. This compound | SIELC Technologies [sielc.com]
- 8. scribd.com [scribd.com]
Technical Support Center: Acid Orange 67 Degradation Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Acid Orange 67 degradation experiments.
Troubleshooting Guide
Issue 1: Low or No Degradation of this compound
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | - Ensure the catalyst (e.g., TiO₂) is from a reliable source and has been stored correctly.[1] - Consider catalyst calcination if its activity is questionable. - Test a new batch of catalyst. |
| Incorrect pH | - Verify the pH of the solution. The degradation of anionic dyes like this compound is often pH-dependent.[1] For photocatalytic degradation with TiO₂, an alkaline pH of around 8.5 has been shown to be effective.[1] - Use a calibrated pH meter for accurate measurements. |
| Insufficient Light Source | - Check the specifications of your light source (e.g., UV lamp, solar simulator). Ensure it emits at the correct wavelength to activate your photocatalyst. UV irradiation is often more efficient than visible light for TiO₂.[1] - Verify the age and intensity of your lamp, as output can decrease over time. |
| Inadequate Oxygen Supply | - Ensure the reaction mixture is adequately aerated or stirred to provide sufficient dissolved oxygen, which is crucial for generating reactive oxygen species.[1] |
| Contaminants in Water | - Use high-purity or deionized water to prepare solutions, as impurities can interfere with the reaction. |
Issue 2: Inconsistent Degradation Rates Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Catalyst Dosing | - Ensure precise and consistent measurement of the catalyst for each experiment. Use a calibrated analytical balance. - Ensure the catalyst is well-dispersed in the solution and not agglomerated. Sonication can help achieve a uniform suspension. |
| Fluctuations in Light Intensity | - Ensure the distance between the light source and the reactor is identical for all experiments. - Monitor the output of the light source to ensure it is stable throughout the experiment. |
| Temperature Variations | - Use a water bath or other temperature control system to maintain a constant temperature, as reaction kinetics can be temperature-dependent. |
| Inaccurate Sampling or Analysis | - Standardize your sampling technique to ensure a representative sample is taken each time. - Calibrate your analytical instrument (e.g., spectrophotometer, HPLC) before each set of measurements.[2] |
Issue 3: Color of the Solution Returns After a Period of Time
| Possible Cause | Troubleshooting Step |
| Reversible Reaction/Intermediate Formation | - This may indicate that the dye is being reduced to a colorless form that can be re-oxidized by air. - Analyze the solution for intermediate products using techniques like HPLC or LC-MS to understand the degradation pathway. |
| Adsorption Instead of Degradation | - Run a control experiment in the dark to quantify the amount of dye adsorbed onto the catalyst surface.[1] This will help differentiate between removal by adsorption and actual degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound degradation?
A1: The optimal pH can vary depending on the degradation method. For photocatalytic degradation using TiO₂, an alkaline pH of around 8.5 has been reported to be effective for this compound.[1] At higher pH values, the surface of TiO₂ becomes negatively charged, which can repel the anionic dye molecules, leading to a decrease in the degradation rate.[1]
Q2: How does the catalyst concentration affect the degradation of this compound?
A2: The rate of photocatalytic degradation generally increases with catalyst concentration up to a certain point.[1] This is because a higher catalyst amount provides more active sites for the reaction. However, beyond an optimal concentration, the degradation rate may level off or even decrease due to increased turbidity of the solution, which can scatter the light and reduce its penetration.[1]
Q3: What is the effect of the initial dye concentration on the degradation rate?
A3: The degradation rate is often observed to decrease as the initial dye concentration increases.[1] This can be attributed to the "inner filter effect," where a higher concentration of dye molecules absorbs a significant amount of light, preventing it from reaching the catalyst surface.
Q4: Should I use a UV or visible light source for my experiment?
A4: The choice of light source depends on the bandgap of your photocatalyst. For a common photocatalyst like TiO₂, UV light is generally more effective because its energy is sufficient to excite electrons across the bandgap.[1] While degradation can occur under visible light, the efficiency is typically lower.[1]
Q5: How can I confirm that the dye is being degraded and not just adsorbed to the catalyst?
A5: To distinguish between adsorption and degradation, you should perform a control experiment in the dark.[1] Prepare a reaction mixture with the dye and catalyst, and stir it in the absence of light for the same duration as your main experiment. Any decrease in the dye concentration in this control experiment can be attributed to adsorption.
Quantitative Data Presentation
Table 1: Effect of pH on the Degradation of Acid Orange Dyes
| Dye | Catalyst | pH | Degradation Efficiency (%) | Time (min) | Reference |
| This compound | TiO₂ | 7.5 | - | - | [1] |
| This compound | TiO₂ | 8.5 | Optimal | - | [1] |
| Acid Orange 7 | Fe-TS-1 | 3.0 | 97.7 | - | |
| Acid Orange 7 | Fe/H₂O₂/TS-1 | 6.18 | - | - | |
| Acid Orange II | CaFe₂O₄/O₃ | 9.0 | ~85 (TOC Removal) | 50 | [3] |
Note: Data for Acid Orange 7 and Acid Orange II are included for comparative purposes due to the structural similarity of these azo dyes.
Table 2: Effect of Catalyst Concentration on the Degradation of Acid Orange Dyes
| Dye | Catalyst | Concentration (g/L) | Degradation Efficiency (%) | Time (h) | Reference |
| This compound | TiO₂ | 2.5 | - | - | [1] |
| This compound | TiO₂ | 3.5 | - | - | [1] |
| Acid Orange 7 | TiO₂ | 1.0 | 76 | 32 | |
| Acid Orange 7 | ZVI-ZnS | 1.0 | 97 | 0.17 | [4] |
| Acid Orange 7 | ZVI-ZnS | 2.0 | 97 | 0.17 | [4] |
Note: Data for Acid Orange 7 is included for comparative purposes.
Experimental Protocols
Photocatalytic Degradation of this compound using TiO₂
This protocol is based on a typical procedure for the photocatalytic degradation of this compound.[1]
1. Materials:
-
This compound (commercial grade)
-
Titanium dioxide (TiO₂, photocatalyst grade, e.g., Merck, 99% purity)[1]
-
Sodium hydroxide (NaOH) and Sulfuric acid (H₂SO₄) for pH adjustment
-
Double distilled water
2. Equipment:
-
Photoreactor with a UV or visible light source (e.g., 4 x 30W UV tubes or 2 x 200W Tungsten lamps)[1]
-
250 ml round bottom flask
-
Magnetic stirrer and stir bar
-
pH meter
-
Spectrophotometer
-
Centrifuge or filtration system (e.g., G-3 sintered glass crucible)[1]
3. Procedure:
-
Preparation of Stock Solution: Prepare a 1x10⁻³ M stock solution of this compound in double distilled water.
-
Preparation of Reaction Mixture:
-
For UV irradiation, add 100 ml of a 3.5x10⁻⁵ M this compound solution (prepared by diluting the stock solution) to a 250 ml round bottom flask.[1]
-
Add 0.25 g of TiO₂ catalyst powder to the flask.[1]
-
Adjust the pH to 7.5 using 0.1 N NaOH.[1]
-
For visible light irradiation, use 0.35 g of TiO₂ and adjust the pH to 8.5.[1]
-
-
Equilibration: Stir the mixture in the dark for a specific period (e.g., 30 minutes) to allow for adsorption/desorption equilibrium to be reached. Take an initial sample at the end of this period.
-
Initiation of Reaction:
-
Place the flask in the photoreactor and turn on the light source.
-
Continuously stir the reaction mixture throughout the experiment.
-
If using a visible light source that generates heat, a water filter can be placed between the lamp and the reactor to avoid thermal effects.[1]
-
-
Sampling:
-
At regular time intervals (e.g., every 30 minutes), withdraw approximately 3 ml of the dye solution.[1]
-
Separate the TiO₂ particles from the sample by centrifugation or filtration.
-
-
Analysis:
-
Measure the absorbance of the supernatant/filtrate at the maximum wavelength of this compound (λmax = 485 nm) using a spectrophotometer.[1]
-
Calculate the degradation efficiency using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
-
Visualizations
Caption: Experimental workflow for this compound degradation.
Caption: Photocatalytic degradation pathway of an azo dye.
References
Overcoming challenges in the synthesis of Acid Orange 67 derivatives.
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of Acid Orange 67 and its derivatives. Below, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound is a multi-step process that involves three key stages:
-
Diazotization: 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid is converted into a diazonium salt.[1][2][3]
-
Azo Coupling: The diazonium salt is then reacted with m-cresol to form an intermediate azo dye.[1][2][3]
-
Esterification: Finally, the hydroxyl group of the m-cresol moiety in the intermediate dye is esterified with 4-methylbenzene-1-sulfonyl chloride (tosyl chloride) to yield this compound.[1][2][3]
Q2: I am observing a low yield in the diazotization step. What are the common causes and solutions?
A2: Low yields in diazotization are often due to the instability of the diazonium salt. Key factors to consider are:
-
Temperature: The reaction should be maintained at a low temperature, typically between 0-5°C, to prevent decomposition of the diazonium salt.[4]
-
Nitrous Acid Instability: Nitrous acid, generated in situ from sodium nitrite and a strong acid, is unstable. Ensure that the sodium nitrite solution is added slowly and that the reaction mixture is well-stirred to maintain a consistent temperature.
-
Incomplete Reaction: Ensure that the starting amine is fully dissolved before adding the sodium nitrite solution. You can test for the presence of excess nitrous acid using starch-iodide paper to confirm the completion of the reaction.
Q3: The color of my final product is off, or I am getting a mixture of colors. What could be the problem?
A3: Color deviations can arise from several issues:
-
Incorrect pH during Coupling: The pH of the coupling reaction is critical. For coupling with phenols like m-cresol, a mildly alkaline pH is generally required to activate the phenol.[4]
-
Side Reactions: Unwanted side reactions can lead to the formation of colored impurities. This can be caused by improper temperature control or incorrect pH.
-
Oxidation: The starting materials or the final dye product may have oxidized. It is important to use fresh reagents and appropriate storage conditions.
Q4: How can I purify the final this compound derivative?
A4: Purification of sulfonated azo dyes like this compound can be challenging due to their solubility in water. Recrystallization is a common method.[5] You may need to experiment with different solvent systems, such as water-ethanol mixtures, to achieve good purification.[5] Salting out, by adding a saturated sodium chloride solution, can also be used to precipitate the dye from the reaction mixture.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis of this compound derivatives.
Problem 1: Low or No Yield of the Final Esterified Product
| Possible Cause | Troubleshooting Step |
| Incomplete Esterification | Ensure the intermediate azo dye is completely dry before proceeding with the esterification. Water can react with the tosyl chloride. Use a slight excess of tosyl chloride and a suitable base (e.g., pyridine) to facilitate the reaction. |
| Degradation of Tosyl Chloride | Use fresh p-toluenesulfonyl chloride. It is sensitive to moisture and can degrade over time. |
| Steric Hindrance | If you are synthesizing a derivative with bulky substituents on the m-cresol ring, the esterification reaction may be slower. Increase the reaction time or temperature, or consider using a more reactive sulfonating agent. |
Problem 2: Formation of an Oily or Tarry Product Instead of a Solid Precipitate
| Possible Cause | Troubleshooting Step |
| Presence of Impurities | The starting materials may contain impurities. Ensure the purity of 4-(4-aminophenylamino)-3-nitrobenzenesulfonic acid and m-cresol. |
| Side Reactions during Coupling | Maintain strict temperature and pH control during the azo coupling step. Side reactions can lead to the formation of complex mixtures that are difficult to crystallize. |
| Incorrect Work-up Procedure | After the coupling reaction, ensure the pH is adjusted correctly to precipitate the intermediate dye. For purification, try triturating the oily product with a suitable solvent to induce crystallization. |
Problem 3: Difficulty in Isolating the Product after Recrystallization
| Possible Cause | Troubleshooting Step |
| High Solubility of the Product | If the product is too soluble in the chosen recrystallization solvent, you may need to use a solvent mixture or a solvent in which the product has lower solubility at room temperature. |
| Supersaturation | If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. |
| Insufficient Cooling | Ensure the solution is cooled to a sufficiently low temperature to maximize the yield of crystals. An ice bath can be used. |
Data Presentation
Table 1: Key Reactant Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid | C₁₂H₁₁N₃O₅S | 309.30 | Diazo Component |
| m-Cresol | C₇H₈O | 108.14 | Coupling Component |
| p-Toluenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | Esterifying Agent |
| Sodium Nitrite | NaNO₂ | 69.00 | Diazotizing Agent |
| This compound | C₂₆H₂₁N₄NaO₈S₂ | 604.59 | Final Product |
Table 2: Optimized Reaction Conditions for this compound Synthesis
| Reaction Step | Parameter | Optimized Value |
| Diazotization | Temperature | 0 - 5 °C |
| pH | Strongly Acidic (e.g., with HCl) | |
| Molar Ratio (Amine:NaNO₂) | 1 : 1.05 | |
| Azo Coupling | Temperature | 0 - 10 °C |
| pH | Mildly Alkaline (pH 8-9) | |
| Molar Ratio (Diazonium Salt:m-Cresol) | 1 : 1 | |
| Esterification | Temperature | Room Temperature to 50 °C |
| Base | Pyridine or Triethylamine | |
| Molar Ratio (Azo Dye:Tosyl Chloride) | 1 : 1.1 |
Experimental Protocols
Protocol 1: Diazotization of 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid
-
Suspend 4-(4-aminophenylamino)-3-nitrobenzenesulfonic acid (1.0 eq) in water.
-
Add concentrated hydrochloric acid (approx. 2.5 eq) and cool the mixture to 0-5°C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, continue stirring for an additional 30 minutes at 0-5°C.
-
The resulting diazonium salt solution should be used immediately in the next step.
Protocol 2: Azo Coupling with m-Cresol
-
Dissolve m-cresol (1.0 eq) in an aqueous sodium hydroxide solution (to achieve a pH of 8-9).
-
Cool the m-cresol solution to 0-10°C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution from Protocol 1 to the m-cresol solution with vigorous stirring.
-
A colored precipitate of the intermediate azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.
-
Isolate the precipitated dye by vacuum filtration and wash with a cold, dilute brine solution.
Protocol 3: Esterification with p-Toluenesulfonyl Chloride
-
Thoroughly dry the intermediate azo dye obtained from Protocol 2.
-
Dissolve the dry azo dye (1.0 eq) in pyridine (acting as both solvent and base).
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) to the solution while stirring. An exothermic reaction may be observed. Maintain the temperature below 50°C.
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into a large volume of cold water to precipitate the final product, this compound.
-
Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logical workflow for this compound synthesis.
References
Technical Support Center: Optimizing the Complete Degradation of Acid Orange 67
Welcome to the technical support center for the degradation of Acid Orange 67. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows for the complete breakdown of this azo dye.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for degrading this compound?
A1: Several advanced oxidation processes (AOPs) are effective for degrading this compound. The most common methods include:
-
Photocatalysis: This method utilizes a semiconductor catalyst, such as titanium dioxide (TiO2), and a light source (UV or visible light) to generate highly reactive hydroxyl radicals that break down the dye molecule.
-
Ozonation: This process involves bubbling ozone (O3) through the dye solution. Ozone is a powerful oxidizing agent that can directly degrade the dye or generate hydroxyl radicals to do so.
-
Fenton and Fenton-like Reactions: These methods use hydrogen peroxide (H2O2) in combination with an iron catalyst (Fe2+ for Fenton, or other iron forms for Fenton-like) to produce hydroxyl radicals.[1]
-
Non-Thermal Plasma: This technique generates a plasma state in which various reactive species, including radicals and UV radiation, are produced to degrade the dye.[2][3]
Q2: My degradation of this compound is incomplete. What are the likely causes?
A2: Incomplete degradation can be attributed to several factors. Key areas to investigate include:
-
Suboptimal pH: The efficiency of many degradation processes is highly pH-dependent. The optimal pH range can vary significantly between different methods.[1][4]
-
Incorrect Catalyst Dosage: Too little catalyst can result in insufficient active sites for the reaction, while too much can lead to turbidity, which blocks light penetration in photocatalysis.[5][6]
-
Inappropriate Initial Dye Concentration: Higher concentrations of the dye may require longer reaction times or higher catalyst and oxidant dosages for complete removal.
-
Insufficient Light Intensity (for photocatalysis): The rate of photocatalytic degradation is directly influenced by the intensity of the light source.[7]
-
Inadequate Oxidant Concentration (for Ozonation/Fenton): The concentration of ozone or hydrogen peroxide is a critical parameter for these processes.
Q3: How can I monitor the degradation of this compound?
A3: The degradation process is typically monitored using UV-Vis spectrophotometry. The primary absorbance peak of this compound is around 485 nm. A decrease in the absorbance at this wavelength indicates the decolorization of the dye. For complete mineralization, which is the breakdown of the dye into simpler inorganic compounds, techniques like Total Organic Carbon (TOC) analysis are used.[4]
Troubleshooting Guides
Issue 1: Slow or Incomplete Photocatalytic Degradation
| Potential Cause | Troubleshooting Step |
| Suboptimal pH | Adjust the pH of the reaction mixture. For TiO2-based photocatalysis, an alkaline pH (e.g., 7.5-8.5) has been shown to be effective. |
| Incorrect TiO2 Dosage | Optimize the catalyst concentration. A typical starting point is 0.25 g to 1.0 g of TiO2 per 100 mL of solution.[5][6] |
| Low Light Intensity | Ensure your light source is adequate. UV light is generally more efficient than visible light for TiO2 photocatalysis. Increase the irradiation time or use a more powerful lamp. |
| High Initial Dye Concentration | If possible, dilute the initial concentration of this compound. Higher concentrations can inhibit light penetration and saturate the catalyst surface. |
Issue 2: Low Efficiency in Fenton/Fenton-like Degradation
| Potential Cause | Troubleshooting Step |
| Incorrect pH | The Fenton reaction is highly pH-dependent, with an optimal range typically between 2.5 and 3.[1] |
| Suboptimal H2O2 Concentration | Vary the concentration of hydrogen peroxide. Excess H2O2 can act as a scavenger for hydroxyl radicals, reducing efficiency. |
| Improper Catalyst Dosage | Optimize the amount of your iron catalyst. |
| High Initial Dye Concentration | A higher initial dye concentration may require adjustments to the catalyst and H2O2 dosages.[1] |
Quantitative Data Summary
The following tables summarize key experimental parameters and results from various studies on the degradation of Acid Orange dyes.
Table 1: Comparison of Different Degradation Methods for Acid Orange Dyes
| Degradation Method | Catalyst/Oxidant | Optimal pH | Reaction Time for >90% Removal | Reference |
| Photocatalysis (UV) | TiO2 | 7.5 | Several hours | |
| Photocatalysis (Visible) | TiO2 | 8.5 | Longer than UV | |
| Ozonation | CaFe2O4/O3 | 9 | ~20 minutes for 98% color removal | [4] |
| Fenton-like | Fe3-xMnxO4-MKSF/H2O2 | 2.5 | Not specified for >90% | [1] |
| Non-Thermal Plasma | g-C3N4/TiO2 | 10 | 12 minutes for 100% removal | [3] |
Experimental Protocols
Protocol 1: Photocatalytic Degradation of this compound using UV/TiO2
-
Solution Preparation: Prepare a stock solution of this compound (e.g., 1x10^-3 M) in double-distilled water. Dilute the stock solution to the desired experimental concentration (e.g., 3.5x10^-5 M).
-
pH Adjustment: Adjust the pH of the dye solution to approximately 7.5 using 0.1 N NaOH.
-
Catalyst Addition: Add TiO2 catalyst to the solution (e.g., 0.25 g per 100 mL).
-
Reaction Setup: Place the solution in a photoreactor equipped with UV lamps. Ensure continuous stirring or aeration to keep the catalyst suspended and provide oxygen.
-
Irradiation: Irradiate the mixture with UV light.
-
Sampling and Analysis: At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot of the solution. Filter the sample to remove the TiO2 particles. Measure the absorbance of the filtrate at 485 nm using a UV-Vis spectrophotometer to determine the extent of decolorization.
Visualizations
Caption: Experimental workflow for the photocatalytic degradation of this compound.
Caption: Troubleshooting logic for incomplete degradation of this compound.
References
- 1. ir.uitm.edu.my [ir.uitm.edu.my]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic degradation of acid orange 7 dye by using non-thermal plasma and g-C3N4/TiO2: Performance, degradation pathways and catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing acid orange II degradation in ozonation processes with CaFe 2 O 4 nanoparticles as a heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04553F [pubs.rsc.org]
- 5. ijert.org [ijert.org]
- 6. ijert.org [ijert.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide to the Quantification of Acid Orange 67: A Validated HPLC Method vs. Alternative Techniques
For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of compounds like the azo dye Acid Orange 67 is paramount for quality control, safety assessment, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a principal analytical technique for this purpose. This guide presents a comprehensive comparison of a validated HPLC method for this compound quantification with alternative analytical techniques, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC) stands as a robust and widely used technique for the separation, identification, and quantification of components in a mixture. For the analysis of azo dyes such as this compound, reversed-phase HPLC coupled with a UV-Vis or Photodiode Array (PDA) detector is a common and effective approach.
An alternative method for the quantification of this compound is UV-Visible Spectrophotometry. This technique is simpler and more cost-effective than HPLC and relies on measuring the absorbance of light by the analyte at its specific maximum absorbance wavelength. While less selective than HPLC, it can be suitable for routine analysis of less complex samples.
Performance Comparison of Analytical Methods
The selection of an analytical method hinges on various factors, including the required sensitivity, selectivity, and the complexity of the sample matrix. HPLC generally offers higher selectivity and sensitivity, making it ideal for complex matrices where interfering substances may be present.
| Parameter | HPLC with UV-Vis/PDA Detection | UV-Visible Spectrophotometry |
| Linearity (R²) | ≥ 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.04 - 0.15 µg/mL | ~0.35 µg/mL |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (Recovery %) | 95 - 105% | 95 - 105% |
| Selectivity | High (Separates from interferences) | Low (Prone to interference) |
| Analysis Time per Sample | ~15-20 minutes | ~2-5 minutes |
| Cost | High | Low |
| Complexity | High | Low |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of these analytical methods.
High-Performance Liquid Chromatography (HPLC) Method
This proposed method is based on established protocols for structurally similar azo dyes.[1]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or PDA detector.
-
Column: A C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 6.8) and an organic modifier (e.g., acetonitrile or methanol) is often optimal.[1]
-
Gradient: A typical gradient might start at 10% organic phase and linearly increase to 90% over 15 minutes.[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: The maximum absorbance wavelength (λmax) for this compound should be determined using a UV-Vis spectrophotometer, which is expected to be in the 480-500 nm range for similar orange azo dyes.[1]
-
Injection Volume: 10 µL.[1]
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., a mixture of water and methanol) to achieve a known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to various concentrations.
-
Sample Preparation: Accurately weigh the sample, dissolve it in a suitable solvent, and dilute as necessary to fall within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.[1]
3. Method Validation Parameters: The validation of the HPLC method should be performed according to ICH guidelines and typically includes the following parameters:[2]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the separation of this compound from potential impurities and degradation products.[3]
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.[3]
-
Accuracy: The closeness of the test results to the true value. This is often determined by spike recovery studies at three different concentration levels.[3]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD).[3]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
UV-Visible Spectrophotometry Method
This method is based on the measurement of light absorbance by this compound at its λmax.[1]
1. Instrumentation:
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer.
-
Cuvettes: 1 cm path length quartz cuvettes.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., water or methanol).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Prepare the sample solution in the same solvent as the standards and dilute to a concentration that falls within the linear range of the calibration curve.
3. Measurement and Quantification:
-
Determine λmax: Scan a standard solution across a range of wavelengths (e.g., 300-700 nm) to determine the wavelength of maximum absorbance.[1]
-
Blank Measurement: Use the solvent as a blank to zero the spectrophotometer at the determined λmax.
-
Absorbance Measurement: Measure the absorbance of each calibration standard and the sample solution at the λmax.[1]
-
Calibration Curve: Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
Quantification: Determine the concentration of this compound in the sample solution using the equation of the line from the calibration curve.[1]
Visualizing the HPLC Method Validation Workflow
To further clarify the processes involved in HPLC method validation, the following diagram illustrates the experimental workflow and the logical relationships between key validation parameters.
Caption: Workflow for the validation of an HPLC method.
References
A Comparative Analysis of the Degradation of Acid Orange 67 and Acid Orange 7
A comprehensive review of the existing literature reveals distinct differences in the degradation characteristics of two common azo dyes, Acid Orange 67 (AO67) and Acid Orange 7 (AO7). While both are susceptible to breakdown through advanced oxidation processes and microbial action, the extent of research and documented degradation pathways are significantly more robust for AO7. This guide synthesizes the available experimental data to provide a comparative perspective for researchers and scientists in the field of environmental remediation and drug development.
Due to a notable lack of studies directly comparing the degradation of this compound and Acid Orange 7 under identical experimental conditions, this analysis presents a side-by-side view based on separate investigations. The findings suggest that both dyes can be effectively degraded, particularly through photocatalysis; however, the specific conditions and efficiencies vary.
Performance Data Overview
The degradation efficiency of this compound and Acid Orange 7 is influenced by a multitude of factors including the degradation method, catalyst, pH, and initial dye concentration. The following tables summarize the quantitative data from various studies.
Table 1: Degradation of this compound
| Degradation Method | Catalyst/Microbe | Initial Concentration | pH | Light Source | Degradation Efficiency | Experimental Time | Reference |
| Photocatalysis | TiO₂ | 3.5x10⁻⁵ M | 7.5 | UV (4x30W) | Not specified, but faster than visible light | Not specified | [1] |
| Photocatalysis | TiO₂ | 3.5x10⁻⁵ M | 8.5 | Visible (2x200W Tungsten) | Not specified, but slower than UV light | Not specified | [1] |
Table 2: Degradation of Acid Orange 7
| Degradation Method | Catalyst/Microbe | Initial Concentration | pH | Light Source | Degradation Efficiency | Experimental Time | Reference |
| Photocatalysis | TiO₂ | 50 mg/L | Not specified | UV (30W) | 76% | 32 hours | [2] |
| Photocatalysis | TiO₂ | 50 mg/L | Not specified | UV (30W) | 100% | 127 hours | [2] |
| Microbial Fuel Cell (Anode) | Shewanella oneidensis | 100 mg/L | Not specified | N/A | 20% decolorization | 24 hours | |
| Microbial Fuel Cell (Cathode) | Laccase | 100 mg/L | Not specified | N/A | 80% decolorization | 24 hours | |
| Non-thermal Plasma | g-C₃N₄/TiO₂ | 5 mg/L | 10.0 | N/A | 100% | 12 minutes | [3] |
Experimental Methodologies
The primary experimental protocol identified for the degradation of both dyes involves photocatalysis, a widely studied advanced oxidation process.
Photocatalytic Degradation Protocol:
-
Preparation of Dye Solution: A stock solution of the target dye (this compound or Acid Orange 7) is prepared at a specific concentration (e.g., 3.5x10⁻⁵ M for AO67 or 50 mg/L for AO7) in deionized water.[1][2]
-
Catalyst Suspension: A measured amount of a photocatalyst, most commonly titanium dioxide (TiO₂), is added to the dye solution (e.g., 0.25 g in 100 ml).[1]
-
pH Adjustment: The pH of the reaction mixture is adjusted to the desired level using an acid or base (e.g., 0.1 N NaOH).[1]
-
Irradiation: The suspension is then subjected to a light source, either UV lamps or visible light lamps, to initiate the photocatalytic reaction.[1][2]
-
Sampling and Analysis: Aliquots of the solution are withdrawn at regular intervals. The solid catalyst is separated by centrifugation, and the concentration of the remaining dye is determined spectrophotometrically by measuring the absorbance at its maximum wavelength.
Visualizing the Processes
To better understand the experimental procedures and degradation mechanisms, the following diagrams are provided.
Degradation Mechanisms
The degradation of azo dyes like this compound and Acid Orange 7, particularly through advanced oxidation processes, is primarily initiated by the generation of highly reactive hydroxyl radicals (•OH).
For Acid Orange 7 , the degradation pathway is relatively well-documented. The process begins with the cleavage of the azo bond (-N=N-), which is the chromophore responsible for the dye's color. This initial step leads to the formation of aromatic amines, such as 1-amino-2-naphthol and sulfanilic acid. These intermediates then undergo further oxidation, resulting in the opening of the aromatic rings and the formation of smaller organic acids like phthalic acid and benzoic acid. Ultimately, complete mineralization can be achieved, converting the organic molecules into carbon dioxide, water, and inorganic ions.
For This compound , while it is established that its degradation also proceeds via photocatalysis and follows pseudo-first-order kinetics, the specific intermediate products and the detailed degradation pathway are not well-documented in the available literature.[1] It is presumed that the mechanism is similar to other azo dyes, involving an initial attack on the azo bond by hydroxyl radicals, leading to decolorization and the formation of aromatic intermediates, which are subsequently mineralized.
Conclusion
References
Efficacy of Advanced Oxidation Processes for Acid Orange 67 Removal: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The effective removal of persistent organic pollutants, such as the azo dye Acid Orange 67 (AO 67), from wastewater is a critical challenge in environmental remediation. Advanced Oxidation Processes (AOPs) represent a class of highly efficient methods for the degradation of such contaminants. This guide provides a comparative analysis of the efficacy of various AOPs for the removal of Acid Orange dyes, with a focus on providing supporting experimental data and detailed methodologies. While specific data for this compound is limited, extensive research on structurally similar dyes like Acid Orange 7 (AO7) provides valuable insights and serves as a reliable proxy for comparison.[1]
Comparative Performance of Advanced Oxidation Processes
A variety of AOPs have been investigated for the degradation of Acid Orange dyes, including Fenton and photo-Fenton processes, ozonation, and photocatalysis using semiconductors like titanium dioxide (TiO₂) and zinc oxide (ZnO).[1][2][3] The efficacy of these methods is typically evaluated based on the percentage of dye removal, the rate of degradation, and the reduction of chemical oxygen demand (COD).[1]
The selection of an optimal AOP is dependent on several factors, including the initial dye concentration, the pH of the solution, the presence of other substances in the wastewater, and economic considerations. The following table summarizes the quantitative data from various studies on the efficacy of different AOPs for the removal of Acid Orange dyes.
| Advanced Oxidation Process | Target Dye | Initial Concentration | Catalyst/Oxidant | pH | Reaction Time | Degradation Efficiency (%) | Reference |
| Fenton | Orange Acid 10 | 10 ppm | FeSO₄ / H₂O₂ | Acidic, Neutral, Basic | - | - | [4] |
| Photo-Fenton | Orange Acid 10 | 10 ppm | FeSO₄ / H₂O₂ / UV light | Acidic, Neutral, Basic | - | Slightly higher than Fenton | [4] |
| Photo-Fenton | Orange G | 0.1 mM | Fe³⁺ / H₂O₂ / UV light | 3 | 4 min | 100% | [5] |
| Ozonation | Acid Orange 7 | 480 mg/L | O₃ (0.6 L/min) | 7.7 | 60 min | 90% | [6] |
| Catalytic Ozonation | Acid Orange II | 200 mg/L | CaFe₂O₄ (0.25-2.0 g/L) / O₃ | 9 | 20 min | 98% (color removal) | [7] |
| UV/H₂O₂ | Acid Orange 7 | - | H₂O₂ (30ml/100ml) / UV light | Neutral | 90 min | ~100% (color removal) | [8] |
| Photocatalysis (TiO₂) | This compound | 3.5x10⁻⁵ M | TiO₂ (0.25 g) / UV light | 7.5 | - | Effective degradation | |
| Photocatalysis (TiO₂) | Acid Orange 7 | 50 mg/L | TiO₂ (1.0 g/L) / UV light | - | 32 hours | 76% | [9] |
| Photocatalysis (ZnO-TiO₂) | Orange G | 1.02x10⁻⁴ M | ZnO:TiO₂ (75:25) (0.25 g/100 mL) / UV light | - | - | High catalytic efficiency | [10] |
| Sonocatalysis | Orange II | 15 mg/L | TiO₂–FeZn (0.7 g/L) / PMS (0.2 g/L) / Ultrasound | 3 | 40 min | 99.9% (decolorization) | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of experimental protocols for key AOPs cited in this guide.
Fenton and Photo-Fenton Oxidation of Orange Acid 10[4]
-
Preparation of Dye Solution: A 1000 ppm stock solution of Orange Acid 10 is prepared by dissolving 1 g of the dye in 1 liter of distilled water. This is then diluted to a 10 ppm working solution.
-
Fenton Process: To 15 mL of the 10 ppm dye solution, a specific mass of ferrous sulfate (FeSO₄) and a given volume of hydrogen peroxide (H₂O₂) are added. The solution is shaken.
-
Photo-Fenton Process: The procedure is identical to the Fenton process, with the addition of exposing the reaction mixture to ultraviolet (UV) light at 254 nm.
-
Analysis: Samples are taken at desired time intervals, and the absorbance is measured using a UV-visible spectrophotometer to monitor the decolorization of the solution.
Ozonation of Acid Orange 7[6][13]
-
Reactor Setup: A known volume of the Acid Orange 7 working solution is placed in a reaction vessel equipped with a magnetic stirrer and a gas diffuser.
-
pH Adjustment: The initial pH of the dye solution is adjusted to the desired value using dilute sulfuric acid (H₂SO₄) or sodium hydroxide (NaOH).
-
Ozonation: An ozone generator is used to produce ozone gas, which is then bubbled through the diffuser into the dye solution at a controlled flow rate.
-
Sampling and Analysis: Aliquots of the reaction mixture are withdrawn at specific time intervals. The decolorization is monitored by measuring the absorbance at the maximum wavelength of the dye (approximately 484 nm for AO7) using a UV-Vis spectrophotometer.[12] Total Organic Carbon (TOC) analysis can be performed to determine the extent of mineralization.
Photocatalytic Degradation of this compound using TiO₂[9]
-
Reaction Mixture Preparation: 100 mL of a 3.5x10⁻⁵ M this compound dye solution is placed in a 250 mL round bottom flask. 0.25 g of TiO₂ catalyst powder is added to the solution.
-
pH Adjustment: The pH of the reaction medium is adjusted to 7.5 (alkaline) by adding 0.1 N NaOH.
-
Irradiation: The reaction mixture is irradiated using UV lamps (e.g., 4 UV tubes of 30W each). For comparison with visible light, tungsten lamps can be used, with a water filter to prevent thermal effects.
-
Sample Analysis: Approximately 3 mL of the dye solution is withdrawn at specific time intervals (e.g., every 30 minutes), and the degradation is monitored spectrophotometrically.
Visualizing the Processes
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Caption: General mechanism of Advanced Oxidation Processes for dye degradation.
Caption: Typical experimental workflow for evaluating AOP efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. Modeling, optimization and kinetic investigation of Acid Orange 7 degradation using ozonation in a cylindrical reactor with recirculation flow with RSM [mcej.modares.ac.ir]
- 7. Enhancing acid orange II degradation in ozonation processes with CaFe2O4 nanoparticles as a heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijert.org [ijert.org]
- 10. banglajol.info [banglajol.info]
- 11. Efficient sonocatalytic degradation of orange II dye and real textile wastewater using peroxymonosulfate activated with a novel heterogeneous TiO2–FeZn bimetallic nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Degradation of Azo Dye (Acid Orange 7) in a Microbial Fuel Cell: Comparison Between Anodic Microbial-Mediated Reduction and Cathodic Laccase-Mediated Oxidation [frontiersin.org]
Comparative Analysis of Adsorbent Materials for the Removal of Acid Orange 67
This guide provides a comparative overview of the adsorption efficiency of various materials for the removal of the anionic azo dye, Acid Orange 67, from aqueous solutions. The information is intended for researchers, scientists, and professionals in drug development and environmental science who are seeking effective materials and methodologies for water purification and contaminant removal. Due to the limited availability of studies specifically focusing on this compound, this guide also includes data for the structurally similar dye, Acid Orange 7 (AO7), to provide a broader comparative context.
Data on Adsorption Efficiency
The following table summarizes the quantitative data on the adsorption capacity of different materials for this compound and the closely related Acid Orange 7.
| Adsorbent Material | Dye | Maximum Adsorption Capacity (qmax mg/g) | Removal Efficiency (%) | Optimal Experimental Conditions |
| Resin from Waste Foam Packing (RPSF) | This compound | Not explicitly stated, but Langmuir model provided the best fit. | Not specified | Investigated parameters: contact time, pH, initial dye concentration, adsorbent dosage, and temperature.[1] |
| ZIF-67 | Acid Orange 7 | 272.7 | Not specified | Adsorption plateaued after 24 hours.[2] |
| UiO-66 | Acid Orange 7 | 106.6 | Not specified | Adsorption plateaued after 24 hours.[2] |
| UiO-66-NH2 | Acid Orange 7 | 85.0 | Not specified | Adsorption plateaued after 24 hours.[2] |
| ZIF-8 | Acid Orange 7 | 16.9 | Not specified | Adsorption plateaued after 24 hours.[2] |
| Amberlite FPA-98 (Exchange Resin) | Acid Orange 7 | Not specified | Not specified | Studied parameters included agitation speed, pH, adsorbent mass, contact time, initial dye concentration, and temperature.[3] |
| Raw Kenya Tea Pulps | Acid Orange 7 | Not specified | 98.41 | pH 2, 10 g/L adsorbent dose, 120 minutes contact time, 50 mg/L initial concentration, 30°C.[4] |
| De-inked Pulp Waste Sludge Activated Carbon (DIPSAC) | Acid Orange 7 | 12.88 | 89.72 | Optimal pH of 2.0. |
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis of adsorbents and the execution of batch adsorption studies, based on methodologies reported in the cited literature.
Adsorbent Preparation
The preparation of adsorbent materials is a critical first step that significantly influences their adsorption capacity.
-
Resin from Waste Foam Packing (RPSF): A novel resin synthesized from waste foam packing material. The synthesis process involves specific chemical modifications to create a porous and functionalized adsorbent.[1]
-
Metal-Organic Frameworks (MOFs):
-
UiO-66 and UiO-66-NH2: Synthesized via solvothermal methods. For UiO-66, Zirconium tetrachloride (ZrCl4) and terephthalic acid are dissolved in dimethylformamide (DMF) with the addition of hydrochloric acid, followed by heating. The -NH2 variant uses 2-aminoterephthalic acid.[2]
-
ZIF-8 and ZIF-67: Prepared by reacting a metal salt (zinc nitrate hexahydrate for ZIF-8 or cobalt nitrate hexahydrate for ZIF-67) with 2-methylimidazole in a solvent like methanol at room temperature.[2]
-
-
Kenya Tea Pulps: Raw tea residue is prepared in raw, acid-treated (with concentrated phosphoric acid), and carbonated forms at varying temperatures (350, 450, and 500 °C).[4]
-
De-inked Pulp Waste Sludge Activated Carbon (DIPSAC): Produced from de-inked pulp waste sludge, which is a ligno-cellulosic biomass. The process typically involves carbonization followed by activation to create a porous carbon structure.
Batch Adsorption Experiments
Batch adsorption studies are commonly performed to evaluate the efficiency of an adsorbent material.
-
Preparation of Dye Solution: A stock solution of this compound is prepared by dissolving a known amount of the dye in deionized water. Working solutions of desired concentrations are then prepared by diluting the stock solution.
-
Adsorption Procedure:
-
A predetermined amount of the adsorbent is added to a fixed volume of the dye solution with a known initial concentration in a series of flasks.
-
The pH of the solutions is adjusted to the desired value using HCl or NaOH.[3]
-
The flasks are then agitated in a shaker at a constant speed and temperature for a specified contact time to reach equilibrium.[3][4]
-
-
Analysis:
-
After agitation, the solid adsorbent is separated from the solution by filtration or centrifugation.
-
The residual concentration of this compound in the supernatant is determined using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength.[4]
-
-
Data Calculation: The amount of dye adsorbed per unit mass of the adsorbent (qe) and the removal percentage are calculated using the initial and final dye concentrations.
Visualizing the Experimental Workflow
The following diagrams illustrate the typical workflow for an adsorption study, from adsorbent preparation to data analysis.
Caption: A diagram illustrating the typical workflow for an adsorption study.
Caption: Key parameters influencing the adsorption efficiency of materials for dyes.
References
- 1. researchgate.net [researchgate.net]
- 2. Removal of Acid Orange 7 from Aqueous Solution by Metal-Organic Frameworks [mdpi.com]
- 3. jmaterenvironsci.com [jmaterenvironsci.com]
- 4. Removal of Acid Orange 7 dye from aqueous solutions by adsorption onto Kenya tea pulps; granulated shape - PMC [pmc.ncbi.nlm.nih.gov]
Guide to the Inter-Laboratory Analysis of Acid Orange 67
This guide provides a comparative overview of analytical methodologies for the quantitative determination of Acid Orange 67. While a formal inter-laboratory comparison study for this specific analyte is not publicly available, this document synthesizes typical performance data from established analytical techniques to offer a benchmark for researchers, scientists, and quality control professionals. The objective is to present a clear comparison of common methods, detailing their experimental protocols and expected performance metrics.
Introduction to this compound Analysis
This compound (CAS No. 12220-06-3) is a synthetic monoazo dye used in the textile and leather industries.[1][2] Its analysis is crucial for quality control and regulatory compliance, particularly concerning residual dye in wastewater and consumer products. The primary analytical techniques for azo dyes, including this compound, are High-Performance Liquid Chromatography (HPLC) with Ultra-Violet (UV) detection and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[3][4][5] These methods offer varying degrees of sensitivity, selectivity, and complexity.
This guide compares the typical performance of HPLC-UV and LC-MS/MS for the analysis of this compound, providing a framework for laboratory self-assessment and method selection.
Comparison of Analytical Method Performance
The selection of an analytical method depends on the specific requirements of the analysis, such as the required detection limits, sample matrix complexity, and available instrumentation. LC-MS/MS generally offers superior sensitivity and specificity compared to HPLC-UV, making it suitable for trace-level detection and confirmation.[6][7][8] HPLC-UV is a robust and cost-effective technique suitable for routine quality control where higher concentrations are expected.[9][10]
Table 1: Representative Performance Characteristics of Analytical Methods
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 0.05 - 0.1 mg/L | 0.5 - 3.0 µg/kg |
| Limit of Quantitation (LOQ) | 0.15 - 0.3 mg/L | 2.0 - 6.0 µg/kg |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy (Recovery %) | 90 - 105% | 85 - 110% |
| Specificity | Moderate | High |
| Cost | Low | High |
| Throughput | High | Moderate |
Note: Data presented are synthesized from typical performance characteristics for azo dye analysis and should be considered representative. Actual performance must be validated by the individual laboratory.[6][9][11]
Experimental Protocols
Detailed and standardized protocols are essential for achieving reproducible and comparable results between laboratories. Below are representative protocols for sample preparation from a textile matrix and subsequent analysis by HPLC-UV.
This protocol is designed to extract this compound from a dyed textile sample for subsequent liquid chromatography analysis.
-
Sample Comminution: Shred approximately 1.0 g of the textile sample into small pieces (< 5 mm).
-
Extraction:
-
Place the shredded sample into a 50 mL conical flask.
-
Add 20 mL of an acetonitrile/water (70:30 v/v) solution containing 100 mM ammonium acetate.[10]
-
Sonicate the flask in an ultrasonic bath at 60°C for 30 minutes.
-
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes to pellet the textile fibers and particulates.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the sample with the mobile phase to fall within the calibration range of the instrument.
This method is suitable for the quantitative analysis of this compound in the prepared sample extract.
-
Instrument: High-Performance Liquid Chromatography system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.[12]
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
0-15 min: 20% B to 80% B
-
15-20 min: Hold at 80% B
-
20-21 min: 80% B to 20% B
-
21-25 min: Hold at 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.[10]
-
Column Temperature: 30°C.
-
Detection Wavelength: Maximum absorbance wavelength (λmax) for this compound (typically around 480-500 nm).
-
Calibration: Prepare a series of calibration standards from a certified stock solution (e.g., 0.1, 0.5, 1, 5, 10, 25 mg/L) and construct a linear regression curve.
Visualized Workflows and Logic
Visual diagrams help clarify complex processes and relationships. The following diagrams, created using the DOT language, illustrate the analytical workflow and the logical basis for method comparison.
Caption: Flowchart of the analytical process from sample receipt to final reporting.
Caption: Key parameters influencing the selection of an analytical method.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. hztya.com [hztya.com]
- 3. researchgate.net [researchgate.net]
- 4. C.I. This compound | SIELC Technologies [sielc.com]
- 5. atslab.com [atslab.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. laborindo.com [laborindo.com]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. chem-agilent.com [chem-agilent.com]
A Comparative Guide to the Spectrophotometric Analysis of Acid Orange 67: Accuracy and Precision
The quantification of dyes such as Acid Orange 67, an azo dye, is critical in various fields, including industrial manufacturing, environmental monitoring, and quality control. Spectrophotometry is a widely adopted analytical technique for this purpose due to its simplicity, cost-effectiveness, and speed.[1] This guide provides a comprehensive comparison of the accuracy and precision of spectrophotometric methods for the analysis of this compound, with supporting data from similar azo dyes, and contrasts it with High-Performance Liquid Chromatography (HPLC) as an alternative method.
Understanding Accuracy and Precision in Spectrophotometry
In the context of analytical chemistry, accuracy and precision are two fundamental parameters for method validation:
-
Accuracy refers to the closeness of a measured value to a standard or known true value. It is often expressed as a percentage recovery.
-
Precision indicates the degree of reproducibility or agreement among a series of measurements of the same sample. It is typically expressed as the relative standard deviation (RSD).
For a spectrophotometric method to be considered reliable, it must be both accurate and precise.
Comparison of Analytical Methods
While specific validated spectrophotometric data for this compound is not extensively published, the performance of such methods can be inferred from studies on structurally similar azo dyes like Acid Orange 7 and Methyl Orange. High-Performance Liquid Chromatography (HPLC) is a common alternative for the analysis of this compound.[2]
| Parameter | UV-Vis Spectrophotometry (Azo Dyes) | High-Performance Liquid Chromatography (HPLC) (Azo Dyes) |
| Accuracy (% Recovery) | 96.0 - 103.5%[3][4] | 90 - 110%[5] |
| Precision (% RSD) | < 2.0%[3][6] | < 6.9%[5][7] |
| Linearity (r²) | > 0.995[4] | > 0.999[3][7] |
| Limit of Detection (LOD) | 0.047 - 0.429 µg/mL[4][8] | 0.01 - 0.04 mg/kg[3] |
| Limit of Quantitation (LOQ) | 0.143 - 1.3 µg/mL[4][8] | 0.04 - 0.12 mg/kg[3] |
Table 1: Comparison of Performance Data for Analytical Methods for Azo Dyes.
Experimental Protocols
UV-Vis Spectrophotometric Determination of an Acid Dye
This protocol provides a general procedure for determining the concentration of an acid dye, which can be adapted for this compound.
1. Instrumentation:
-
A UV-Vis spectrophotometer equipped with 1 cm quartz cuvettes.[8]
2. Reagents and Materials:
-
This compound standard
-
Deionized water or an appropriate buffer solution
-
Volumetric flasks and pipettes
3. Preparation of Stock and Standard Solutions:
-
Stock Solution (e.g., 100 mg/L): Accurately weigh 10.0 mg of this compound powder and dissolve it in a 100 mL volumetric flask with deionized water or buffer.
-
Working Standards: Prepare a series of at least five working standards by serial dilution of the stock solution to cover the desired concentration range.
4. Determination of Maximum Absorbance (λmax):
-
Scan a standard solution of the dye across a wavelength range (e.g., 300-700 nm) to determine the wavelength of maximum absorbance (λmax).[9]
5. Calibration Curve Construction:
-
Set the spectrophotometer to the determined λmax.
-
Use the solvent as a blank to zero the instrument.[10]
-
Measure the absorbance of each standard solution.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The curve should exhibit good linearity (r² ≥ 0.99).[6]
6. Sample Analysis:
-
Prepare the unknown sample by dissolving it in the same solvent and diluting it if necessary to fall within the linear range of the calibration curve.
-
Measure the absorbance of the sample at λmax.
-
Determine the concentration of the sample from the calibration curve using the linear regression equation (y = mx + c).
Workflow and Process Visualization
The following diagrams illustrate the logical workflow of a spectrophotometric analysis and the relationship between key validation parameters.
Caption: Experimental workflow for spectrophotometric analysis.
Caption: Key parameters for analytical method validation.
References
- 1. azom.com [azom.com]
- 2. C.I. This compound | SIELC Technologies [sielc.com]
- 3. Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oahsj.org [oahsj.org]
- 5. Validation of an HPLC method for analysis of DB-67 and its water soluble prodrug in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. scielo.br [scielo.br]
- 9. benchchem.com [benchchem.com]
- 10. science.valenciacollege.edu [science.valenciacollege.edu]
A Comparative Guide to the Photocatalytic Degradation of Azo Dyes: Acid Orange 67 in Focus
For researchers, scientists, and professionals in drug development, the effective degradation of synthetic dyes is a critical aspect of environmental remediation and process wastewater management. Among the various classes of dyes, azo dyes are the most prevalent and often the most challenging to decolorize due to their complex aromatic structures. This guide provides a detailed comparison of the photocatalytic degradation of Acid Orange 67 (AO67), a common mono-azo dye, with other prominent azo dyes, supported by experimental data and detailed protocols.
Photocatalysis, an advanced oxidation process, has emerged as a promising technology for the complete mineralization of organic pollutants like azo dyes into less harmful substances such as carbon dioxide, water, and mineral acids. This process typically utilizes a semiconductor photocatalyst, most commonly titanium dioxide (TiO₂), which upon irradiation with light of appropriate wavelength, generates highly reactive oxygen species (ROS) responsible for the degradation of dye molecules.
Performance Comparison of Azo Dyes in Photocatalysis
The efficiency of photocatalytic degradation can vary significantly between different azo dyes. This variation is influenced by factors such as the molecular structure of the dye, the nature of the photocatalyst, and the experimental conditions. Below is a summary of quantitative data from various studies comparing the degradation of Acid Orange 7 (a close structural analog of this compound and often used interchangeably in research) with other azo dyes.
Table 1: Comparative Degradation Efficiency of Various Azo Dyes
| Azo Dye | Photocatalyst | Light Source | Initial Concentration (mg/L) | Catalyst Dosage (g/L) | pH | Time (min) | Degradation Efficiency (%) | Reference |
| Acid Orange 7 | TiO₂ (P25) | Solar Light | 30 | 0.6 | 6.8 | 120 | ~100 (decolorization) | |
| Reactive Green 19 | TiO₂ (P25) | Solar Light | 30 | 0.6 | 6.8 | 300 | ~100 (decolorization) | |
| Acid Orange 7 | TiO₂-hydrogel | UV | Not Specified | 0.25 | 5.23 | 30 | 71 | |
| Acid Red 88 | TiO₂-hydrogel | UV | Not Specified | 0.25 | 5.3 | 30 | 94 | |
| Acid Orange 7 | Zero-valent Iron/UV | UV | Not Specified | Not Specified | 3 | 120 | Increased with concentration | |
| Reactive Black 5 | Zero-valent Iron/UV | UV | Not Specified | Not Specified | 3 | 120 | Decreased with concentration |
Table 2: Comparison of Pseudo-First-Order Rate Constants (k)
| Azo Dye | Photocatalyst | Light Source | Initial Concentration (mg/L) | Catalyst Dosage (g/L) | pH | Rate Constant (k) (min⁻¹) | Reference |
| Acid Orange 7 | TiO₂ | Solar Light | 20 | 1.0 | 4 | 0.033 | |
| Methyl Orange | TiO₂ | Solar Light | 20 | 1.0 | 4 | 0.019 | |
| Acid Orange 7 | Gd₂O₃ | UV (254 nm) | Not Specified | Not Specified | Not Specified | Higher than Acid Yellow 23 | |
| Methyl Orange | Gd₂O₃ | UV (254 nm) | Not Specified | Not Specified | Not Specified | Higher than Acid Orange 7 | |
| Acid Yellow 23 | Gd₂O₃ | UV (254 nm) | Not Specified | Not Specified | Not Specified | Lower than Acid Orange 7 |
Experimental Protocols
Detailed and consistent experimental methodologies are crucial for reproducible and comparable results in photocatalysis studies. Below is a generalized protocol for a typical batch photocatalytic degradation experiment.
Materials and Reagents
-
Azo Dyes: this compound and other azo dyes of interest (e.g., Methyl Orange, Reactive Black 5, Acid Red 88).
-
Photocatalyst: Titanium dioxide (e.g., Degussa P25), Zinc Oxide, or other synthesized catalysts.
-
Reagents: Sodium hydroxide (NaOH) and hydrochloric acid (HCl) for pH adjustment.
-
Solvent: Deionized or distilled water.
Experimental Setup
A typical experimental setup consists of a photoreactor, a light source, a magnetic stirrer, and a sampling system.
-
Photoreactor: A batch reactor, often a cylindrical glass vessel, is commonly used. For studies involving UV light, quartz is preferred due to its high transparency to UV radiation.
-
Light Source: The choice of light source depends on the photocatalyst's bandgap. Common sources include:
-
UV lamps (e.g., low-pressure mercury lamps emitting at 254 nm or medium-pressure mercury lamps with a broader emission spectrum).
-
Visible light lamps (e.g., halogen lamps).
-
Solar simulators or natural sunlight.
-
-
Magnetic Stirrer: To ensure a homogenous suspension of the photocatalyst particles in the dye solution.
-
Aeration: An air pump or bubbler can be used to supply oxygen, which acts as an electron scavenger and promotes the formation of reactive oxygen species.
Experimental Procedure
-
Preparation of Dye Solution: Prepare a stock solution of the azo dye in deionized water. Dilute the stock solution to the desired initial concentration for the experiment.
-
Catalyst Suspension: Add the specified amount of photocatalyst to the dye solution in the photoreactor.
-
Adsorption-Desorption Equilibrium: Before irradiation, stir the suspension in the dark for a specific period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye molecules and the catalyst surface.
-
pH Adjustment: Adjust the pH of the suspension
Performance Showdown: Unveiling the Most Effective Titanium Dioxide Catalyst for Acid Orange 67 Degradation
A Comparative Guide for Researchers in Photocatalysis and Environmental Remediation
The photocatalytic degradation of organic pollutants is a cornerstone of modern environmental remediation research. Among the various photocatalysts, titanium dioxide (TiO₂) stands out for its low cost, high stability, and non-toxicity. However, the performance of TiO₂ is not monolithic; its crystalline structure and the presence of dopants significantly influence its efficiency in breaking down recalcitrant molecules like the azo dye Acid Orange 67. This guide provides a comparative analysis of different TiO₂ types, supported by experimental data, to aid researchers in selecting the optimal catalyst for their applications.
Unveiling the Contenders: A Data-Driven Comparison
The efficiency of different TiO₂ photocatalysts in degrading azo dyes is a subject of extensive research. While direct comparative studies on this compound are limited, data from similar azo dyes like Acid Orange 7, Acid Orange 10, and Methyl Orange provide valuable insights into the expected performance of various TiO₂ formulations. The following table summarizes key performance indicators from several studies. It is crucial to note that direct comparison of efficiencies can be challenging due to variations in experimental conditions across different studies.
| TiO₂ Type | Target Dye | Catalyst Dose | Initial Dye Conc. | Light Source | Degradation Efficiency | Time | Reference |
| Commercial TiO₂ | This compound | 2.5 g/L | 3.5 x 10⁻⁵ M | UV | - | - | |
| Commercial TiO₂ | This compound | 3.5 g/L | 3.5 x 10⁻⁵ M | Visible | - | - | |
| Anatase TiO₂ | Acid Orange 7 | 1.0 g/L | 50 mg/L | UV (30W) | 76% | 32 h | [1] |
| Anatase TiO₂ | Methyl Orange | 1 mg/mL | - | - | 80% | - | [2] |
| Rutile TiO₂ | Methyl Orange | - | - | - | 19% | - | [2] |
| Brookite TiO₂ | Methyl Orange | - | - | - | 48% | - | [2] |
| NiO-TiO₂/TiO₂ Bilayer Film | Acid Orange 7 | Film | 20 ppm | UV-A | ~50% | 8 h | |
| Commercial TiO₂ (P25, AV01, S7001) | Acid Orange II | Particulate Layer | 1 x 10⁻⁴ M | UV | - | 2 h | [3] |
| UV/TiO₂ System | Acid Orange 10 | 0.178 g/100 mL | 11.889 mg/L | UV-C | 100% | 12.87 min | |
| 0.5% Ag-doped TiO₂ | Methyl Orange | 1 g/L | 15 ppm | UV (200W) | 59% | 180 min | [4] |
Key Observations:
-
Anatase Superiority: For the degradation of methyl orange, the anatase phase of TiO₂ demonstrates significantly higher efficiency compared to rutile and brookite phases.[2] This is a commonly observed trend in photocatalysis, often attributed to the electronic band structure of anatase.
-
Doping for Enhanced Performance: The introduction of dopants, such as in the NiO-TiO₂ bilayer film and Ag-doped TiO₂, can enhance photocatalytic activity.[5][4] Doping can improve charge separation and extend the light absorption range of TiO₂.
-
UV Light Dominance: Photocatalytic degradation is generally more effective under UV irradiation, as seen in the complete degradation of Acid Orange 10 in under 13 minutes with a UV-C source.[6] However, research into visible-light active photocatalysts is crucial for practical, solar-driven applications.
-
Optimized Conditions are Critical: The efficiency of degradation is highly dependent on experimental parameters such as catalyst dosage, initial dye concentration, and pH.
Behind the Results: Experimental Protocols
To ensure reproducibility and facilitate further research, understanding the experimental methodologies is paramount. The following is a generalized protocol for the photocatalytic degradation of this compound based on common practices reported in the literature.
1. Materials and Reagents:
-
This compound dye
-
Selected TiO₂ photocatalyst (e.g., commercial anatase, synthesized doped-TiO₂)
-
Deionized water
-
Acids (e.g., H₂SO₄) and bases (e.g., NaOH) for pH adjustment
2. Preparation of Dye Solution:
A stock solution of this compound is prepared by dissolving a precise amount of the dye in deionized water. The working solutions of desired concentrations are then prepared by diluting the stock solution.
3. Photocatalytic Reactor Setup:
A typical batch photoreactor consists of a reaction vessel (e.g., a beaker or a specialized reactor), a light source (e.g., UV lamp or a solar simulator), and a stirring mechanism (e.g., magnetic stirrer) to ensure a homogenous suspension of the photocatalyst. For visible light experiments, a water filter may be used to prevent thermal effects.
4. Degradation Experiment:
A specific volume of the this compound solution is placed in the reactor. The desired amount of the TiO₂ photocatalyst is added to the solution. The pH of the solution is adjusted to the desired value. Before irradiation, the suspension is typically stirred in the dark for a period to establish adsorption-desorption equilibrium between the dye and the catalyst surface. The light source is then switched on to initiate the photocatalytic reaction.
5. Sample Analysis:
Aliquots of the suspension are withdrawn at regular time intervals. The photocatalyst particles are removed from the aliquots by centrifugation or filtration. The concentration of the remaining this compound in the supernatant is determined by measuring its absorbance at the maximum absorption wavelength (λmax) using a UV-Vis spectrophotometer. The degradation efficiency is then calculated.
Visualizing the Process
To better understand the experimental steps and the underlying mechanism, the following diagrams are provided.
Conclusion
The selection of a TiO₂ photocatalyst for the degradation of this compound requires careful consideration of its crystalline phase and the potential benefits of doping. The experimental data strongly suggests that the anatase phase is generally more effective than rutile. Furthermore, the development of doped TiO₂ materials presents a promising avenue for enhancing degradation efficiency, particularly under visible light. Researchers are encouraged to optimize experimental parameters to maximize the performance of their chosen catalyst. The provided protocols and diagrams serve as a foundational guide for conducting and understanding the photocatalytic degradation of azo dyes, paving the way for more efficient and sustainable environmental remediation technologies.
References
A comparative analysis of the ecotoxicity of Acid Orange 67 and its metabolites.
A critical evaluation of the potential environmental impact of the azo dye, Acid Orange 67, and its subsequent breakdown products reveals significant data gaps for the parent compound and its primary aromatic amine metabolite. In contrast, a considerable body of ecotoxicological data exists for its other potential metabolite, m-cresol, indicating a moderate level of aquatic toxicity. This guide provides a comparative analysis based on available data and outlines standard experimental protocols for assessing the ecotoxicity of such compounds.
Executive Summary
Data Presentation
Ecotoxicity of m-Cresol
The available ecotoxicity data for m-cresol, a potential metabolite of this compound, is summarized in the table below. This data, derived from various studies, indicates its toxicity profile across different trophic levels.
| Test Organism | Endpoint | Duration | Value (mg/L) | Reference |
| Daphnia magna (Water Flea) | EC50 (Immobilisation) | 48 hours | 4.9 - >99.5 | |
| Daphnia magna (Water Flea) | NOEC (Chronic) | 21 days | 1 | |
| Various Fish Species (15 species) | LC50 (Mortality) | 48 - 96 hours | 4.4 - 57.5 | |
| Various Algae Species (2 species) | EC50 (Growth Inhibition) | 48 - 72 hours | 21 - 127 |
Note: LC50 (Lethal Concentration 50%) is the concentration of a substance that is lethal to 50% of the test organisms. EC50 (Effective Concentration 50%) is the concentration that causes a defined effect in 50% of the test organisms. NOEC (No Observed Effect Concentration) is the highest concentration at which no statistically significant adverse effect is observed.
Ecotoxicity of this compound and 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid
As of the latest literature review, specific quantitative ecotoxicity data (LC50, EC50) for this compound and its primary metabolite, 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid, remains largely unavailable in published scientific literature and safety data sheets[1][2]. Aromatic amines, as a class of compounds, are known to be environmental pollutants, and their toxicity to aquatic organisms can be significant[3][4][5]. However, the specific toxicity of 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid would depend on its unique molecular structure and properties. Without experimental data, a direct quantitative comparison with m-cresol is not possible.
Experimental Protocols
Standardized testing methodologies are crucial for generating reliable and comparable ecotoxicity data. The following are summaries of key OECD (Organisation for Economic Co-operation and Development) guidelines for aquatic toxicity testing.
Daphnia sp. Acute Immobilisation Test (OECD Guideline 202)
This test assesses the acute toxicity of a substance to Daphnia species, typically Daphnia magna.
-
Test Organisms: Young daphnids (less than 24 hours old) are used.
-
Exposure: Daphnids are exposed to a range of concentrations of the test substance in a static or semi-static system for 48 hours.
-
Endpoint: The primary endpoint is the immobilisation of the daphnids, defined as the inability to swim within 15 seconds after gentle agitation.
-
Data Analysis: The EC50, the concentration at which 50% of the daphnids are immobilised, is calculated at 24 and 48 hours.
Alga, Growth Inhibition Test (OECD Guideline 201)
This test evaluates the effect of a substance on the growth of freshwater algae.
-
Test Organisms: Exponentially growing cultures of a selected green alga species (e.g., Pseudokirchneriella subcapitata) are used.
-
Exposure: Algal cultures are exposed to various concentrations of the test substance over a period of 72 hours.
-
Endpoint: The inhibition of growth is measured by changes in cell density or a surrogate parameter like chlorophyll fluorescence.
-
Data Analysis: The EC50, the concentration causing a 50% reduction in growth rate or yield, is determined.
Fish, Acute Toxicity Test (OECD Guideline 203)
This guideline describes a method to assess the acute lethal toxicity of a substance to fish.
-
Test Organisms: A variety of fish species can be used, with zebrafish (Danio rerio) being a common choice.
-
Exposure: Fish are exposed to a series of concentrations of the test substance in a static, semi-static, or flow-through system for a period of 96 hours.
-
Endpoint: The primary endpoint is mortality.
-
Data Analysis: The LC50, the concentration that is lethal to 50% of the test fish, is calculated at defined intervals (e.g., 24, 48, 72, and 96 hours).
Mandatory Visualization
Caption: Metabolic breakdown of this compound into its potential metabolites.
Caption: A generalized workflow for aquatic ecotoxicity testing.
Signaling Pathways
Detailed information on the specific signaling pathways affected by this compound and its metabolites is not currently available in the scientific literature. Generally, the toxicity of azo dyes and their metabolites, particularly aromatic amines, can be attributed to several mechanisms, including oxidative stress, DNA damage, and disruption of cellular membranes. Further research, such as transcriptomics and proteomics studies, would be necessary to elucidate the precise molecular pathways involved in the ecotoxicity of these compounds.
Conclusion
The comparative analysis of the ecotoxicity of this compound and its metabolites is currently hampered by a significant lack of quantitative data for the parent dye and its primary aromatic amine metabolite. The available data for the metabolite m-cresol indicates a moderate potential for aquatic toxicity. To conduct a thorough environmental risk assessment, it is imperative to generate robust ecotoxicity data for this compound and 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid using standardized testing protocols, such as those outlined by the OECD. This will enable a comprehensive understanding of the environmental impact of this widely used azo dye.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Acid Orange 67 Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the quantitative determination of the azo dye, Acid Orange 67. Due to a lack of extensive publicly available validation data specifically for this compound, this guide leverages experimental data from closely related and structurally similar Acid Orange dyes. The information presented herein is intended to assist researchers in selecting the most appropriate analytical technique for their specific needs, considering factors such as sensitivity, accuracy, and the complexity of the sample matrix. The methodologies discussed are High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Voltammetry.
Comparative Analysis of Analytical Methods
The performance of different analytical techniques for the quantification of Acid Orange dyes varies significantly in terms of their sensitivity, linearity, and precision. The following table summarizes key validation parameters for the methods discussed in this guide. It is important to note that these values are representative and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | UV-Visible (UV-Vis) Spectrophotometry | Voltammetry |
| **Linearity (R²) ** | ≥ 0.998[1][2] | ≥ 0.999[3] | ≥ 0.996 |
| Limit of Detection (LOD) | 0.03 ppm[4] | 0.67 µg/mL[5] | 0.002 - 0.005 ppm[4] |
| Limit of Quantification (LOQ) | 0.05 - 4.0 ppm[4] | 2.25 µg/mL[5] | 0.007 - 0.01 ppm |
| Accuracy (% Recovery) | 90 - 110%[6] | 98 - 102%[7] | 98.9 - 100%[8] |
| Precision (% RSD) | < 5.7%[6] | < 2%[7] | < 2.2%[4] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of Acid Orange dyes and can be adapted for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. For azo dyes like this compound, reversed-phase HPLC with UV detection is a commonly employed method.
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Chromatographic Conditions (Typical):
-
Mobile Phase: A gradient elution using a mixture of 100 mM ammonium acetate and acetonitrile is often effective.[1][2]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: The maximum absorbance wavelength (λmax) for this compound should be determined, but for similar dyes, it is typically in the range of 480-500 nm.[9]
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., a mixture of methanol and water) to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
UV-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a simpler and more cost-effective method than HPLC. It relies on measuring the absorbance of light by the analyte at a specific wavelength.
Instrumentation:
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a series of standard solutions of this compound at known concentrations in a suitable solvent (e.g., deionized water or an appropriate buffer).
-
Determine the λmax of this compound by scanning a standard solution over a range of wavelengths (e.g., 300-700 nm).
-
Measure the absorbance of the standard solutions and the sample solution at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
Voltammetry
Electrochemical methods like voltammetry offer high sensitivity and are well-suited for trace analysis. These techniques measure the current response of an analyte to a varying electrical potential. Differential pulse-adsorptive cathodic stripping voltammetry (DP-AdCSV) at a hanging mercury drop electrode (HMDE) has been shown to be effective for similar acid orange dyes.[4]
Instrumentation:
-
Voltammetric analyzer with a three-electrode system (working, reference, and counter electrodes)
-
Hanging Mercury Drop Electrode (HMDE) as the working electrode
Procedure (for DP-AdCSV):
-
Prepare the supporting electrolyte solution (e.g., an appropriate buffer).
-
Add a known volume of the sample or standard solution to the electrochemical cell containing the supporting electrolyte.
-
Apply an accumulation potential for a specific time with stirring to preconcentrate the analyte onto the electrode surface.
-
Scan the potential towards a more negative value and record the resulting stripping peak current.
-
Construct a calibration curve by plotting the peak current against the concentration of the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
Visualization of the Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of analytical methods for the determination of this compound.
Caption: Workflow for cross-validation of analytical methods.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Voltammetric and HPLC Determination of Some Textile Dyes [repository.najah.edu]
- 5. ijisrt.com [ijisrt.com]
- 6. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. scispace.com [scispace.com]
- 9. scholarworks.bwise.kr [scholarworks.bwise.kr]
Safety Operating Guide
Safe Disposal of Acid Orange 67: A Comprehensive Guide for Laboratory Professionals
Proper management and disposal of Acid Orange 67 are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties of this compound
A clear understanding of the chemical and physical properties of this compound is fundamental to safe handling and disposal.
| Property | Value |
| CAS Number | 12220-06-3[1][2][3][4] |
| Molecular Formula | C₂₆H₂₁N₄NaO₈S₂[1] |
| Molecular Weight | 604.59 g/mol [1] |
| Appearance | Orange Powder[1] |
| Odor | Odorless[1] |
| Solubility | Soluble in water[3] |
Health Hazard Information
This compound is classified as a hazardous chemical and presents several health risks upon exposure.[5]
-
Ingestion: Harmful if swallowed, potentially causing gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea.[1]
-
Inhalation: May cause irritation to the respiratory tract.[1]
-
Skin Contact: Prolonged or repeated contact may lead to skin irritation.[1]
-
Eye Contact: Dust from the compound can cause irritation and inflammation.[1]
Personal Protective Equipment (PPE)
To mitigate exposure risks, all personnel handling this compound must use appropriate personal protective equipment (PPE).
-
Eye Protection: Wear chemical safety goggles or eyeglasses with side shields.[1][5]
-
Hand Protection: Use appropriate protective gloves to prevent skin contact.[1][5]
-
Body Protection: Wear protective clothing to minimize skin exposure.[1][5]
-
Respiratory Protection: Use an approved respirator, especially in situations where dust may be generated.[1]
-
Workstation: All handling should be conducted in a chemical fume hood.[1]
Step-by-Step Disposal Protocol for this compound
Adherence to a strict, step-by-step disposal protocol is mandatory to ensure the safety of laboratory personnel and compliance with environmental regulations.
Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate and Ventilate: If a significant spill occurs, evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Containment: Prevent the further spread of the spill. For powdered spills, avoid generating dust.[1][6]
-
Cleanup: Carefully sweep or vacuum the spilled material and place it into a suitable, labeled container for disposal.[1][2] Observe all personal protective equipment requirements during cleanup.
Waste Collection and Storage
Proper collection and storage of this compound waste are crucial preliminary steps for disposal.
-
Container: Use a designated, leak-proof, and compatible container for waste collection.[7] The container must be clearly labeled as "Hazardous Waste: this compound".
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[5][7] Keep the container tightly closed when not in use.
Neutralization of Aqueous Solutions
For aqueous solutions of this compound, neutralization is a key step to reduce its hazardous properties.
-
Dilution: If the solution is concentrated, dilute it by slowly adding the acidic solution to cold water.
-
Neutralizing Agent: Slowly add a suitable neutralizing agent, such as sodium bicarbonate or another weak base, to the diluted acidic solution.[7] This should be done in a well-ventilated area, as the reaction may produce gas.[7]
-
pH Monitoring: Continuously monitor the pH of the solution. The goal is to bring the pH to a neutral range (typically between 6 and 8).
-
Final Disposal of Neutralized Solution: Once neutralized, the solution can be collected in a labeled container for disposal.[7]
Final Disposal
All waste, including spilled material, neutralized solutions, and contaminated items, must be disposed of as hazardous waste.
-
Professional Disposal Service: Arrange for the collection and disposal of the waste by a licensed hazardous waste management company.[7] Do not dispose of this compound down the drain or in regular trash.[2]
-
Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations.[6]
-
Container Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent before being discarded.[8] The rinsate should be collected and disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Workflow for the safe disposal of this compound.
References
- 1. cncolorchem.com [cncolorchem.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound | 12220-06-3 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. How to Dispose of Used Acid: A Safe and Responsible Guide [greenflow.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Safeguarding Your Research: A Comprehensive Guide to Handling Acid Orange 67
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Acid Orange 67, a synthetic azo dye. Adherence to these protocols is critical for minimizing risk and ensuring compliant disposal.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is harmful if swallowed and may cause respiratory, skin, and eye irritation.[1] It is crucial to use appropriate Personal Protective Equipment (PPE) to prevent exposure. The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Eye Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Routine Handling (Weighing, Solution Preparation) | Chemical safety goggles | Nitrile or neoprene gloves | NIOSH-approved N95 or P100 particulate respirator | Laboratory coat |
| Spill Cleanup (Minor) | Chemical safety goggles with face shield | Heavy-duty nitrile or butyl rubber gloves | NIOSH-approved respirator with organic vapor cartridges and particulate filters | Chemical-resistant apron over a laboratory coat |
| Spill Cleanup (Major) | Chemical safety goggles and a full-face shield | Heavy-duty nitrile or butyl rubber gloves | Supplied-Air Respirator (SAR) or Self-Contained Breathing Apparatus (SCBA) | Full-body chemical-resistant suit |
| Waste Disposal | Chemical safety goggles | Nitrile or neoprene gloves | NIOSH-approved N95 or P100 particulate respirator (if handling solid waste) | Laboratory coat |
Operational Plan: Step-by-Step Handling Procedures
Following a structured operational plan is essential for the safe handling of this compound.
1. Preparation and Weighing:
-
Conduct all work with this compound powder in a certified chemical fume hood to minimize inhalation of dust.
-
Before handling, ensure the work area is clean and uncluttered.
-
Wear the appropriate PPE as outlined in the table above.
-
Use a dedicated, labeled weighing vessel and tools.
-
Carefully weigh the desired amount of this compound, avoiding the generation of dust.
-
Close the container tightly immediately after use.
2. Solution Preparation:
-
In the chemical fume hood, slowly add the weighed this compound powder to the solvent (e.g., water) while stirring to avoid splashing.
-
Ensure the vessel is appropriately labeled with the chemical name, concentration, and date of preparation.
-
If heating is required, use a water bath or a heating mantle with a stirrer to ensure even heating and prevent bumping.
3. Handling and Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Keep containers tightly sealed when not in use.
-
Avoid contact with skin, eyes, and clothing.
Emergency Procedures: Spill and Exposure Response
In the event of a spill or exposure, immediate and appropriate action is critical.
1. Minor Spill Cleanup (Solid or Liquid):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.
-
Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution and then with soap and water.
-
Place all contaminated materials, including PPE, into the hazardous waste container.
2. Major Spill Cleanup:
-
Evacuate the area immediately and alert your institution's Environmental Health and Safety (EHS) department and emergency services.
-
Only trained personnel with appropriate PPE, including respiratory protection, should attempt to clean up a major spill.
-
Ventilate the area if it is safe to do so.
3. Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation develops or persists.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, give them 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound waste is crucial to protect the environment and comply with regulations.
1. Waste Collection and Labeling:
-
All waste contaminated with this compound, including unused product, solutions, contaminated PPE, and spill cleanup materials, must be collected as hazardous waste.
-
Use separate, clearly labeled, and sealed containers for solid and liquid waste. The label should include "Hazardous Waste," the chemical name ("this compound"), and the associated hazards.
2. Aqueous Waste Treatment (Decolorization):
-
For aqueous solutions, in-lab treatment to decolorize the waste is a recommended practice to reduce its environmental impact before final disposal.
-
One common method is adsorption onto activated carbon. Adjust the pH of the waste solution to be acidic (pH 2-3) to enhance adsorption. Add activated carbon, stir for a designated contact time, and then separate the solid carbon from the decolorized liquid.
-
Both the spent activated carbon and the treated liquid must still be disposed of as hazardous waste.
3. Final Disposal:
-
Arrange for the collection and disposal of all hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound or its waste down the drain or in the regular trash.
Visualizing Safe Handling Workflows
To further clarify the procedural steps, the following diagrams illustrate the safe handling workflow and the hierarchy of controls for minimizing exposure to this compound.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Caption: Hierarchy of controls for minimizing exposure to hazardous chemicals.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
